Ibrexafungerp

Catalog No.
S535634
CAS No.
1207753-03-4
M.F
C44H67N5O4
M. Wt
730.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibrexafungerp

CAS Number

1207753-03-4

Product Name

Ibrexafungerp

IUPAC Name

(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-20-(5-pyridin-4-yl-1,2,4-triazol-1-yl)-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid

Molecular Formula

C44H67N5O4

Molecular Weight

730.0 g/mol

InChI

InChI=1S/C44H67N5O4/c1-27(2)28(3)39(7)18-19-41(9)30-12-13-33-40(8)23-52-25-44(33,31(30)14-17-42(41,10)34(39)37(50)51)22-32(35(40)53-24-43(11,45)38(4,5)6)49-36(47-26-48-49)29-15-20-46-21-16-29/h14-16,20-21,26-28,30,32-35H,12-13,17-19,22-25,45H2,1-11H3,(H,50,51)/t28-,30+,32-,33+,34-,35+,39-,40-,41-,42+,43+,44+/m1/s1

InChI Key

BODYFEUFKHPRCK-ZCZMVWJSSA-N

SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

solubility

Soluble in DMSO

Synonyms

MK-3118; SCY-078; MK3118; SCY078; MK 3118; SCY 078; ibrexafungerp;

Canonical SMILES

CC(C)C(C)C1(CCC2(C3CCC4C5(COCC4(C3=CCC2(C1C(=O)O)C)CC(C5OCC(C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

Isomeric SMILES

C[C@H](C(C)C)[C@]1(CC[C@@]2([C@H]3CC[C@H]4[C@]5(COC[C@]4(C3=CC[C@]2([C@@H]1C(=O)O)C)C[C@H]([C@@H]5OC[C@@](C)(C(C)(C)C)N)N6C(=NC=N6)C7=CC=NC=C7)C)C)C

The exact mass of the compound Ibrexafungerp is 729.5193 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Ibrexafungerp mechanism of action beta glucan synthase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action & Resistance

Ibrexafungerp's action is characterized by its unique binding and potent activity against resistant fungi.

  • Target Specificity: The drug non-competitively inhibits the β-(1,3)-D-glucan synthase complex [1]. This enzyme is critical for producing β-(1,3)-D-glucan, a key structural polymer constituting 50-60% of the fungal cell wall dry weight [1]. Inhibition compromises cell wall integrity, disrupting osmotic pressure and causing cell lysis [1].
  • Distinction from Echinocandins: While echinocandins share the same target enzyme, they bind to the Fks1p catalytic subunit. This compound binds to the Rho1p regulatory subunit at a partially overlapping but non-identical site [2] [1]. This distinct interaction results in limited cross-resistance with echinocandin-resistant strains [3] [1].
  • Activity Against Resistant Strains: this compound demonstrates potent in vitro activity against multi-drug resistant pathogens [4] [3]. The table below shows its efficacy against echinocandin-resistant Candida species.
Organism This compound MIC₅₀ / MIC₉₀ (μg/mL) Context / Notes
Candida auris 0.5 / 1.0 [3] Activity superior to fluconazole and comparable to echinocandins; effective against isolates with Fks1 S639F mutation [3].
C. glabrata (echinocandin-resistant) 0.125 – 1 [3] Retains potency against strains with FKS1 and FKS2 hotspot mutations [3] [1].
C. krusei 0.5 – 1 [3]
C. tropicalis <0.03 – 1 [3]
C. parapsilosis 0.25 – 1 [3]

Key Experimental Models & Protocols

Research on this compound utilizes standardized in vitro and in vivo models to evaluate its antifungal properties.

  • In Vitro Susceptibility Testing: The broth microdilution method per EUCAST E.Def 7.3.1 is a standard protocol [5] [3]. Minimum Inhibitory Concentration (MIC) values are determined after 24 hours of incubation. Quality control strains like C. albicans ATCC 64548 ensure reliable results [3].
  • Time-Kill Assays: These studies demonstrate this compound's fungicidal activity against Candida species. The compound causes a ≥3-log reduction in colony-forming units (CFU)/mL over 24 hours, confirming its capacity to kill fungi rather than merely inhibit growth [3].
  • In Vivo Efficacy Models: Murine models of disseminated candidiasis are central to preclinical research [5] [3]. Animals are infected intravenously and treated with this compound (e.g., 10 mg/kg orally). Key endpoints include reduction in tissue fungal burden (kidney is a target organ) and animal survival [5] [3]. Pharmacokinetic/pharmacodynamic (PK/PD) indices like AUC/MIC correlate with treatment efficacy [5].
  • Enzyme Interaction & Resistance Studies: Mutations in FKS1 and FKS2 genes are engineered into laboratory strains. The impact on drug susceptibility is assessed by comparing MIC values of wild-type and mutant strains [1]. Specific mutations (e.g., FKS2 F659del) are linked to significantly reduced this compound susceptibility [1].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of key experiments used to characterize this compound's mechanism and efficacy.

Start Start: Investigate this compound MOA Mechanism of Action Studies Start->MOA InVitro In Vitro Susceptibility MOA->InVitro InVivo In Vivo Efficacy InVitro->InVivo Resist Resistance Profiling InVivo->Resist

Key experimental stages for characterizing this compound.

Clinical & Translational Significance

This compound's unique profile adresses key challenges in medical mycology.

  • Overcoming Resistance: Its distinct binding site makes it a primary therapeutic candidate for fluconazole-resistant and echinocandin-resistant infections [2] [3]. It shows promising results in treating invasive infections caused by Candida auris [3].
  • Oral Bioavailability: As the first oral glucan synthase inhibitor, this compound enables long-term outpatient management of fungal infections, a significant advantage over intravenous echinocandins [1] [6].
  • Favorable Tissue Distribution: Preclinical data show extensive tissue distribution, with kidney concentrations 20-25 times higher than plasma, which is crucial for treating disseminated candidiasis [5].

References

Ibrexafungerp discovery and development from enfumafungin

Author: Smolecule Technical Support Team. Date: February 2026

From Natural Product to Drug Candidate

The development of ibrexafungerp began with the discovery of enfumafungin, a triterpene glycoside natural product isolated from the fungus Hormonema carpetanum [1] [2]. This compound was identified through high-throughput screening of natural products for antifungal activity [1].

Researchers conducted semi-synthetic modifications of the enfumafungin structure to improve its properties. Key structural optimizations focused on the core phenanthropyran ring system, leading to the creation of this compound (initially known as SCY-078 or MK-3118) [1] [3] [2]. The primary goals of this optimization were to enhance oral bioavailability, metabolic stability, and antifungal potency while maintaining the favorable mechanism of action of the parent compound [1] [2].

The diagram below illustrates the key stages in the discovery and development process.

G Start High-Throughput Screening of Natural Products A Discovery of Enfumafungin (from Hormonema carpetanum) Start->A B Semi-Synthetic Modification A->B C This compound (SCY-078/MK-3118) B->C D Key Optimization Goals B->D D1 Enhanced Oral Bioavailability D->D1 D2 Improved Metabolic Stability D->D2 D3 Increased Antifungal Potency D->D3

Mechanism of Action and Resistance Profile

This compound is a first-in-class triterpenoid antifungal (or "fungerp") that inhibits the enzyme β-(1,3)-D-glucan synthase [4] [1] [3]. This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a key polymer that provides structural integrity to the fungal cell wall [1]. Inhibition leads to compromised cell wall integrity, osmotic instability, and eventual cell lysis and death [1].

While both this compound and echinocandins target the same enzyme, they bind to distinct sites. Echinocandins target the catalytic Fks1p subunit, whereas this compound targets the Rho1p regulatory subunit [4] [1]. This difference results in limited cross-resistance between the two drug classes [1] [2].

The table below summarizes key pharmacologic properties.

Property Description
Mechanism of Action Inhibition of β-(1,3)-D-glucan synthase (via Rho1p subunit) [4] [1]
Spectrum of Activity Broad-spectrum against Candida spp. (including azole-/echinocandin-resistant strains), Aspergillus spp., Pneumocystis jirovecii [1] [2]
Key Resistance Mutations Primarily mutations in FKS1 and FKS2 genes (e.g., F625del, F659del, W715L, A1390D), though less impact than on echinocandins [1]
Primary Metabolic Pathway CYP3A4 hydroxylation, followed by glucuronide or sulfate conjugation [4] [3]

Key Preclinical and Clinical Evidence

The following table summarizes the foundational experiments and clinical trials that demonstrated the efficacy of this compound.

Study Type / Model Key Methodology / Protocol Major Findings / Outcome
In Vitro Susceptibility (Candida) Broth microdilution (CLSI/EUCAST methods) to determine Minimum Inhibitory Concentrations (MICs) against Candida spp. [2] MICs: 0.06–2 mg/L against C. albicans and C. tropicalis; 0.25–1 mg/L against C. parapsilosis; 0.5–2 mg/L against C. glabrata and C. krusei [2]
In Vivo Efficacy (Murine Model) Murine model of invasive candidiasis; oral administration of this compound [2] Achieved efficacy endpoints at concentrations safely attained in humans; high drug penetration at infection sites (e.g., liver abscesses) [2]
Phase 3 Clinical Trial (VVC) VANISH-303 (NCT03734991) & VANISH-306 (NCT03987620): Multicenter, randomized, double-blind, placebo-controlled trials in women with acute VVC [4] [2] This compound demonstrated statistically significant superiority over placebo in primary (complete clinical cure at 8-14 days) and key secondary endpoints [5] [2]

Current Development Status and Approvals

This compound's development pipeline extends beyond its initial approved uses.

  • Approved Indications: In the United States, this compound (brand name Brexafemme) is approved for the treatment of vulvovaginal candidiasis (VVC) and to reduce the incidence of recurrent VVC (RVVC) [4] [6].
  • Regional Approvals and Submissions: In July 2023, Hansoh Pharma (the exclusive license holder in China) submitted a New Drug Application (NDA) to the Chinese NMPA for the treatment of VVC, which was later approved [6] [5]. GSK holds the license for the drug in the US, Europe, and Japan and is working on regulatory interactions for the product's relaunch [7].
  • Pipeline Developments: A Phase 3 clinical trial (MARIO) is ongoing to evaluate this compound for the treatment of invasive candidiasis, including infections caused by multi-drug resistant strains like Candida auris [6] [7]. The FDA placed a clinical hold on this trial, which was lifted in April 2025, allowing the study to resume [6] [7].

Key Development Summary

This compound represents a significant advancement in antifungal therapy. Its development from a natural product to a semi-synthetic derivative successfully addressed key limitations of existing therapies, most notably providing oral bioavailability alongside a novel binding site on a well-established target. This profile makes it a promising agent for treating resistant fungal infections in both outpatient and hospital settings.

References

Ibrexafungerp in vitro activity against Candida auris

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Activity Against Candida Species

The table below summarizes the in vitro activity of ibrexafungerp against various Candida species from a large study of European blood isolates [1]. The MIC (Minimum Inhibitory Concentration) is the lowest concentration of the drug that inhibits fungal growth; a lower MIC indicates greater potency.

Candida Species Number of Isolates MIC Range (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Geometric Mean MIC (mg/L)
C. albicans 163 0.016 – 0.5 0.06 0.125 0.062
C. glabrata 60 0.06 – 4 0.25 0.5 0.221
C. parapsilosis 108 0.03 – ≥8 0.5 1 0.387
C. tropicalis 40 0.06 – ≥8 0.5 2 0.517
C. krusei 29 0.25 – 2 1 1 0.881
C. auris 22 0.25 – 1 0.5 1 0.5

This data shows this compound is highly active against common Candida species [1]. Another study confirms its potent activity against Candida albicans from both vaginal and blood samples, with MICs ranging from 0.03 mg/L to 0.25 mg/L, including against isolates with reduced azole susceptibility [2].

Key Findings for Candida auris

This compound shows consistent activity against the emerging, often multidrug-resistant pathogen Candida auris.

  • Potent and Consistent In Vitro Activity: A 2021 study against 54 C. auris isolates found this compound MICs ranged from 0.25 to 2 μg/mL, with an MIC₅₀ and MIC₉₀ both at 1 μg/mL [3]. This demonstrates consistent activity across a large set of isolates.
  • Activity Against Resistant Isolates: this compound retained activity against C. auris isolates with elevated MICs and known resistance mutations to echinocandins. In the aforementioned study, two isolates with high caspofungin MICs (>8 μg/mL) remained susceptible to this compound (MIC 0.5 μg/mL) [3].
  • Effective In Vivo Efficacy: The in vitro activity translates to effectiveness in live models. In a neutropenic murine model of invasive C. auris infection, treatment with this compound (30 and 40 mg/kg orally, twice daily) resulted in [3]:
    • Significantly improved survival rates compared to the control group.
    • Dose-dependent reduction in fungal burden in the kidneys.

The following diagram illustrates the logical relationship and experimental evidence connecting the in vitro findings to the in vivo outcomes.

InVitro In Vitro Findings MoA Inhibits (1,3)-β-D-glucan synthase (Fungerp class) InVitro->MoA Activity Potent activity vs. 54 C. auris isolates InVitro->Activity Resistance Active against echinocandin-resistant isolates InVitro->Resistance InVivo In Vivo Efficacy (Murine Model) MoA->InVivo Mechanism Activity->InVivo Leads to Resistance->InVivo Supports Survival Marked improvement in survival InVivo->Survival Burden Significant reduction in kidney fungal burden InVivo->Burden

Detailed Experimental Protocols

The robust data on this compound's activity is generated through standardized, internationally recognized methods.

Broth Microdilution Susceptibility Testing

The primary methodology used in the cited studies is the broth microdilution method according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standard [1]. The specific procedure is outlined below:

Start EUCAST Broth Microdilution Method Step1 Prepare antifungal drug stock solutions in DMSO Start->Step1 Step2 Create 2-fold serial dilutions in RPMI-1640 broth (2% glucose) Step1->Step2 Step3 Inoculate wells with standardized fungal suspension (0.5–2.5 × 10⁵ cells/mL) Step2->Step3 Step4 Incubate panels at 36±1°C for 24 hours Step3->Step4 Step5 Read MIC spectrophotometrically at 450 nm Step4->Step5 MIC MIC = Lowest drug concentration showing 50% growth inhibition vs. growth control Step5->MIC

Key details of the protocol:

  • Antifungal Agents: this compound and comparator drugs (e.g., caspofungin, micafungin, fluconazole) are tested [1].
  • Concentration Range: Typically, a range from 0.008 mg/L to 8 mg/L is tested for this compound and echinocandins [1].
  • Quality Control: Standard reference strains like C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 are included to ensure accuracy [1].
In Vivo Murine Model of Infection

The in vivo efficacy of this compound against C. auris was demonstrated in a well-established murine model [3]:

  • Animal Model: Neutropenic mice.
  • Infection: Induced by intravenous injection of a clinical C. auris isolate.
  • Therapy: A 7-day treatment course began 24 hours post-inoculation, simulating a delayed treatment start.
  • Treatment Groups:
    • This compound (20, 30, and 40 mg/kg, orally, twice daily).
    • Vehicle control.
    • Active controls: Caspofungin (10 mg/kg, intraperitoneally, once daily) and fluconazole (20 mg/kg, orally, once daily).
  • Outcome Measures:
    • Survival: Monitored for 21 days.
    • Fungal Burden: Quantified as colony-forming units (CFU) per gram of kidney tissue at the end of the study.

Key Insights for Research and Development

  • Novel Mechanism with Limited Cross-Resistance: this compound is a first-in-class triterpenoid (fungerp) that inhibits (1,3)-β-d-glucan synthase, a critical component of the fungal cell wall. While it shares the same target as echinocandins, its binding site is distinct, resulting in very limited cross-resistance [1]. This makes it a valuable option for treating infections caused by echinocandin-resistant isolates.
  • Broad Activity Against Resistant Isolates: The in vitro data confirms that this compound maintains activity against Candida isolates that are resistant to fluconazole and echinocandins [1] [2].
  • Oral Administration for Invasive Fungal Disease: A significant advantage of this compound is its availability as an oral formulation, unlike echinocandins which are only available intravenously [3]. This provides a potent, orally-administered treatment option for invasive candidiasis, including difficult-to-treat C. auris infections.

References

Ibrexafungerp spectrum of activity Candida Aspergillus

Author: Smolecule Technical Support Team. Date: February 2026

Spectrum of Activity Against Candida

Ibrexafungerp exhibits potent in vitro activity against a wide range of medically relevant Candida species, including azole- and echinocandin-resistant isolates [1]. The table below summarizes the minimum inhibitory concentration (MIC) data from a European study of 434 blood isolates [1].

Species (Number of Isolates) MIC50 (mg/L) MIC90 (mg/L) Geometric Mean MIC (mg/L) MIC Range (mg/L)
C. albicans (163) 0.06 0.125 0.062 0.016 - 0.5
C. glabrata (60) 0.25 0.5 0.164 0.03 - 1
C. tropicalis (40) 0.5 2 0.517 0.06 - ≥8
C. krusei (29) 1 2 0.931 0.25 - 2
C. parapsilosis (108) 0.5 1 0.393 0.06 - ≥8
C. orthopsilosis (20) 2 4 1.319 0.5 - 4
C. auris (22) 0.5 1 0.5 0.125 - 1
  • Activity Against Resistant Strains: this compound remains active against most Candida isolates that are resistant to fluconazole or echinocandins. This is attributed to its distinct binding site on the β-(1,3)-D-glucan synthase enzyme, which results in limited cross-resistance with echinocandins [2] [1].
  • Resistance Note: Although rare, elevated this compound MICs can occur, primarily associated with mutations in the FKS2 gene of Nakaseomyces glabrata (formerly Candida glabrata) [3].

Spectrum of Activity Against Aspergillus

This compound demonstrates promising activity against various Aspergillus species, inhibiting both azole-susceptible and azole-resistant strains by measuring the Minimal Effective Concentration (MEC) [4].

Species/Species Complex MEC50 (mg/L) [EUCAST] MEC90 (mg/L) [EUCAST] Geometric Mean (GM) MEC (mg/L) [EUCAST]
A. fumigatus sensu stricto (Azole-Susceptible) 0.03 0.12 0.040
A. fumigatus sensu stricto (Azole-Resistant) 0.06 0.25 0.092
A. lentulus 0.06 0.12 0.058
A. niger complex (A. tubingensis) 0.12 0.25 0.137
A. terreus complex 0.25 0.5 0.241
A. circumdatii complex 0.25 0.5 0.232
A. ustus complex (A. calidoustus) 0.5 1 0.503
A. alliaceus 8 ≥16 7.869
  • Key Findings: The drug shows low MEC values against azole-resistant *A. fumigatus* and most cryptic species, a significant finding as these species are often difficult to treat with existing antifungals [4].
  • Limited Activity: this compound has demonstrated moderate to low activity against species within the A. ustus complex (e.g., A. insuetus, A. keveii) and is inactive against *A. alliaceus* [4].

Experimental Protocols for Susceptibility Testing

The quantitative data in the tables above were generated using standardized reference methods. Here are the detailed protocols:

  • Protocol for Candida spp. Susceptibility Testing (EUCAST Method) [1]

    • Test Preparation: Use RPMI 1640 medium with 2% glucose, buffered to pH 7.0 with 0.165 M MOPS. Prepare drug dilutions in a 96-well microdilution plate with a final testing volume of 100 µL per well.
    • Inoculum Preparation: Adjust the yeast suspension to a density of 0.5 McFarland standard in sterile saline, then further dilute to achieve a final inoculum of (0.5 - 2.5 \times 10^5) CFU/mL in the test well.
    • Incubation: Incubate the plates at 35°C for 24 hours in a humid atmosphere.
    • Reading Endpoints: Determine the Minimum Inhibitory Concentration (MIC) visually. The MIC is defined as the lowest drug concentration that produces a prominent inhibition (≈50%) of growth compared to the growth control.
  • Protocol for Aspergillus spp. Susceptibility Testing (EUCAST and CLSI Methods) [4]

    • Test Preparation: For both EUCAST and CLSI M38 methods, prepare antifungal dilutions in a 96-well microdilution plate. RPMI 1640 medium is used for both.
    • Inoculum Preparation: Prepare conidial suspensions from freshly grown molds (7-day-old cultures on potato dextrose agar). Adjust the turbidity of the suspension to 0.5 McFarland standard, which yields a final inoculum of (2 - 5 \times 10^5) CFU/mL.
    • Incubation: Incubate the plates at 35°C for 48 hours.
    • Reading Endpoints: For this compound and micafungin, determine the Minimal Effective Concentration (MEC) microscopically. The MEC is defined as the lowest concentration that leads to abnormal, short, and branched hyphal growth compared to the tangled, long hyphae in the control well.

Mechanism of Action and Resistance

The following diagram illustrates the unique mechanism of action of this compound and the associated resistance mechanisms.

G IBX This compound RHO1 Rho1p Subunit (Regulatory) IBX->RHO1 Binds and Inhibits FKS1 Fks1p Subunit (Catalytic) GS β-(1,3)-D-glucan Synthase Complex FKS1->GS FKS2 Fks2p Subunit (Catalytic) FKS2->GS Resistance Resistance Mechanism: Mutations primarily in FKS2 gene FKS2->Resistance  Mutations Cause RHO1->GS Part of Glucan β-(1,3)-D-glucan Polymer GS->Glucan Synthesizes CellWall Fungal Cell Wall (Structural Integrity) Glucan->CellWall Key Component of BrokenWall Impaired Synthesis CellWall->BrokenWall Lysis Cell Lysis and Death BrokenWall->Lysis

This unique binding to the Rho1p subunit differentiates it from echinocandins and explains its activity against some echinocandin-resistant isolates [2] [3].

Drug Profile and Development Status

  • Mechanism of Action: this compound is a first-in-class triterpenoid antifungal that inhibits β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. It binds to the Rho1p regulatory subunit of the enzyme, a site distinct from that of echinocandins [2] [3].
  • Current Approved Indications: The oral formulation is approved in the United States under the brand name Brexafemme for [2] [5]:
    • Treatment of vulvovaginal candidiasis (VVC) in adults and post-menarchal pediatric females.
    • Reduction in the incidence of recurrent VVC (RVVC).
  • Ongoing Clinical Development: An intravenous (IV) formulation is under investigation [2]. A Phase 3 trial (MARIO study) is evaluating oral this compound as a step-down treatment for invasive candidiasis following IV echinocandin therapy [5] [6]. The clinical hold on this study was lifted by the FDA in April 2025, and patient dosing has resumed [5] [6].

References

Ibrexafungerp pharmacokinetics and tissue distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Ibrexafungerp

This table consolidates key pharmacokinetic metrics for a standard 300 mg oral dose, as established in clinical trials [1] [2].

Parameter Value (Fasting State) Value (Fed State) Notes / References
AUC0-24 6,832 ng*h/mL 9,867 ng*h/mL High-fat meal increases AUC by ~38% [1].
Cmax 435 ng/mL 629 ng/mL High-fat meal increases Cmax by ~32% [1].
Tmax 4 - 6 hours 4 - 6 hours Absorption is delayed by food [1] [3].
Terminal Half-Life 20 - 30 hours 20 - 30 hours Supports once-daily or prolonged dosing intervals [1] [2] [4].
Bioavailability ~35% - 50% (animal data) - Orally bioavailable, a key advantage over echinocandins [5] [3].
Protein Binding >99.5% (primarily to albumin) - Highly protein-bound [2] [4].
Vss (Volume of Distribution) ~600 L - Indicates extensive distribution into tissues [2] [3].
Primary Metabolic Pathway CYP3A4 - Followed by glucuronidation and sulfation [1] [2] [4].
Route of Elimination Feces (~90%, 51% as parent drug) - Urinary excretion is minimal (<2%) [2] [4].

Tissue Distribution and Site-of-Infection Penetration

This compound demonstrates extensive tissue distribution, with particularly high penetration at common sites of fungal infection [5] [4] [3].

Tissue / Site Distribution Characteristics & Key Findings
Vaginal Tissue Achieves high concentrations, making it a favorable treatment for vulvovaginal candidiasis (VVC) [1] [2] [4].
Liver, Lungs, Spleen, Skin Achieves clinically relevant concentrations in animal studies; excellent penetration into organs targeted by invasive molds and yeasts [5] [4] [3].
Kidney Drug exposure in kidney tissue exceeds that in plasma by 20- to 25-fold [4].
Site of Infection (Lesions) In a mouse model of intra-abdominal candidiasis, concentrations within liver abscesses were nearly 100-fold higher than concurrent serum levels [4] [6].
Central Nervous System (CNS) Poor penetration into the CNS in uninfected animals [4] [3].

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of this compound and highlights key drug-drug interactions, which are crucial for clinical protocol design.

cluster_inhibitors Strong CYP3A4 Inhibitors cluster_inducers CYP3A4 Inducers IBX This compound (Oral Dose) CYP3A4 CYP3A4 Enzyme IBX->CYP3A4  Hydroxylation Metab Hydroxylated Metabolite CYP3A4->Metab Conj Glucuronidated/Sulfated Metabolite Metab->Conj  Conjugation Exc Fecal Excretion (~90%) Conj->Exc Inhib e.g., Ketoconazole Inhib->CYP3A4  Increases IBX Exposure Induc Not Recommended Induc->CYP3A4  Decreases IBX Exposure

This compound is primarily metabolized by CYP3A4, and its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme [1] [2] [4].

Key Experimental Methodologies

The robust data on this compound's distribution, particularly at the site of infection, is derived from advanced analytical techniques.

  • Site of Infection Penetration (LCM-directed LC-MS/MS): In a murine model of intra-abdominal candidiasis, laser capture microdissection (LCM) was used to precisely microdissect infected abscesses from liver tissue. The captured lesion material was then analyzed using high-pressure liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to quantitatively determine the drug concentration specifically within the infected lesion [6].
  • Tissue Distribution Imaging (MALDI-MSI): Matrix-assisted laser desorption ionization-mass spectrometry imaging (MALDI-MSI) was used to visualize the spatial distribution of this compound across tissue sections. This technique provides a twoimensional view of how the drug distributes within an organ, confirming its efficient accumulation in areas of infection [6].
  • Antifungal Susceptibility Testing (EUCAST Broth Microdilution): The in vitro activity of this compound against Candida species is determined using the standardized broth microdilution method from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For molds like Aspergillus, the minimum effective concentration (MEC) is used instead of MIC [7] [3].

References

Technical Analysis: Ibrexafungerp's Antifungal Activity in Low pH Environments

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Significance

Ibrexafungerp represents a novel antifungal class as the first approved agent in the triterpenoid family, addressing critical gaps in antifungal therapy. It functions as an oral glucan synthase inhibitor with a mechanism distinct from existing antifungal classes, making it particularly valuable for treating azole-resistant infections [1]. Its chemical structure as a semi-synthetic enfumafungin derivative enables both targeted fungicidal activity and favorable pharmacokinetic properties, including high vaginal tissue concentrations that make it ideally suited for vulvovaginal candidiasis (VVC) treatment [1]. The vaginal environment with candidiasis typically maintains a pH of 3.8 to 4.5, which has been shown to negatively impact the activity of many established antifungals, creating an urgent need for agents that remain effective under these conditions [2].

The clinical development of this compound addresses two significant challenges in medical mycology: the rising incidence of non-albicans Candida species (which frequently demonstrate reduced susceptibility to azole antifungals) and the problem of antifungal activity reduction in acidic environments [2]. Between 10-30% of VVC cases are now caused by non-albicans species, with Candida glabrata showing increased prevalence and intrinsic resistance mechanisms to standard therapies [2]. This compound's approval for VVC in 2021 and for reducing recurrent VVC in 2022 underscores its therapeutic importance in managing these difficult-to-treat infections [1].

pH-Dependent Antifungal Activity

Comparative Activity Across pH Ranges

The efficacy of antifungal agents in physiological environments depends critically on their ability to maintain activity at relevant pH conditions. For vulvovaginal candidiasis, this means remaining effective at the characteristically acidic vaginal pH of 3.8-4.5. Research demonstrates that this compound maintains consistent activity across both neutral and acidic pH environments, unlike many established antifungal classes whose potency diminishes significantly in acidic conditions [2].

Table 1: this compound MIC Values (μg/mL) at pH 7.0 Versus pH 4.5 Against Candida Species

Candida Species pH 7.0 MIC50 pH 7.0 MIC90 pH 4.5 MIC50 pH 4.5 MIC90
C. albicans (fluconazole-resistant) 0.03 0.03 0.03 0.06
C. albicans (fluconazole-sensitive) 0.03 0.03 0.03 0.06
C. glabrata 0.125 0.25 0.25 0.5
C. krusei 0.5 0.5 0.25 0.25
C. parapsilosis 0.25 0.5 0.125 0.25
C. tropicalis 0.125 0.25 0.125 0.25

Data derived from [2]

The minimal inhibitory concentration (MIC) values in Table 1 demonstrate that this compound's antifungal activity remains largely unaffected by acidic conditions across multiple Candida species. While some variations in MIC values occur between species, the consistency between neutral and acidic pH is notable, particularly when compared to the significant reductions in activity observed with azole antifungals under similar acidic conditions [2]. This pH stability represents a significant therapeutic advantage for VVC treatment, where the acidic environment typically ranges from 3.8 to 4.5.

Comparison with Other Antifungals at Acidic pH

Multiple studies have documented that conventional antifungals exhibit reduced potency in acidic environments relevant to vaginal candidiasis. Azoles like fluconazole demonstrate dramatically increased MIC values when tested at pH 4.5 compared to pH 7.0, with one study noting that testing at standard pH 7.0 "dramatically underestimates the frequency and reliability of detecting azole-resistant Candida isolates that may be resistant to azole therapy and affect azole treatment outcomes" [2]. This phenomenon particularly affects Candida glabrata, which shows heightened resistance to azoles in acidic environments [2].

Table 2: Comparative Activity of Antifungals Against Candida albicans

Antifungal Agent MIC90 for C. albicans (mg/L) Key Side Effects pH Sensitivity
This compound 0.125 GI side effects, headache Minimal
Caspofungin 0.125 Hypotension, peripheral edema, headache Not documented
Fluconazole 0.5 GI side effects, hepatotoxicity, QTc prolongation Significant
Micafungin 0.016 Phlebitis, GI side effects, hepatotoxicity Not documented

Data compiled from [1]

The pH-dependent activity reduction extends beyond azoles to other antifungal classes. Valproic acid, recently investigated for antifungal properties, demonstrates strong pH-dependent antifungal activity against Candida albicans, with significantly enhanced efficacy at acidic pH [3]. This suggests that the challenge of pH-mediated efficacy reduction affects multiple antifungal classes, highlighting this compound's unique advantage in maintaining consistent activity across pH ranges relevant to clinical applications.

Mechanism of Action

Glucan Synthase Inhibition

This compound exerts its fungicidal activity through specific inhibition of β-(1,3)-D-glucan synthase, a key enzyme complex responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall [1]. This mechanism shares the same enzymatic target as the echinocandin class but differs significantly in molecular interactions. While echinocandins target the catalytic Fks1p subunit of glucan synthase, this compound binds to the regulatory Rho1p subunit, representing a distinct binding site and mechanism of inhibition [1]. This differential binding accounts for the limited cross-resistance observed between this compound and echinocandins in resistant fungal strains containing FKS gene mutations [4].

The inhibition of glucan synthase disrupts fungal cell wall integrity, leading to osmotic instability and ultimately cell lysis and death. As glucan synthase is not expressed in human cells, this mechanism provides a favorable therapeutic index with selective toxicity against fungal pathogens and minimal direct harm to human cells [1]. The fungicidal nature of this compound's activity against Candida species differentiates it from fungistatic azoles and contributes to its efficacy in clearing infections, particularly in immunocompromised hosts where fungicidal activity may be preferable.

pH-Responsive Pathways in Fungal Pathogens

Fungal pathogens utilize sophisticated environmental sensing systems to adapt to varying pH conditions in host tissues. The PacC/Rim101 signaling pathway serves as the primary pH response system across diverse fungal species, enabling adaptation to rapidly changing extracellular conditions [5]. This pathway activates in response to neutral-alkaline environments through a cascade involving plasma membrane sensors (PalH/Rim21), endosomal complexes, and proteolytic activation of the transcription factor PacC/Rim101 [5].

fungal_pathway cluster_0 pH Signal Transduction Pathway Alkaline_Environment Alkaline Environment Plasma_Membrane Plasma Membrane Sensors (PalH/Rim21) Alkaline_Environment->Plasma_Membrane Cortical_Complex Cortical Complex (PalF/Rim8) Plasma_Membrane->Cortical_Complex Plasma_Membrane->Cortical_Complex ESCRT_Recruitment ESCRT Complex Recruitment Cortical_Complex->ESCRT_Recruitment Cortical_Complex->ESCRT_Recruitment Proteolytic_Activation Proteolytic Activation (PalB/Rim13) ESCRT_Recruitment->Proteolytic_Activation ESCRT_Recruitment->Proteolytic_Activation Transcription_Factor Transcription Factor (PacC/Rim101) Proteolytic_Activation->Transcription_Factor pH_Responsive_Genes pH-Responsive Gene Expression Transcription_Factor->pH_Responsive_Genes Fungal_Virulence Fungal Virulence & Secondary Metabolism pH_Responsive_Genes->Fungal_Virulence

Figure 1: Fungal pH-Responsive Signaling Pathway (PacC/Rim101)

In pathogenic fungi like Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, the PacC/Rim101 pathway regulates numerous functions associated with pathogenesis and virulence, including secondary metabolite production and stress adaptation [5]. The activation of this pathway at alkaline pH modulates the expression of genes involved in fungal virulence, though this compound's activity appears independent of these pH-responsive changes, maintaining consistent efficacy across the pH spectrum [2]. This pathway independence may contribute to this compound's reliable activity in diverse host environments, including the acidic vaginal ecosystem where other antifungals show diminished potency.

Activity Against Resistant Isolates

Echinocandin-Resistant Candida

The emergence of echinocandin resistance in Candida species represents a growing clinical concern, particularly in healthcare-associated invasive candidiasis. This compound demonstrates promising activity against many echinocandin-resistant isolates, maintaining efficacy against strains with specific resistance mutations. A comprehensive analysis of 192 phenotypically and genotypically echinocandin-resistant Candida isolates revealed that this compound's activity varies depending on the specific FKS hotspot mutation and its location within the gene [4].

Table 3: this compound Activity Against Echinocandin-Resistant Candida with FKS Mutations

Mutation Location Candida Species Anidulafungin MIC50/90 (mg/L) This compound MIC50/90 (mg/L)
HS-Start (F659) C. glabrata 1/4 >4/>4
HS-Start (F641) C. albicans 0.25/1 2/4
HS-Center (S663) C. glabrata 2/4 2/4
HS-Center (S645) C. albicans 0.5/1 0.25/1

Data derived from [4]

Mutations affecting the hotspot-start sequence (specifically F659 in C. glabrata and F641 in C. albicans) were associated with higher this compound MIC values compared to mutations in the hotspot-center region (S663 in C. glabrata and S645 in C. albicans) [4]. This differential activity based on mutation location highlights the importance of FKS genotyping for predicting cross-resistance patterns between echinocandins and this compound. Overall, 61 of 192 echinocandin-resistant isolates were classified as this compound wild-type using established wild-type upper limits (WTULs), with the most pronounced effect observed in C. albicans, where 70% (44/63) of echinocandin-resistant isolates remained this compound-susceptible [4].

Azole-Resistant Isolates

This compound demonstrates consistent activity against fluconazole-sensitive and resistant Candida albicans isolates, with no significant differences in MIC90 values observed between these populations at either pH 7.0 or pH 4.5 [2]. This consistent activity against azole-resistant strains, combined with retention of efficacy in acidic environments, positions this compound as a valuable therapeutic option for managing azole-refractory VVC. The broad-spectrum activity of this compound extends beyond C. albicans to include non-albicans species that frequently demonstrate intrinsic or acquired azole resistance, including C. glabrata, C. krusei, C. parapsilosis, and C. tropicalis [2].

The rising incidence of non-albicans Candida species in VVC, now representing 10-30% of cases, has complicated treatment due to their variable susceptibility to azole antifungals [2]. This trend has been attributed to multiple factors, including overuse of azole vaginal products, single-dose treatments, and low-dosage azole maintenance regimens [2]. This compound's consistent activity across diverse Candida species, combined with its retention of efficacy in acidic environments, addresses these clinical challenges effectively.

Experimental Protocols and Methodologies

Broth Microdilution Susceptibility Testing

Standardized susceptibility testing methods are essential for evaluating antifungal activity and establishing clinically relevant breakpoints. The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the benchmark approach for determining this compound minimum inhibitory concentrations (MICs) against Candida isolates [2].

Key Protocol Steps:

  • Inoculum Preparation: Harvest and adjust fungal colonies to achieve a standardized inoculum of 1.5 (±1.0) × 10³ cells/mL in RPMI 1640 medium [2].
  • pH Adjustment: Modify test media to either pH 7.0 (using NaOH) or pH 4.5 (using HCl) to simulate neutral and acidic physiological environments [2].
  • Antifungal Dilution: Prepare this compound concentrations ranging from 0.03 to 2 μg/mL in microdilution wells [2].
  • Inoculation and Incubation: Add 0.1 mL of standardized yeast inoculum to each well, followed by incubation at 35°C for 24-48 hours in ambient air [2].
  • Endpoint Determination: Read MICs visually as the lowest antifungal concentration showing approximately 80% growth reduction compared to antifungal-free control wells [2].

For echinocandin-resistant isolates, the EUCAST broth microdilution method (version 7.3.2) provides an alternative standardized approach, utilizing RPMI medium supplemented with 2% glucose and reading endpoints at 24 hours with ≥50% inhibition compared to drug-free controls [4]. Quality control strains including C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 ensure reliable and reproducible results across laboratories [2].

Assessment of pH Effects on Antifungal Activity

Evaluating antifungal efficacy under physiologically relevant pH conditions requires specific methodological considerations to accurately model the clinical environment:

  • Media Selection: RPMI 1640 medium serves as the standard base for pH adjustment studies, providing consistent buffering capacity and nutrient composition [2].
  • pH Verification: Confirm adjusted pH levels (typically 7.0 and 4.5) using calibrated pH meters following the addition of acid or base, with periodic verification throughout the experiment [2].
  • Comparison Methodology: Conduct parallel testing of isolates at both pH levels simultaneously to enable direct comparison of MIC values under differing environmental conditions [2].
  • Quality Control: Include reference strains with established MIC ranges at both pH values to ensure methodological consistency and reliability [4].

This methodological approach has demonstrated that unlike azole antifungals, whose activity significantly decreases in acidic environments, this compound maintains consistent MIC values across the pH range relevant to vaginal candidiasis treatment [2].

Regulatory Status and Clinical Applications

This compound received initial FDA approval in 2021 for the treatment of vulvovaginal candidiasis (VVC) and subsequently gained approval in 2022 for reducing the incidence of recurrent VVC (RVVC) in adult and post-menarchal pediatric females [1]. The approved dosing regimen for VVC consists of 300 mg (two 150 mg tablets) administered orally every 12 hours for one day, totaling 600 mg, while the RVVC regimen extends this approach with monthly administration for six months [1].

The drug's favorable pharmacokinetic profile includes an AUC₀₋₂₄ of 6832 ng·h/mL in fasting state and 9867 ng·h/mL in fed state, with a time to maximum concentration of 4-6 hours and a terminal half-life of 20-30 hours [1]. This compound undergoes primary metabolism via CYP3A4, necessitating consideration of potential drug-drug interactions with strong CYP3A4 inducers or inhibitors [1]. The requirement to verify non-pregnant status before administration reflects standard precautions for antifungal therapies in women of childbearing potential.

Ongoing clinical investigations continue to explore expanded applications for this compound, including intravenous formulations for invasive candidiasis and aspergillosis treatment [1]. The drug's broad-spectrum activity against diverse Candida species, retention of efficacy in acidic environments, and activity against many echinocandin-resistant isolates position it as a valuable addition to the antifungal armamentarium, particularly for managing resistant or refractory fungal infections.

Conclusion

This compound represents a significant advancement in antifungal therapy, addressing the critical challenge of pH-dependent activity reduction that limits many established antifungal agents. Its consistent efficacy against both azole-sensitive and resistant Candida isolates across the physiologically relevant pH spectrum, combined with its novel mechanism of action and favorable safety profile, establish it as an important therapeutic option for vulvovaginal candidiasis and potentially for invasive fungal infections. The retention of activity against many echinocandin-resistant isolates further enhances its value in managing difficult-to-treat fungal infections, addressing an unmet need in medical mycology.

References

Ibrexafungerp fungicidal activity against Candida species

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Cross-Resistance

Ibrexafungerp is a first-in-class triterpenoid antifungal. Its mechanism and key differentiators are summarized in the table below.

Feature Description
Drug Class First-in-class triterpenoid ("fungerp") [1] [2]
Mechanism of Action Inhibition of β-(1,3)-D-glucan synthase, a key enzyme for fungal cell wall synthesis [3] [4]
Effect Fungicidal activity against Candida species [1] [3]
Binding Site Binds to a different site on the glucan synthase complex than echinocandins [1] [2]
Key Outcome Limited cross-resistance with echinocandins [1] [2] [5]

The diagram below illustrates the mechanism of action and its consequence regarding cross-resistance.

G IBF This compound GS Glucan Synthase Enzyme IBF->GS Binds to Site A Echin Echinocandin Echin->GS Binds to Site B Glucan β-(1,3)-D-glucan GS->Glucan Synthesis Blocked CellWall Intact Fungal Cell Wall Glucan->CellWall Essential Component Lysis Cell Lysis (Fungicidal) CellWall->Lysis Disrupted

Antifungal Susceptibility Profiles

This compound exhibits broad-spectrum in vitro activity. The following table summarizes MIC data (in mg/L) for this compound and comparator drugs against major Candida species from a large study of European blood isolates [2].

Organism (No. of Isolates) This compound (MIC50/MIC90) Micafungin (MIC50/MIC90) Fluconazole (MIC50/MIC90)
C. albicans (163) 0.06 / 0.125 0.016 / 0.03 0.25 / 0.5
C. glabrata (60) 0.25 / 0.25 0.016 / 0.03 8 / 16
C. parapsilosis (108) 0.5 / 0.5 1 / 2 1 / 2
C. tropicalis (40) 0.5 / 1 0.03 / 0.06 1 / 2
C. krusei (29) 1 / 2 0.125 / 0.25 32 / 64
C. auris (22) 0.5 / 1 0.06 / 0.125 64 / 128

Key observations:

  • Potent activity: this compound shows low MICs against C. albicans and C. glabrata [2] [6].
  • Activity against resistant pathogens: It retains activity against C. krusei (intrinsically resistant to fluconazole) and the multidrug-resistant C. auris [2] [7].

Activity Against Resistant Isolates

A critical value of this compound lies in its activity against isolates with known resistance mechanisms.

Activity against Echinocandin-Resistant Strains

Echinocandin resistance is primarily mediated by mutations in the FKS gene hotspots [8] [5]. A 2024 study challenged this compound against 192 echinocandin-resistant isolates and found its activity varies with the mutation's type and location [5]:

  • HS-Center Mutations: Mutations like S645 in C. albicans and S663 in C. glabrata were associated with lower this compound MICs (MIC90 of 1 mg/L and 4 mg/L, respectively), indicating preserved activity [5].
  • HS-Start Mutations: Mutations like F641 in C. albicans and F659 in C. glabrata led to higher MICs (MIC90 of 4 mg/L and >4 mg/L, respectively), suggesting a more significant impact on this compound's efficacy [5].
  • Overall, the study concluded that this compound shows in vitro activity against echinocandin-resistant Candida, with a more pronounced effect in C. albicans and in strains harboring HS-center mutations [5].
Activity against Azole-Resistant Strains

This compound demonstrates potent activity against azole-resistant isolates, including those with mutations in the ERG11 gene or overexpression of efflux pumps [1] [2] [6]. Studies confirm its activity against phenotypically fluconazole-non-wild-type C. albicans from vaginal samples [6].

Anti-Biofilm Activity

Biofilm-associated infections are particularly challenging to treat. This compound has demonstrated anti-biofilm properties [3] [9]. A 2025 study showed it damages and eradicates mature biofilms formed by C. albicans and C. auris, although required concentrations are higher than for planktonic cells [9]. Its activity against C. auris biofilms was superior to that of other novel antifungals like rezafungin in some strains [9].

Key Experimental Protocols

The search results indicate that most in vitro susceptibility data for this compound against Candida is generated using the standardized EUCAST broth microdilution method [2] [5] [6].

Detailed EUCAST Method (E.Def 7.3.2):

  • Inoculum Preparation: Isolates are subcultured onto Sabouraud dextrose or CHROMagar Candida to ensure purity and viability. A standardized inoculum suspension of 0.5–2.5 × 10^5 cells/mL is prepared [2].
  • Medium and Formulation: Testing is performed in RPMI 1640 medium supplemented with 2% glucose and buffered to pH 7.0 with 0.165 M MOPS [2].
  • Drug Preparation: this compound reference powder is dissolved in DMSO to create stock solutions, which are then serially diluted in the broth medium. The typical tested concentration range is 0.008 to 8 mg/L [2].
  • Incubation and Reading: Inoculated microdilution panels are incubated at 36 ± 1°C for 24 hours. Results are read spectrophotometrically at 530 nm [2] [6].
  • Endpoint Definition: The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that produces a 50% reduction in turbidity (visual inhibition) or optical density compared to the growth control well [2].

The workflow for this standardized testing protocol is summarized below.

G Start Isolate Subculture (Sabouraud/CHROMagar) A Prepare Inoculum (0.5-2.5 × 10⁵ cells/mL) Start->A B Prepare 2x Drug Dilutions in RPMI 1640, 2% Glucose, pH 7.0 A->B C Inoculate Microdilution Panel & Incubate 24h at 36±1°C B->C D Spectrophotometric Reading at 530 nm C->D End Determine MIC (50% Growth Inhibition) D->End

Conclusion for Research and Development

  • Unique Mechanism: As the first inhibitor of its class, it provides a new therapeutic option [1] [3].
  • Broad-Spectrum Activity: It shows potent in vitro activity against a wide range of Candida spp., including multidrug-resistant C. auris and C. glabrata [2] [7].
  • Overcoming Resistance: Its distinct binding site translates to clinically relevant activity against many azole- and echinocandin-resistant isolates, filling a critical unmet need [1] [5].
  • Multi-Faceted Potential: Demonstrated anti-biofilm activity and ongoing investigations for invasive candidiasis and aspergillosis highlight its broad potential utility [1] [3] [9].

References

Ibrexafungerp impact on fungal cell wall biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ibrexafungerp targets the synthesis of β-(1,3)-D-glucan, a crucial polymer that constitutes 50-60% of the fungal cell wall dry weight and is essential for maintaining structural integrity [1].

  • Target Enzyme: this compound inhibits β-(1,3)-D-glucan synthase (GS), a membrane-integrated enzyme complex. This complex consists of a catalytic subunit (Fks1p, encoded by FKS1, FKS2, and FKS3 genes) and a regulatory subunit (Rho1p, a GTPase) [1] [2].
  • Inhibition and Cellular Effect: By non-competitively inhibiting this enzyme, this compound disrupts the production of β-(1,3)-D-glucan. This compromises the cell wall, making it permeable, disrupting osmotic pressure, and leading to cell lysis and death [1].
  • Fungal Activity: It has a fungicidal effect against *Candida* species and a fungistatic effect against *Aspergillus* species [1].

The following diagram illustrates the specific inhibition mechanism of this compound and echinocandins on the glucan synthase complex.

G UDP UDP-Glucose Enzyme Glucan Synthase Enzyme (FKS & RHO Complex) UDP->Enzyme Substrate Glucan β-(1,3)-D-Glucan Wall Fungal Cell Wall Glucan->Wall FKS Fks1p Subunit (Catalytic Site) FKS->Enzyme RHO Rho1p Subunit (Regulatory GTPase) RHO->Enzyme Enzyme->Glucan Lysis Cell Lysis & Death Wall->Lysis Weakened IBX This compound IBX->RHO Inhibits Echi Echinocandins Echi->FKS Inhibits

This compound and echinocandins inhibit different subunits of glucan synthase. [3] [1]

Comparative Analysis of Antifungal Activity

The tables below summarize key efficacy and pharmacokinetic data for this compound.

Table 1: In Vitro Activity (MIC₉₀) Against Candida Species

Organism This compound (μg/mL) Fluconazole (μg/mL) Caspofungin (μg/mL) Micafungin (μg/mL)
C. albicans 0.125 [3] 0.5 [3] 0.125 [3] 0.016 [3]
C. auris 1.0 [4] >256 [4] Information Missing Information Missing

Table 2: Key Pharmacokinetic Parameters (Standard VVC Oral Dose)

Parameter Value (Fasting State) Value (Fed State)
AUC₀–₂₄ (ng•h/mL) 6,832 [3] 9,867 [3]
Cₘₐₓ (ng/mL) 435 [3] 629 [3]
Tₘₐₓ (hours) 4 - 6 [3] 4 - 6 [3]
Terminal Half-life (hours) 20 - 30 [3] 20 - 30 [3]

Table 3: Key Advantages Over Other Antifungal Classes

Feature This compound Echinocandins Azoles (e.g., Fluconazole)
Administration Route Oral [5] Intravenous only [1] [5] Oral & IV
Molecular Target Rho1p regulatory subunit of GS [3] Fks1p catalytic subunit of GS [3] Lanosterol 14α-demethylase (ergosterol synthesis) [3]
Activity in Low pH Environments Increased activity [1] Information Missing Information Missing
Activity Against Azole-Resistant Isolates Yes [1] [4] Yes (but IV only) [3] No
Activity Against Echino.-Resistant Isolates (some fks mutants) Yes [1] [4] No No

Mechanisms of Resistance

This compound displays a low potential for cross-resistance with echinocandins because its binding site on the glucan synthase enzyme only partially overlaps with that of echinocandins [1] [4].

  • Primary Resistance Mechanism: Mutations in the FKS genes, particularly FKS2 in Candida glabrata, are the primary cause of reduced susceptibility [1]. Specific mutations can lead to substantial increases in MIC values [1].
  • Structural Insights: Cryo-EM structures of Fks1 reveal that echinocandin-resistance mutations (e.g., S643P) cluster in a region that alters lipid arrangements, suggesting a mechanism for how these mutations can also affect this compound binding [2].

The diagram below maps the location and impact of these critical resistance mutations.

Mutations in FKS genes, particularly FKS2, can confer reduced susceptibility to this compound. [1]

Experimental & Clinical Protocols

For researchers aiming to study this compound, here are methodologies from preclinical and clinical studies.

Table 4: Key Experimental Protocols for this compound Research

Area Standard Method/Source Key Findings/Endpoint
In Vitro Susceptibility Testing CLSI & EUCAST broth microdilution [5] Minimum Inhibitory Concentration (MIC)
In Vivo Efficacy (Murine Models) Neutropenic murine model of invasive candidiasis [5] Reduction in fungal tissue burden (log₁₀ CFU/kidney)
Pharmacodynamic Index AUC/MIC ratio analysis (total & free drug) [5] Target AUC/MIC for 1-log kill established
Clinical Trial (VVC) Phase III, randomized, double-blind, placebo-controlled (e.g., VANISH 303 & 306) [3] [5] Clinical cure & mycological eradication at Day 25

References

Comprehensive Application Notes and Protocols: Ibrexafungerp MIC Testing for Candida glabrata

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Candida glabrata and Antifungal Resistance Challenges

Candida glabrata has emerged as a significant fungal pathogen of substantial clinical concern, representing the second most common cause of candidemia in the United States and accounting for approximately 28% of all cases according to Centers for Disease Control and Prevention (CDC) surveillance data [1]. This species poses particular therapeutic challenges due to its increased resistance potential to multiple antifungal classes, especially azoles and echinocandins. The rising incidence of multidrug-resistant C. glabrata strains has created an urgent need for novel antifungal agents with activity against resistant phenotypes [1] [2]. Ibrexafungerp, a first-in-class triterpenoid antifungal, represents a promising addition to the antifungal armamentarium with its unique mechanism of action and demonstrated activity against many resistant Candida isolates.

This compound (formerly SCY-078) is a semisynthetic triterpenoid glycoside derived from enfumafungin that inhibits (1→3)-β-D-glucan synthase, a key enzyme in fungal cell wall synthesis [3]. While it shares the same target as echinocandins, its binding site is distinct, resulting in limited cross-resistance with this drug class [3]. This characteristic is particularly valuable for treating infections caused by echinocandin-resistant C. glabrata isolates, which have become increasingly prevalent with rates ranging between 3-30% in various patient populations [1]. The oral bioavailability of this compound further distinguishes it from echinocandins, which are only available intravenously, potentially facilitating step-down therapy and longer treatment courses for complex infections [2].

This compound MIC Testing Protocol

EUCAST Broth Microdilution Method

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 7.3.2 provides the standardized methodology for this compound susceptibility testing against Candida glabrata [4] [5]. This method ensures reproducibility and comparability of results across different laboratories. The essential components and procedures are as follows:

  • Inoculum Preparation: Fresh colonies of C. glabrata (24-48 hours growth on Sabouraud dextrose agar or CHROMagar Candida) should be suspended in sterile water or saline, and the turbidity adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 × 10^6 CFU/mL. This suspension is then diluted 1:1000 in RPMI-1640 medium with 2% glucose to achieve the final working inoculum of 0.5-2.5 × 10^5 CFU/mL [4] [3]. The importance of accurate inoculum preparation cannot be overstated, as deviations significantly impact MIC results.

  • Antifungal Dilution Series: Prepare this compound stock solutions at 5000 mg/L in DMSO, followed by two-fold serial dilutions in RPMI-1640 medium to create a concentration range typically spanning from 0.008 mg/L to 8 mg/L [4]. Microtiter plates (such as Nunc MicroWell 96-Well Microplates) containing the antibiotic dilution series should be prepared in batches, frozen at -80°C, and used within six months to maintain drug stability [2]. Each test should include drug-free (growth) controls and solvent controls to validate results.

  • Inoculation and Incubation: Aliquot 100 μL of the standardized inoculum into each well of the prepared microdilution plates. Seal plates to prevent evaporation and incubate at 35±1°C for 24 hours in a humid environment. The incubation period is critical as extended incubation may lead to trailing growth patterns [4] [3].

  • Endpoint Determination: After the 24-hour incubation period, read the plates spectrophotometrically at 530 nm. The MIC endpoint for this compound against C. glabrata is defined as the lowest concentration that produces ≥50% inhibition of fungal growth compared to the drug-free control well [2]. This endpoint determination should be consistent across all isolates tested to ensure reproducible results.

Table 1: this compound Testing Conditions Summary

Parameter Specification
Methodology EUCAST E.Def 7.3.2 broth microdilution
Medium RPMI-1640 with 2% glucose
Inoculum density 0.5-2.5 × 10^5 CFU/mL
Incubation temperature 35±1°C
Incubation time 24 hours
Reading method Spectrophotometric (530 nm)
MIC endpoint ≥50% growth inhibition
Quality Control Procedures

Rigorous quality control is essential for ensuring reliable this compound MIC results. The following QC strains should be included with each testing batch [4] [3]:

  • Candida albicans ATCC 64548 - Expected MIC range: 0.03-0.125 mg/L
  • Candida krusei ATCC 6258 - Expected MIC range: 0.25-1 mg/L
  • Candida parapsilosis ATCC 22019 - Expected MIC range: 0.125-0.5 mg/L

These strains serve as vital controls for detecting technical variations in the testing procedure. Additionally, the use of cell culture-treated microtiter plates is recommended, as surface characteristics can influence fungal growth and endpoint determination [4]. For laboratories implementing this testing, participation in external quality assessment programs is strongly encouraged to maintain testing proficiency.

Expected Results and Interpretation Guidelines

Wild-Type MIC Distributions

Establishing the wild-type upper limit (WT-UL), also known as the epidemiological cutoff value (ECOFF), is essential for distinguishing isolates with acquired resistance mechanisms from those with inherent susceptibility. Multiple large-scale studies have established consistent MIC distributions for this compound against C. glabrata [4] [5] [3]:

The modal MIC for C. glabrata typically ranges from 0.25 to 0.5 mg/L, with the MIC90 (the MIC that inhibits 90% of isolates) generally reported at 1 mg/L [4] [3]. Based on aggregated data from multiple studies, the proposed wild-type upper limit for C. glabrata is 1 mg/L [4]. Isolates with MIC values at or below this threshold are considered part of the wild-type population without acquired resistance mechanisms, while those with MIC values exceeding 1 mg/L may harbor resistance mechanisms and are classified as non-wild-type.

Table 2: this compound MIC Distribution for Candida Species

Candida Species Modal MIC (mg/L) MIC Range (mg/L) Wild-Type Upper Limit (mg/L) Non-Wild-Type Rate (%)
C. glabrata 0.25-0.5 0.06-4 1 0.6-0.83
C. albicans 0.125 0.016-0.5 0.25 0.22-0.3
C. tropicalis 0.5 0.06-≥8 2 1.37-3
C. parapsilosis 0.5 0.03-≥8 1 0-8
C. krusei 1 0.25-2 2 0
C. auris 0.5 0.06-2 1 N/A
Interpretation Relative to Other Antifungals

When compared to other antifungal agents, this compound demonstrates consistent activity against C. glabrata, including isolates with reduced susceptibility to azoles. Studies have shown that the percentage of non-wild-type C. glabrata isolates for this compound (0.6-0.83%) is generally lower than for fluconazole and echinocandins, supporting its potential utility against isolates resistant to these agents [4]. This is particularly relevant given that C. glabrata has demonstrated higher rates of azole resistance compared to other Candida species, with various resistance mechanisms including gain-of-function mutations in CgPDR1 leading to overexpression of efflux pumps (CgCDR1 and CgCDR2) and reduced intracellular drug accumulation [1].

Special Considerations for Resistant Isolates

Echinocandin-Resistant C. glabrata

The activity of this compound against echinocandin-resistant C. glabrata isolates varies depending on the specific FKS mutation present. Resistance to echinocandins in C. glabrata is primarily mediated through mutations in hot spot regions of the FKS1 and FKS2 genes [1] [2]:

  • FKS2 mutations at F659 (located at the hot spot start sequence) are associated with significantly elevated this compound MICs (MIC50/MIC90 >4/>4 mg/L) [2]. This specific mutation appears to confer substantial cross-resistance between echinocandins and this compound.

  • FKS2 mutations at S663 (located at the hot spot center) demonstrate moderate this compound MIC elevations (MIC50/MIC90 of 2/4 mg/L) [2]. While these values are elevated compared to wild-type isolates, they may still be within potentially achievable serum levels depending on dosing.

The differential impact of specific FKS mutations on this compound susceptibility underscores the importance of understanding the genetic basis of resistance when considering treatment options for infections caused by echinocandin-resistant C. glabrata.

Figure 1: Impact of FKS Hotspot Mutations on this compound Susceptibility in C. glabrata

Multidrug-Resistant Isolates

The emergence of multidrug-resistant C. glabrata (resistant to both azoles and echinocandins) represents a significant clinical challenge. Surveillance data indicate that among fluconazole-resistant C. glabrata isolates, approximately 11% also demonstrate resistance to one or more echinocandins [1]. A particularly concerning development is the identification of MSH2 DNA mismatch repair gene mutations in nearly half of geographically diverse C. glabrata strains, with these mutations being more frequent among fluconazole-resistant and multidrug-resistant isolates [1]. This molecular mechanism may facilitate the rapid acquisition of resistance to multiple antifungal classes, including fluconazole, echinocandins, and amphotericin B.

For these challenging multidrug-resistant isolates, this compound represents a potentially valuable treatment option, particularly when the specific FKS mutation profile suggests retained susceptibility. However, susceptibility testing is essential, as the presence of certain resistance mechanisms may compromise this compound activity.

Technical Considerations and Troubleshooting

Methodological Variations

While the EUCAST method represents the gold standard for this compound susceptibility testing, understanding methodological variations is crucial for interpreting results across different testing platforms:

  • CLSI vs. EUCAST: Comparative studies have demonstrated good essential agreement (within ±2 two-fold dilutions) between EUCAST and CLSI methods for this compound testing, though significant differences in MIC values have been observed for some species [6]. When transitioning between methodologies, parallel testing is recommended to establish laboratory-specific correlations.

  • Sensititre YeastOne System: This colorimetric-based system shows reasonable agreement with reference methods, with overall essential agreement of 91% with EUCAST and 89% with CLSI [6]. However, significant differences have been noted for specific antifungals including this compound, emphasizing the need for method-specific interpretation criteria.

  • Paradoxical Growth Effect: Some Candida isolates may exhibit a paradoxical effect where growth occurs at higher drug concentrations above the MIC [4]. This phenomenon should be documented but does not typically affect the clinical interpretation if a clear MIC endpoint is established at lower concentrations.

Troubleshooting Common Issues
  • Trailing Growth Pattern: For isolates with ambiguous endpoints due to trailing growth, reading the plates after 24 hours (rather than 48 hours) provides more clear-cut endpoints [3].

  • High Inoculum Effect: Verify the inoculum density spectrophotometrically when possible, as deviations from the recommended 0.5-2.5 × 10^5 CFU/mL can significantly alter MIC results.

  • QC Strain Drift: If quality control strains fall outside expected ranges, examine potential issues with drug solubility, plate storage conditions, or inoculum preparation.

ast_workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_interpretation Interpretation Phase Start Begin Susceptibility Testing PrepInoculum Prepare 0.5 McFarland inoculum suspension Start->PrepInoculum DiluteInoculum Dilute 1:1000 in RPMI-1640 + 2% glucose PrepInoculum->DiluteInoculum PreparePlates Prepare this compound serial dilutions (0.008-8 mg/L) DiluteInoculum->PreparePlates Inoculate Inoculate plates with 0.5-2.5 × 10^5 CFU/mL PreparePlates->Inoculate Incubate Incubate at 35°C for 24h Inoculate->Incubate Read Read MIC spectrophotometrically at 530 nm Incubate->Read Endpoint Determine MIC as lowest concentration showing ≥50% growth inhibition Read->Endpoint Compare Compare to wild-type upper limit (1 mg/L for C. glabrata) Endpoint->Compare Report Report as wild-type or non-wild-type Compare->Report

Figure 2: this compound Broth Microdilution Testing Workflow for Candida glabrata

Conclusion

This compound represents a promising treatment option for Candida glabrata infections, including those caused by azole- and echinocandin-resistant isolates. The EUCAST broth microdilution method (E.Def 7.3.2) provides a robust and reproducible means of determining this compound susceptibility in clinical and research settings. The establishment of a wild-type upper limit of 1 mg/L enables reliable detection of non-wild-type isolates with potential resistance mechanisms.

When testing C. glabrata against this compound, researchers should be mindful of the impact of specific FKS mutations on susceptibility, particularly the reduced activity against isolates harboring F659 mutations in FKS2. Continued surveillance of this compound susceptibility patterns and correlation with clinical outcomes will be essential as experience with this novel antifungal agent expands in both invasive and mucosal candidiasis.

References

Ibrexafungerp dosing regimen for recurrent vulvovaginal candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Ibrexafungerp (marketed as Brexafemme) is a first-in-class triterpenoid antifungal agent and the first oral non-azole antifungal approved for both vulvovaginal candidiasis (VVC) and recurrent VVC (RVVC) [1] [2]. It represents a significant advancement in antifungal therapy, particularly for patients with azole-resistant infections, azole intolerance, or contraindications to azole therapy [1] [3].

This compound's mechanism of action involves inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key structural polymer in the fungal cell wall [2]. This mechanism is fungicidal, leading to fungal cell lysis and death [1] [2]. Unlike echinocandins that target the Fks1p catalytic subunit, this compound targets the Rho1p regulatory subunit of glucan synthase, providing a distinct binding site that maintains activity against many echinocandin-resistant strains [2].

Table 1: Key Pharmacokinetic Properties of this compound

Parameter Value Conditions/Notes

| AUC₀–₂₄ | 6832 ng·h/mL (fasting) 9867 ng·h/mL (fed) | Standard VVC dosing [2] | | Maximum Concentration (Cₘₐₓ) | 435 ng/mL (fasting) 629 ng/mL (fed) | Standard VVC dosing [2] | | Time to Cₘₐₓ (Tₘₐₓ) | 4–6 hours | [2] | | Terminal Half-Life | 20–30 hours | [2] | | Vaginal Tissue Penetration | 2- to 9-fold higher vs. plasma | [4] [1] | | Major Metabolic Pathway | CYP3A4 | [2] [5] |

A critical pharmacological advantage is this compound's maintained efficacy at low vaginal pH (4.5), contrary to the decreased activity observed with azoles like fluconazole under acidic conditions [1] [2]. The drug also demonstrates potent in vitro activity against a broad spectrum of Candida species, including C. albicans, C. glabrata, C. krusei, and C. auris [1] [2].

Approved Dosing Regimens and Efficacy

This compound received FDA approval for VVC in June 2021 and for reduction of RVVC incidence in December 2022 [1] [2]. The approved dosing regimens are as follows:

Table 2: this compound Dosing Regimens

Indication Dosing Regimen Duration Additional Guidance
Acute VVC 300 mg (two 150 mg tablets) orally twice daily 1 day Doses should be approximately 12 hours apart [5].
RVVC 300 mg orally twice daily for 1 day, repeated once monthly 6 months Verify non-pregnant status before each monthly dose [2] [5].

The efficacy of the RVVC regimen was established in the pivotal CANDLE study, which demonstrated that 65.4% of patients receiving this compound experienced resolution of symptoms and remained culture-negative through 24 weeks of treatment, compared to 53.1% in the placebo group [1] [3].

For acute VVC, phase 3 clinical trials (VANISH 303 and 306) demonstrated significantly higher efficacy versus placebo. The results are summarized below:

Table 3: Clinical Efficacy of this compound in Acute VVC (Phase 3 Trials)

Endpoint This compound Placebo P-value

| Clinical Cure at Day 11±3 | 50.5% [4] 63.3% [1] | 28.6% [4] 44.0% [1] | P = 0.001 [4] | | Mycological Eradication at Day 11±3 | 49.5% [4] 58.5% [1] | 19.4% [4] 29.8% [1] | P < 0.001 [4] | | Symptom Resolution at Day 25±4 | 59.6% [4] 72.3% [1] | 44.9% [4] | P = 0.009 [4] |

Post-hoc analyses confirmed consistent efficacy across diverse patient subgroups, including Black patients and those with a body mass index (BMI) greater than 35 [4] [3].

Experimental Protocol: In Vitro Susceptibility Testing

Principle: This protocol outlines the standard broth microdilution method based on Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [6] for determining the minimum inhibitory concentration (MIC) of this compound against Candida isolates.

Materials:

  • Test Substance: this compound reference powder of known potency.
  • Media: RPMI 1640 medium buffered to pH 7.0 with MOPS.
  • Inoculum: Candida isolates, freshly subcultured. Adjust suspension to 0.5 McFarland standard, then further dilute to yield a final inoculum of 0.5 × 10³ to 2.5 × 10³ CFU/mL in the test well.
  • Equipment: Sterile 96-well microdilution trays, incubator.

Procedure:

  • Drug Dilution: Prepare a stock solution of this compound. Perform twofold serial dilutions in RPMI 1640 medium across the wells of the microdilution tray to cover a concentration range of 0.015 to 16 µg/mL.
  • Inoculation: Add the prepared fungal inoculum to each well. Include growth control (inoculum without drug) and sterility control (medium only) wells.
  • Incubation: Incubate the trays at 35°C for 24-48 hours in a humid environment.
  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that produces a 100% reduction in visual turbidity compared to the growth control, indicative of its fungicidal activity [6] [2].
  • Quality Control: Use reference strains (e.g., C. albicans ATCC 90028, C. krusei ATCC 6258) with known MIC ranges to validate the procedure.

Experimental Protocol: In Vivo Efficacy in a Murine Model of Candidiasis

Principle: This protocol describes the use of a neutropenic murine model to evaluate the in vivo pharmacodynamics and efficacy of this compound against invasive candidiasis [6].

Materials:

  • Animals: Immunocompromised (e.g., neutropenic) female mice.
  • Organism: Candida albicans or target non-albicans species.
  • Test Article: this compound, formulated for oral administration.
  • Equipment: Equipment for colony-forming unit (CFU) enumeration.

Procedure:

  • Infection: Render mice neutropenic via cyclophosphamide administration. Infect mice intravenously with a predetermined inoculum (e.g., 10⁵ CFU) of Candida.
  • Dosing: Begin dosing with this compound 2 hours post-infection. Administer orally at various dosages (e.g., 3.125–200 mg/kg) to establish a dose-response relationship. Include vehicle-treated control and positive control groups.
  • Sample Collection: Euthanize mice at 24 hours post-treatment. Harvest target organs (e.g., kidneys).
  • CFU Enumeration: Homogenize kidneys and perform serial dilutions. Plate homogenates on Sabouraud Dextrose Agar and incubate for 24-48 hours at 35°C. Count the resulting colonies.
  • Data Analysis:
    • Calculate the mean fungal burden (log₁₀ CFU/kidney) for each treatment group.
    • The primary efficacy endpoint is the reduction in log₁₀ CFU/kidney compared to the vehicle control group.
    • The pharmacodynamic index (e.g., AUC/MIC) associated with a 1-log kill endpoint can be determined. Previous studies have shown mean free AUC/MIC values for a 1-log kill against C. albicans, C. glabrata, and C. parapsilosis were not statistically different between species [6].

Safety, Tolerability, and Contraindications

This compound is generally well-tolerated. The most common adverse events are gastrointestinal and are typically mild in severity [4] [1] [3].

Common Adverse Events (from Phase 3 trials):

  • Diarrhea (~17%)
  • Nausea (~12%)
  • Abdominal pain (~11%)
  • Dizziness (~3%)
  • Vomiting (~2%) [4] [3]

Boxed Warning and Contraindications:

  • Embryo-Fetal Toxicity: this compound is contraindicated in pregnancy due to the risk of fetal harm based on animal studies [5].
  • Pregnancy Prevention Program: For women of childbearing potential, verify non-pregnant status via pregnancy testing before initiating therapy. For the RVVC regimen, reassess pregnancy status before each monthly dose. Advise patients to use effective contraception during treatment and for 4 days after the final dose [5].
  • Hypersensitivity: Contraindicated in patients with known hypersensitivity to this compound [5].

Drug Interactions:

  • CYP3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors requires a dose reduction to 150 mg twice daily for one day [5]. No adjustment is needed with weak or moderate inhibitors.
  • CYP3A4 Substrates: this compound has a low risk of interaction with drugs metabolized by cytochrome P450 enzymes, as demonstrated by minimal impact on the pharmacokinetics of tacrolimus and rosiglitazone in phase I studies [6].

Pathway and Workflow Diagrams

The following diagram illustrates the primary mechanism of action of this compound and its functional consequences on the fungal cell.

G A This compound B Inhibits β-(1,3)-D-glucan synthase (via Rho1p subunit) A->B C Disruption of β-(1,3)-D-glucan polymer synthesis B->C D Weakened fungal cell wall C->D E Osmotic instability and cell lysis D->E F Fungal cell death (Fungicidal) E->F

The diagram below outlines the key steps for administering this compound for RVVC in a clinical or research setting, highlighting critical safety checks.

G Start Patient with RVVC Step1 Verify non-pregnant status (Pregnancy test required) Start->Step1 Step2 Administer Dose: 300 mg BID for 1 day Step1->Step2 Step3 Wait approximately 4 weeks Step2->Step3 Step4 Before next monthly dose: Re-verify non-pregnant status Step3->Step4 Step5 Repeat monthly dosing cycle Step4->Step5 Step5->Step3  Next Cycle For 5 more cycles End End of 6-month regimen Step5->End

Current Status and Future Directions

As of the second quarter of 2025, SCYNEXIS is working to transfer the New Drug Application (NDA) for BREXAFEMME to GSK, a process anticipated to be completed by the end of 2025 [7]. This transfer will enable GSK to initiate regulatory interactions with the FDA in 2026, discussing the product's relaunch for VVC and RVVC in the U.S. market [7].

Research continues to expand the potential of the fungerp class. A next-generation compound, SCY-247, is in Phase 1 clinical development [7]. Furthermore, the Phase 3 MARIO study evaluating this compound for invasive candidiasis resumed in 2025 after a temporary FDA clinical hold was lifted, indicating ongoing investigation into its use for serious systemic infections [7].

References

Ibrexafungerp for Invasive Fungal Infections: Clinical Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

Ibrexafungerp (IBX) is a first-in-class oral triterpenoid antifungal. Its unique mechanism of action, inhibiting β-(1,3)-D-glucan synthase, provides a broad-spectrum fungicidal activity against Candida and Aspergillus species, including strains resistant to azoles and echinocandins [1] [2] [3]. While approved for vulvovaginal candidiasis (VVC), its development for invasive fungal infections (IFIs) is a critical area of ongoing research [4].

Current Status of Clinical Trials for IFI

Clinical trials for this compound in IFI are in the advanced stages. The key studies generating data are the FURI and CARES trials [1] [3].

  • Study Design: Both FURI (NCT03059992) and CARES are Phase 3, open-label, single-arm studies.
  • Patient Population: These studies enroll patients with serious and often refractory IFIs who have either failed, are intolerant to, or have an infection resistant to standard antifungal therapies [1]. The CARES study specifically focuses on infections caused by Candida auris [3].
  • Primary Objective: The main goal is to evaluate the safety and efficacy of oral this compound in a patient population with high unmet medical need.

The design of these studies reflects the ethical and practical considerations of testing a new therapeutic agent in critically ill patients with limited treatment options.

Key Efficacy and Safety Data from IFI Trials

Interim analyses from these studies have shown promising results. One interim analysis of the FURI trial included 41 patients with refractory fungal diseases. The study reported comparable response rates to standard-of-care treatments, with particularly favorable preliminary results in difficult-to-treat C. auris infections [1].

Regarding safety, the drug has demonstrated a generally tolerable profile. The most common adverse events reported are gastrointestinal in nature, such as diarrhea, nausea, and abdominal pain, which are mostly mild [1] [5]. A real-world study based on insurance claims data found that less than 3% of patients experienced a potential side effect requiring medical attention, with abdominal pain being the most common [6].

Quantitative Data Summary

The table below consolidates key pharmacodynamic, pharmacokinetic, and efficacy data from preclinical, VVC, and early IFI studies that inform the clinical trial design for invasive infections.

Table 1: Consolidated Data on this compound's Properties and Performance

Aspect Parameter Value / Finding Context / Note
Pharmacodynamics MIC90 for C. albicans 0.125 mg/L [7] Compared to 0.5 mg/L for fluconazole
Mechanism of Action Inhibits β-(1,3)-D-glucan synthase (non-competitive) [1] Targets fungal cell wall; fungicidal
Pharmacokinetics Time to Max Concentration (Tmax) 4–6 hours [7] [4] Oral administration
Terminal Half-life 20–30 hours [7] Supports once-daily or prolonged dosing
Protein Binding >99% [4]
Major Metabolic Pathway CYP3A4 [7] [4]
Clinical Efficacy (VVC) Clinical Cure vs. Fluconazole/Placebo RR = 1.33 [1.07, 1.66] [8] Superior to control
Mycological Eradication vs. Fluconazole/Placebo RR = 1.72 [1.00, 2.95] [8] Superior to control
Clinical Efficacy (IFI) Patient Population in FURI trial 41 patients with refractory IFI [1] Interim analysis showed comparable response to SOC

Detailed Experimental Protocols

The following protocols are synthesized from published methodologies on this compound's preclinical and clinical evaluation.

Protocol 1: In Vitro Antifungal Susceptibility and Resistance Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and investigation of resistance mechanisms.

  • Objective: To determine the in vitro susceptibility of fungal isolates to this compound and identify potential resistance mechanisms.
  • Materials:
    • Fungal isolates: Wild-type and clinically derived resistant strains of Candida spp. (including C. auris and echinocandin-resistant strains) and Aspergillus spp. [1] [3].
    • Antifungal agents: this compound, comparator drugs (e.g., fluconazole, caspofungin).
    • Culture media: RPMI-1640 broth, as recommended by CLSI / EUCAST standards.
  • Methodology:
    • Broth Microdilution: Perform according to Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines. Prepare serial two-fold dilutions of this compound and inoculate with a standardized fungal suspension [1].
    • Incubation: Incubate plates at 35°C for 24-48 hours (Candida) or 48 hours (Aspergillus).
    • Endpoint Reading: The MIC for this compound against Candida is defined as the minimum concentration that results in a significant visual reduction (≥50%) in growth (fungicidal activity) [3]. For Aspergillus, the Minimum Effective Concentration (MEC) is determined, which is the lowest concentration that causes abnormal, hypertrophic germ tubes [3].
    • Resistance Mechanism Analysis: For isolates showing reduced susceptibility, sequence the FKS hotspot regions (especially FKS2 in Nakaseomyces glabrata (formerly C. glabrata)) to identify mutations associated with resistance [1].
Protocol 2: Murine Model of Invasive Candidiasis

This describes a standard in vivo model used to support the design of human clinical trials for invasive infections.

  • Objective: To evaluate the in vivo efficacy of this compound in a neutropenic murine model of invasive candidiasis.
  • Materials:
    • Animals: Immunosuppressed female mice (e.g., ICR/CD-1).
    • Pathogen: Candida albicans reference strain.
    • Formulation: this compound suspended in a vehicle for oral gavage.
  • Methodology:
    • Immunosuppression: Render mice neutropenic via cyclophosphamide injection.
    • Infection: Inoculate mice intravenously with a lethal challenge of C. albicans.
    • Dosing and Treatment: Begin therapy 2 hours post-infection. Administer this compound orally at various dosages (e.g., 20, 40, 80 mg/kg) once or twice daily. Include control groups (vehicle and an active control like caspofungin).
    • Endpoint Assessment: Monitor survival for 21 days. Perform kidney fungal burden assessment (CFU counts) in a separate subgroup of mice at a pre-determined timepoint (e.g., 24 hours post-infection) [1]. The primary efficacy endpoint is a statistically significant improvement in survival and/or reduction in kidney fungal burden compared to the vehicle control.

Diagrams for Signaling Pathways and Workflows

The following diagrams illustrate the unique mechanism of action and a proposed clinical trial workflow for invasive fungal infections.

Diagram: this compound's Fungicidal Mechanism of Action

This diagram visualizes how this compound targets the fungal cell wall, a structure absent in human cells.

G FungalCell Fungal Cell CellWallSynthesis Cell Wall Synthesis FungalCell->CellWallSynthesis GlucanSynthase β-(1,3)-D-glucan Synthase CellWallSynthesis->GlucanSynthase CellLysis Cell Lysis and Death GlucanSynthase->CellLysis Inhibition prevents cell wall formation GlucanPolymer β-(1,3)-D-glucan Polymer GlucanSynthase->GlucanPolymer Catalyzes IBX This compound (IBX) IBX->GlucanSynthase Inhibits CellWall Intact Cell Wall GlucanPolymer->CellWall

This compound's Fungicidal Mechanism

Diagram: Proposed Clinical Trial Workflow for IFI

This flowchart outlines a potential patient pathway in a clinical trial like the FURI study for invasive fungal infections.

G Screen Patient Screening (Confirmed or Suspected IFI) FailCriteria Does Not Meet Study Criteria Screen->FailCriteria No MeetCriteria Meets Study Criteria: - Refractory to SOC - Intolerant to SOC - Resistant Pathogen Screen->MeetCriteria Yes Consent Informed Consent MeetCriteria->Consent Baseline Baseline Assessment: - Medical History - Lab Tests (Chem, LFTs) - Mycological Culture - Disease Severity Score Consent->Baseline Treatment Initiate Treatment Oral this compound (Dosing per protocol) Baseline->Treatment Monitor On-Treatment Monitoring: - Safety (AEs, Labs) - Efficacy (Clinical, Mycological) Treatment->Monitor EOS End of Study Assessment (Global Response) Monitor->EOS

IFI Clinical Trial Patient Pathway

References

Comprehensive Application Notes & Protocols: Ibrexafungerp Susceptibility Testing Methods for Yeast and Molds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ibrexafungerp and Susceptibility Testing

This compound (IBX) represents a significant advancement in antifungal therapeutics as the first-in-class triterpenoid antifungal agent with a novel mechanism of action. This semisynthetic derivative of enfumafungin inhibits fungal cell wall synthesis through non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme, specifically targeting the Fks1p catalytic subunit [1] [2]. While this compound shares the same enzymatic target as echinocandins, its distinct binding site results in limited cross-resistance with existing antifungal classes, making it particularly valuable against multidrug-resistant pathogens [1] [2]. This compound demonstrates potent broad-spectrum activity against diverse Candida and Aspergillus species, including strains with documented resistance to azoles and echinocandins, and maintains efficacy against emerging threats like Candida auris [2] [3].

The clinical importance of this compound susceptibility testing has grown substantially since its initial FDA approval for vulvovaginal candidiasis (VVC) in 2021 and subsequent approval for reducing recurrent VVC in 2022 [4] [2]. With ongoing clinical trials investigating its utility for invasive candidiasis, invasive pulmonary aspergillosis, and other serious fungal infections, reliable susceptibility testing methods are essential for both clinical management and antimicrobial stewardship [1] [2]. The oral bioavailability of this compound distinguishes it from echinocandins, offering a valuable step-down therapy option for invasive infections and expanding treatment possibilities for patients who cannot tolerate intravenous administration or who require prolonged antifungal courses [5] [1].

Susceptibility Testing Methods

Broth Microdilution Methods for Yeasts

The EUCAST E.Def 7.3.2 method represents the current gold standard for this compound susceptibility testing against yeast pathogens. This standardized approach requires specific technical parameters to ensure reproducible and clinically meaningful results [5] [6]:

  • Inoculum Preparation: Fresh yeast colonies (24-72 hours old) should be suspended in sterile water and adjusted to a turbidity of 0.5 McFarland standard, followed by further dilution in RPMI-1640 medium with 2% glucose to achieve a final inoculum concentration of 0.5-2.5 × 10⁵ CFU/mL in each well [5]. The use of cell culture-treated microtiter plates (e.g., Nunc MicroWell) is recommended to minimize drug binding and ensure consistent results [6].

  • Antifungal Preparation: this compound pure substance should be stored in aliquots at -80°C and stock solutions prepared in DMSO at 5000 mg/L concentration. Serial two-fold dilutions should be prepared in RPMI-1640 medium to create a concentration range typically spanning 0.008-8 mg/L, though some protocols extend the upper limit for certain mold species [6]. Prepared plates can be stored at -80°C for up to six months before use [5].

  • Incubation and Reading: Inoculated plates should be incubated at 35±1°C for 24 hours without agitation. The MIC endpoint is determined as the lowest concentration producing ≥50% inhibition of fungal growth compared to the drug-free control well [5] [6]. Several studies have noted the occurrence of partial inhibition near the 50% threshold in the supra-MIC range, which may contribute to inter-laboratory variability and requires careful endpoint determination [6].

The CLSI M27/M60 methods provide an alternative standardized approach, with studies demonstrating good essential agreement (82-100%) with EUCAST methods for most antifungals, though this compound showed somewhat lower inter-method agreement (82%) in comparative studies [7]. The Sensititre YeastOne (SYO) system offers a commercial alternative that demonstrates 89-91% essential agreement with reference methods, though significant differences in log2 MIC values have been observed for some species, particularly Candidozyma auris and Candida duobushaemulonii [7].

Susceptibility Testing for Molds

While standardized testing methods for molds are less established than for yeasts, the EUCAST E.Def 9.4 and CLSI M38 guidelines provide frameworks for this compound susceptibility testing of mold pathogens. Key methodological considerations include:

  • Inoculum Standardization: For Aspergillus species and other filamentous fungi, inocula should be prepared from sporulating cultures (typically 5-7 days old) and adjusted to approximately 1-5 × 10⁴ CFU/mL using spectrophotometric methods confirmed by quantitative plating [1].

  • Incubation Conditions: Incubation should occur at 35±1°C for 24-48 hours, with MIC endpoints determined as the lowest concentration preventing any discernible growth (100% inhibition) for most molds. The minimum effective concentration (MEC), defined as the lowest concentration producing abnormal, stunted hyphal growth, may be more appropriate for certain mold species but requires validation for this compound [1].

  • Special Considerations: Testing of Mucorales species presents particular challenges due to their rapid growth and sporulation characteristics. Some protocols recommend shorter incubation periods (16-20 hours) and higher inoculum densities for these organisms to prevent overgrowth while maintaining assay reliability [1] [8].

Table 1: Optimal Testing Conditions for this compound Susceptibility Testing

Parameter Yeast Testing Mold Testing
Reference Method EUCAST E.Def 7.3.2 EUCAST E.Def 9.4
Medium RPMI-1640 + 2% glucose RPMI-1640 + 2% glucose
Inoculum (CFU/mL) 0.5-2.5 × 10⁵ 1-5 × 10⁴
Incubation Temperature 35±1°C 35±1°C
Incubation Time 24 hours 24-48 hours
MIC Endpoint ≥50% inhibition 100% inhibition
Quality Control Strains C. albicans ATCC 64548, C. parapsilosis ATCC 22019, C. krusei ATCC 6258 A. fumigatus ATCC 204305

Quality Control and Standardization

Quality Control Strains and Ranges

Robust quality control procedures are essential for ensuring the reliability and reproducibility of this compound susceptibility testing. The following quality control strains have been validated for use with this compound [5] [6]:

  • Candida albicans ATCC 64548: This strain serves as the primary quality control organism for this compound yeast testing, with an acceptable MIC range of 0.03-0.125 mg/L after 24 hours of incubation [5]. Regular monitoring of this QC strain across multiple laboratories has demonstrated consistent performance with modal MICs typically at 0.06 mg/L [6].

  • Candida parapsilosis ATCC 22019: This secondary QC strain shows slightly higher this compound MICs, with acceptable ranges of 0.125-0.5 mg/L based on multicenter validation studies [6]. In one extensive analysis of 99 repetitions, the MIC range for this strain was 0.125-0.5 mg/L with a modal MIC of 0.25 mg/L [6].

  • Candida krusei ATCC 6258: This strain demonstrates still higher baseline MICs, with acceptable ranges of 0.5-1 mg/L and modal MICs typically at 0.5 mg/L [6]. This strain is particularly valuable for monitoring assay performance across the higher end of the this compound MIC spectrum.

For mold testing, Aspergillus fumigatus ATCC 204305 serves as the recommended QC strain, though formalized this compound MIC ranges have not yet been established through multicenter studies. Laboratories should establish their own baseline ranges for this strain until standardized criteria become available.

Testing Frequency and Acceptance Criteria

Laboratories should implement the following QC procedures to ensure assay validity [6]:

  • Daily Testing: QC strains should be tested each day patient isolates are evaluated. If a laboratory maintains a consistent record of acceptable QC results (≥20 consecutive testing days), frequency may be reduced to weekly testing.

  • Acceptance Criteria: For a batch of results to be considered valid, ≥95% of QC results should fall within established ranges. If results fall outside acceptable limits, patient results from the failed run should be considered invalid, and corrective actions implemented before reporting patient data.

  • Cumulative QC Tracking: Laboratories should maintain cumulative records of QC results to monitor assay performance over time and identify subtle shifts in performance that might not exceed acceptance limits in individual runs but indicate emerging trends.

Data Analysis and Interpretation

Quantitative MIC Distributions and Wild-Type Upper Limits

Analysis of this compound MIC distributions across large collections of clinical isolates provides critical insights into its spectrum of activity and helps establish interpretive criteria. The following table summarizes this compound wild-type upper limits (WT-UL) for common pathogenic yeast species based on comprehensive multicenter studies [9] [6]:

Table 2: this compound Wild-Type Upper Limits (WT-UL) and MIC Distributions for Common Yeast Pathogens

Species WT-UL (mg/L) MIC₅₀ (mg/L) MIC₉₀ (mg/L) Non-WT Rate (%)
C. albicans 0.25 0.06 0.125 0.3-0.22
C. glabrata 1 0.25 0.5 0.6-0.83
C. parapsilosis 1 0.5 1 0-8
C. tropicalis 1 0.25 0.5 1.37-3
C. krusei 2 0.5 1 0
C. dubliniensis 0.125 0.125 0.25 NR
C. lusitaniae 2 1 2 NR
C. guilliermondii 2 0.5 2 NR

The WT-UL values, equivalent to epidemiological cut-off values (ECOFFs), define the upper MIC limit for isolates without acquired resistance mechanisms and provide a critical benchmark for detecting emerging resistance [6]. Isolates with MICs exceeding these values should be considered non-wild-type and evaluated for potential resistance mechanisms, particularly mutations in FKS hotspot regions [9] [6].

Activity Against Echinocandin-Resistant Isolates

A key advantage of this compound is its retained activity against many echinocandin-resistant Candida isolates, though the degree of activity varies according to the specific FKS mutation present [5]. Analysis of 192 echinocandin-resistant clinical isolates revealed important patterns of cross-resistance:

  • Hotspot Start Sequence Mutations: Isolates with F659 mutations in C. glabrata or F641 mutations in C. albicans demonstrated higher this compound MICs (MIC₅₀/₉₀ >4/>4 mg/L and 2/4 mg/L, respectively), suggesting reduced susceptibility associated with these specific mutations [5].

  • Hotspot Center Mutations: In contrast, isolates with S663 mutations in C. glabrata or S645 mutations in C. albicans showed significantly lower this compound MICs (MIC₅₀/₉₀ 2/4 mg/L and 0.25/1 mg/L, respectively), indicating retained activity against strains with these mutations [5].

  • Differential Activity by Species: The activity against echinocandin-resistant isolates appears more pronounced in C. albicans, where 70% (44/63) of echinocandin-resistant isolates were classified as this compound wild-type compared to 48% (30/63) when considering all mutations [5].

These findings highlight the importance of FKS genotyping for interpreting this compound susceptibility results, particularly for isolates with elevated echinocandin MICs.

Technical Considerations and Troubleshooting

Addressing Paradoxical Growth and Endpoint Determination

Several technical challenges may arise during this compound susceptibility testing that require specific troubleshooting approaches:

  • Paradoxical Growth Effects: Some Candida species, particularly C. parapsilosis and C. tropicalis, may exhibit partial inhibition near the 50% endpoint in the supra-MIC range, leading to variable MIC readings [6]. This phenomenon appears more pronounced with this compound than with echinocandins and necessitates careful endpoint determination. Laboratories should establish internal criteria for distinguishing true paradoxical growth from technical variation.

  • Endpoint Determination Challenges: The ≥50% inhibition endpoint required by EUCAST methods can be difficult to determine consistently for isolates with trailing growth patterns. Using automated plate readers with specialized software for calculating percent inhibition relative to growth controls can improve reproducibility compared to visual reading [5] [6].

  • Inter-Laboratory Variability: While essential agreement between laboratories is generally high (95% for most antifungals), this compound shows somewhat lower inter-laboratory agreement (82%) in comparative studies [7]. Laboratories should participate in proficiency testing programs when available and perform regular comparisons with reference laboratories to ensure consistent performance.

Resistance Detection and Interpretation

Detection and interpretation of this compound resistance requires special consideration of several factors:

  • FKS Mutation Screening: For isolates with elevated this compound MICs (exceeding WT-UL values), FKS gene sequencing should be performed, focusing on known hotspot regions (HS1 and HS2 for C. albicans; FKS1 and FKS2 HS1 and HS2 for C. glabrata) [5] [3]. The specific mutation location significantly impacts this compound susceptibility, with hotspot start sequence mutations (e.g., F659 in C. glabrata, F641 in C. albicans) associated with higher MIC increases than hotspot center mutations [5].

  • Quality Control Failures: If QC results consistently fall outside acceptable ranges, laboratories should systematically evaluate potential causes including preparation of stock solutions, dilution accuracy, inoculum density, incubation conditions, and endpoint determination criteria. Comparison with a reference laboratory may be necessary to resolve persistent problems.

  • Species-Specific Considerations: Some naturally less susceptible species (e.g., C. pararugosa, Cryptococcus species, and other rare yeasts) routinely exhibit this compound MICs >2 mg/L without acquired resistance mechanisms [6]. Laboratories should correctly identify these species to avoid misclassification as acquired resistance.

Workflow and Procedural Summary

The following diagram illustrates the comprehensive workflow for this compound susceptibility testing and interpretation:

G Start Start Susceptibility Testing Inoculum Prepare Inoculum (0.5-2.5 × 10⁵ CFU/mL) Start->Inoculum PlatePrep Prepare Microdilution Plates (this compound: 0.008-8 mg/L) Inoculum->PlatePrep Incubation Incubate at 35°C for 24h PlatePrep->Incubation MICReading MIC Endpoint Determination (≥50% inhibition) Incubation->MICReading QC Quality Control Assessment MICReading->QC QC->Inoculum QC Failed WTAssessment Compare MIC to WT-UL QC->WTAssessment QC Acceptable FKSSeq Perform FKS Gene Sequencing WTAssessment->FKSSeq MIC > WT-UL Report Report with Interpretation WTAssessment->Report MIC ≤ WT-UL FKSSeq->Report

Figure 1: Comprehensive Workflow for this compound Susceptibility Testing and Interpretation

Conclusion

This compound represents a valuable addition to the antifungal armamentarium, particularly given its oral bioavailability and activity against many echinocandin-resistant strains. Robust susceptibility testing methods following standardized protocols are essential for appropriate clinical use and resistance monitoring. The EUCAST E.Def 7.3.2 method provides the most thoroughly validated approach for yeast testing, with established quality control ranges and wild-type upper limits for common Candida species. Continued surveillance of this compound susceptibility patterns and correlation with FKS mutations will be crucial as clinical use of this agent expands, particularly for invasive fungal infections where reliable susceptibility data directly inform therapeutic decisions.

References

Ibrexafungerp CARES trial Candida auris infection protocol

Author: Smolecule Technical Support Team. Date: February 2026

Candida auris: The Treatment Challenge

Candida auris is a formidable emerging pathogen posing a serious global health threat due to its:

  • High Mortality: Associated with mortality rates ranging from 30% to 78% in invasive infections [1].
  • Multidrug Resistance: A significant proportion of isolates show resistance to fluconazole (often >90%) and amphotericin B, with increasing reports of resistance to echinocandins—the current first-line therapy [1] [2].
  • Environmental Persistence: It can persist on environmental surfaces in healthcare settings, leading to difficult-to-control outbreaks [1].

This resistance profile creates an urgent need for new antifungal agents, particularly those with novel mechanisms of action to which C. auris has not developed widespread resistance.

Introduction to Ibrexafungerp

This compound is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy [1] [3]. Its key characteristics are summarized below.

Feature Description
Drug Class First-in-class triterpenoid [1] [4].
Mechanism of Action Inhibits (1→3)-β-D-glucan synthase, a key enzyme for fungal cell wall synthesis, leading to fungicidal activity [1] [3].
Structural Note Structurally distinct from echinocandins; binds to a partially overlapping but non-identical site on the target enzyme [1].
Significance Offers a lower potential for cross-resistance with echinocandins and is the first oral agent available with this mechanism of action [1] [3].
Approval Status FDA-approved for vulvovaginal candidiasis (VVC); under investigation for invasive infections including C. auris [3].

The following diagram illustrates the unique mechanism of action of this compound and its position relative to other antifungal classes.

G AntifungalClass Antifungal Class Target Molecular Target Effect Cellular Effect Target->Effect Cell Wall Disruption Outcome Final Outcome Effect->Outcome Fungicidal Activity Azoles Azoles (e.g., Fluconazole) Azoles->Target Inhibits Ergosterol Synthesis Echinocandins Echinocandins Echinocandins->Target Inhibits (1→3)-β-D-glucan Synthase This compound This compound (Triterpenoid) This compound->Target Inhibits (1→3)-β-D-glucan Synthase (Non-competitive, distinct site)

The CARES Clinical Trial Protocol

The "Candidiasis Caused by Candida Auris" (CARES) trial (NCT03363841) was a pivotal Phase 3 study designed to evaluate the efficacy and safety of oral this compound in patients with documented C. auris infections [5].

Detailed Study Design

  • NCT Number: NCT03363841 [5]
  • Phase: 3 [5]
  • Status: Completed [5]
  • Design: Multicenter, open-label, single-arm, non-comparator study [5].
  • Purpose: To evaluate this compound as an emergency use treatment where long-term intravenous therapy was not feasible or desirable [5].

Patient Enrollment Criteria A summary of the key inclusion and exclusion criteria for the CARES trial is provided below.

Category Criteria

| Key Inclusion | • Adults ≥18 years. • Documented candidiasis/candidemia caused by C. auris (positive culture within 7 days of screening). • Ability to take medication orally or via feeding tube. • On IV antifungals where long-term IV therapy is not feasible/desirable [5]. | | Key Exclusion | • Central nervous system (CNS) involvement of fungal disease. • Uncontrolled infection source (e.g., persistent catheter/device/abscess). • Hemodynamic instability requiring vasopressor support. • Severe abnormal liver tests (AST/ALT >10x ULN, bilirubin >5x ULN). • APACHE score >16 [5]. |

Dosing & Treatment Regimen The standardized dosing protocol used in the CARES trial is as follows [6]:

  • Loading Dose: 750 mg orally, twice daily (BID) for the first 2 days.
  • Maintenance Dose: 750 mg orally, once daily (QD) thereafter.
  • Treatment Duration: Up to 90 days, with a follow-up visit 6 weeks after the end of therapy [5] [6].

Efficacy & Supporting Data

Evidence from the CARES trial and preclinical studies strongly supports the activity of this compound against C. auris.

Clinical Efficacy in the CARES Trial An interim analysis of the CARES trial showed promising results. In an early cohort of 10 patients who completed therapy, 8 achieved clearance of their C. auris infection [6]. On a broader aggregate basis, which included 74 treated patients, oral this compound provided clinical benefits in 86.5% of patients (64 out of 74), with 46 achieving a complete or partial response and 18 achieving a stable disease response [6].

In Vitro Susceptibility Data this compound demonstrates consistent and potent activity against C. auris in the laboratory.

  • One study of over 400 C. auris isolates reported MIC₅₀ and MIC₉₀ values of 0.5 μg/mL and 1.0 μg/mL, respectively [1].
  • Another study of 54 isolates found an MIC range of 0.25 to 2 μg/mL, with both MIC₅₀ and MIC₉₀ at 1 μg/mL [4].
  • Notably, this compound retains activity against C. auris isolates that have developed resistance to echinocandins through mutations in the FKS gene [1] [4].

In Vivo Efficacy in a Murine Model Supporting the clinical findings, a study in neutropenic mice infected with C. auris demonstrated that this compound was effective even when treatment was delayed by 24 hours [4].

  • Survival: Doses of 30 mg/kg and 40 mg/kg orally twice daily resulted in a significant improvement in survival compared to the control group.
  • Fungal Burden: Treatment led to a dose-dependent reduction in fungal load in the kidneys [4].

The following workflow synthesizes the key stages of evidence generation for this compound, from basic research to clinical application.

G Start C. auris Treatment Gap Step1 In Vitro Studies Start->Step1 Identifies Need Step2 In Vivo Animal Models Step1->Step2 Confirms Activity & Dose Step3 Clinical Trial (CARES) Step2->Step3 Validates Efficacy Step4 Clinical Application Step3->Step4 Informs Use

Conclusion

This compound addresses a critical unmet need in the management of multidrug-resistant Candida auris infections. The CARES trial protocol provides a clear and validated framework for its use in a targeted patient population. As an oral drug with a novel mechanism, fungicidal activity, and demonstrated efficacy in both preclinical and early clinical settings, this compound is positioned to become a vital tool for treating these challenging infections, especially in cases involving echinocin-resistant strains or where long-term intravenous therapy is not feasible.

References

Ibrexafungerp for Vulvovaginal Candidiasis: Clinical Protocol and Application Guide from VANISH 303/306 Studies

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanism of Action

Ibrexafungerp represents a significant advancement in antifungal therapy as the first oral triterpenoid fungicidal agent approved for the treatment of vulvovaginal candidiasis (VVC) in over two decades. This novel compound possesses a unique mechanism of action that differentiates it from existing azole antifungals. This compound selectively inhibits the (1,3)-β-D-glucan synthase enzyme, which is essential for the biosynthesis of glucan polymers—critical structural components of the fungal cell wall. This targeted inhibition results in disruption of cell wall integrity, leading to osmotic instability and ultimately fungal cell death [1] [2]. Unlike fungistatic azoles that merely inhibit fungal growth, this compound demonstrates concentration-dependent fungicidal activity against a broad spectrum of Candida species, including many azole-resistant and echinocandin-resistant strains [2].

The pharmacological profile of this compound makes it particularly suitable for VVC treatment. Preclinical studies have demonstrated that the drug achieves vaginal tissue concentrations two- to nine-fold higher than plasma levels, ensuring adequate drug delivery to the site of infection [1] [2]. Furthermore, its antifungal activity remains stable in the acidic vaginal environment (pH ~4.5) commonly associated with VVC, a potential limitation for some other antifungal agents [2]. These characteristics, combined with its oral administration route, position this compound as a valuable therapeutic option for women suffering from acute VVC, particularly those with contraindications to, or treatment failures with, existing azole therapies.

Study Design and Patient Population

Overall Trial Architecture

The VANISH clinical program consisted of two pivotal Phase 3 studies (VANISH 303 [NCT03734991] and VANISH 306 [NCT03987620]) that employed nearly identical methodologies. Both were randomized, double-blind, placebo-controlled superiority trials conducted across multiple centers. VANISH 303 was exclusively conducted at sites in the United States, while VANISH 306 included sites in both the United States and Bulgaria [1] [3]. The studies followed a parallel-group design with patients randomized in a 2:1 ratio to receive either this compound or matching placebo. This allocation ratio was selected to increase the safety database for the investigational drug while maintaining statistical power to detect significant differences between groups. To ensure balanced allocation, randomization was stratified according to the presence or absence of diabetes mellitus—a known risk factor for VVC that could potentially influence treatment outcomes [1] [2].

The double-blind nature of the trials was rigorously maintained through several measures. All site and sponsor personnel, with the exception of an unblinded team member responsible for drug distribution logistics, remained blinded to treatment assignments throughout the study. To support this blinding, the appearance of the active and placebo dose forms was identical, both provided by SCYNEXIS, Inc. [1]. This methodological rigor minimized potential bias in both the administration of the intervention and the assessment of outcomes, strengthening the validity of the study results.

Participant Eligibility Criteria

The VANISH studies employed strict inclusion and exclusion criteria to define a homogeneous patient population with confirmed acute VVC while minimizing confounding factors. Key inclusion criteria required participants to be postmenarchal females aged ≥12 years with a clinical diagnosis of acute VVC confirmed by both symptoms and microbiological testing. Specifically, eligible patients had to present with a composite vulvovaginal signs and symptoms (VSS) score ≥4 with at least two individual signs or symptoms rated as moderate or severe (score ≥2) [1] [2]. Microbiological confirmation required a positive microscopic examination with 10% potassium hydroxide revealing yeast forms, along with a normal vaginal pH (≤4.5). Women of reproductive potential were required to use acceptable contraceptive methods throughout the study period [1].

Exclusion criteria were designed to eliminate potential confounders and protect vulnerable populations. Key exclusions included pregnancy or lactation, any condition that could interfere with the diagnosis or evaluation of treatment response (including mixed vaginal infections), and use of antifungal treatments (systemic or vaginal) within 28 days of baseline [1] [2]. Additionally, patients with known HIV infection or those receiving immunosuppressive therapy were excluded, as immunocompromised status might affect treatment response. Those with a history of or active cervical or vaginal cancer were also excluded from participation [2].

Table 1: Key Eligibility Criteria for VANISH Studies

Category Inclusion Criteria Exclusion Criteria
Demographics Postmenarchal females ≥12 years Pregnancy or lactation
Disease Status VSS score ≥4 with ≥2 signs/symptoms ≥2 Mixed vaginal infections
Microbiological Positive KOH microscopy; Vaginal pH ≤4.5 Recent antifungal use (28 days)
Medical History Normal immune status HIV infection; Immunocompromised
Contraception Use of effective contraception in reproductive-aged women History of cervical/vaginal cancer

Efficacy Endpoints and Assessment Methods

Primary and Secondary Endpoints

The VANISH studies employed a comprehensive endpoint framework aligned with contemporary FDA guidance for VVC drug development [1]. The primary efficacy endpoint was the proportion of patients achieving clinical cure, defined as complete resolution of all vulvovaginal signs and symptoms of VVC (VSS score = 0) without the need for further antifungal therapy at the test-of-cure (TOC) visit (Day 11 ± 3) [1] [3]. This stringent definition of clinical cure represented a departure from earlier VVC trials, which often defined success as a VSS score ≤2, reflecting updated regulatory standards for demonstrating treatment efficacy [1].

Secondary endpoints provided additional dimensions for evaluating treatment response. These included: (1) mycological eradication—defined as a negative culture for Candida species at the TOC visit; (2) overall success—a composite endpoint requiring both clinical cure and mycological eradication; (3) clinical improvement—defined as partial or complete resolution of signs and symptoms (VSS score ≤1) at TOC; and (4) complete symptom resolution—assessed at the follow-up visit (Day 25 ± 4) to evaluate sustained treatment effect [1] [3] [2]. The selection of these endpoints provided a multidimensional assessment of treatment efficacy, capturing both immediate and sustained effects on clinical signs, symptoms, and microbiological eradication.

Assessment Methods and Timing

The studies implemented standardized assessment protocols to ensure consistent evaluation across multiple sites. The Vulvovaginal Signs and Symptoms (VSS) scale served as the primary assessment tool, evaluating three symptoms (burning, itching, and irritation) and three signs (edema, erythema, and excoriation/fissures). Each parameter was rated on a 4-point severity scale (0 = absent; 1 = mild; 2 = moderate; 3 = severe), yielding a composite score ranging from 0 to 18 [1] [2]. Patients recorded their symptoms in a daily diary from Day 1 through the TOC visit, providing longitudinal data on symptom progression and resolution.

Microbiological assessments followed rigorous standardized procedures. Vulvovaginal samples were obtained at baseline for local microscopic examination with 10% potassium hydroxide and for central laboratory culture and susceptibility testing. Follow-up cultures were performed at the TOC visit and, if symptoms were present, at the follow-up visit. Susceptibility testing was performed according to Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines [2]. The timing of these assessments aligned with FDA recommendations, with the TOC visit scheduled for 8-14 days post-treatment to evaluate early efficacy and the follow-up visit at 21-30 days to assess sustained response [1].

G Start Screening (Day -2 to -1) Baseline Baseline Assessment (Day 1) Start->Baseline Randomization 2:1 Randomization (this compound vs. Placebo) Baseline->Randomization Treatment This compound 300 mg BID or Placebo BID Randomization->Treatment TOC Test-of-Cure Visit (Day 11±3) Treatment->TOC Primary analysis: Clinical cure Secondary: Mycological eradication FU Follow-up Visit (Day 25±4) TOC->FU Sustained efficacy: Symptom resolution

Figure 1: VANISH Study Workflow and Assessment Timeline - This diagram illustrates the sequential process from patient screening through follow-up, highlighting key assessment timepoints and primary outcomes.

Key Efficacy Results

Primary Outcomes from Individual Studies

The efficacy of this compound was consistently demonstrated across both Phase 3 trials. In the VANISH 303 study, 50.5% (95/188) of patients receiving this compound achieved the primary endpoint of clinical cure at the TOC visit, compared to only 28.6% (28/98) in the placebo group (P = 0.001) [2]. Similarly, the VANISH 306 study showed 63.3% (119/188) of this compound-treated patients attained clinical cure versus 44.0% (37/84) with placebo (P = 0.007) [3]. These results demonstrated statistical superiority of this compound over placebo for the primary endpoint in both trials, fulfilling regulatory requirements for efficacy demonstration.

Secondary endpoints consistently favored this compound across both studies. Mycological eradication rates were significantly higher with this compound than placebo in both VANISH 303 (49.5% vs. 19.4%, P < 0.001) and VANISH 306 (58.5% vs. 29.8%, P < 0.001) [3] [2]. The composite endpoint of overall success (clinical cure plus mycological eradication) was also significantly higher with this compound in both studies (36.0% vs. 12.6% in VANISH 303, P < 0.001; 46.1% vs. 28.4% in VANISH 306, P = 0.022) [3] [2]. Importantly, treatment effects were sustained through the follow-up period, with significantly higher rates of complete symptom resolution at Day 25 in this compound groups compared to placebo in both studies [3] [2].

Pooled and Subgroup Analyses

A pre-specified pooled analysis of both VANISH studies provided greater statistical power for evaluating treatment effects across key subgroups. In the pooled population (n=558), this compound demonstrated significantly higher rates of clinical cure (56.9% [214/376] vs. 35.7% [65/182], P < 0.0001), clinical improvement (68.4% [257/376] vs. 45.1% [82/182], P < 0.0001), and mycological cure (54.0% [203/376] vs. 24.2% [44/182], P < 0.0001) compared to placebo [1] [4]. At the follow-up visit, sustained symptom resolution was significantly higher with this compound (66.8% [251/376] vs. 48.4% [88/182], P < 0.0001) [1].

Subgroup analyses from the pooled data demonstrated consistent treatment effects across diverse patient populations. Clinical cure rates were maintained regardless of race, body mass index, baseline symptom severity, or infecting Candida species [1]. Notably, patients with severe VVC (baseline VSS score ≥7) achieved clinical cure rates (56.2%) comparable to the overall population, with efficacy maintained even with increasing symptom severity [4]. Additionally, post-hoc analyses suggested activity against non-albicans Candida species, which often demonstrate reduced susceptibility to fluconazole [5]. This consistent treatment effect across subgroups reinforces this compound's utility in a broad VVC population, including challenging patient segments and potentially resistant pathogens.

Table 2: Pooled Efficacy Results from VANISH 303 and 306 Studies at Test-of-Cure (Day 11±3)

Efficacy Endpoint This compound (n=376) Placebo (n=182) P-value Relative Risk (95% CI)
Clinical Cure (VSS=0) 56.9% (214/376) 35.7% (65/182) <0.0001 1.59 (1.27-1.99)
Clinical Improvement (VSS≤1) 68.4% (257/376) 45.1% (82/182) <0.0001 1.52 (1.25-1.84)
Mycological Cure 54.0% (203/376) 24.2% (44/182) <0.0001 2.23 (1.69-2.95)
Overall Success 43.9% (165/376) 19.2% (35/182) <0.0001 2.28 (1.65-3.16)

Table 3: Sustained Efficacy at Follow-up (Day 25±4) and Subgroup Analyses

Population/Endpoint This compound Placebo P-value
Complete Symptom Resolution at Follow-up 66.8% (251/376) 48.4% (88/182) <0.0001
Black Patients - Clinical Cure 54.8% (40/73) Similar to overall NS
BMI >35 - Clinical Cure 54.5% (24/44) Similar to overall NS
Severe VVC (VSS≥7) - Clinical Cure 56.2% (199/354) Similar to overall NS

Safety and Tolerability Profile

Adverse Event Analysis

This compound demonstrated a favorable safety profile in the VANISH studies, with most adverse events being mild to moderate in severity and primarily affecting the gastrointestinal system. In the pooled safety analysis, the most commonly reported adverse events for this compound versus placebo were diarrhea (incidence ~12-25% across studies), nausea (~8-16%), abdominal pain (~3-7%), dizziness (≥2%), and vomiting (≥2%) [2] [5]. The gastrointestinal events were generally self-limiting and transient, with most cases resolving within one day without intervention [5]. This adverse event profile is consistent with the drug's mechanism of action and oral administration route.

The discontinuation rates due to adverse events were low across both studies. In VANISH 303, only 1.6% (3/188) of this compound-treated patients discontinued due to gastrointestinal adverse events, with all cases described as mild or moderate in severity [2]. Similarly, VANISH 306 reported low discontinuation rates, confirming the generally well-tolerated nature of the one-day treatment regimen [3]. No serious adverse events related to this compound were reported in either study, supporting its favorable safety profile for the treatment of acute VVC [3] [2].

Important Safety Considerations

Several key safety considerations warrant attention in clinical practice. This compound is contraindicated during pregnancy based on animal studies suggesting potential fetal harm [4] [6]. Therefore, pregnancy status should be verified in females of reproductive potential prior to initiating treatment, and effective contraception should be advised during therapy [6]. Additionally, this compound is contraindicated in patients with a history of hypersensitivity to the drug or its components [6].

This compound is primarily metabolized by CYP3A4 enzymes, necessitating dose adjustments when co-administered with strong CYP3A inhibitors. When administered concomitantly with strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin), the this compound dose should be reduced to 150 mg twice daily for one day [4] [6]. Conversely, concomitant use with strong CYP3A inducers (e.g., rifampin, carbamazepine) should be avoided, as they may decrease this compound plasma concentrations, potentially reducing efficacy [6]. These pharmacological considerations are important for ensuring both safety and efficacy in diverse patient populations.

Experimental Protocol Application

Implementation Guidelines

For researchers and clinicians implementing the this compound treatment protocol, the recommended dosage is 300 mg (two 150 mg tablets) taken twice daily for one day, for a total treatment dosage of 600 mg [4] [6]. Administration may occur with or without food, offering flexibility that may enhance patient compliance. The one-day oral regimen represents a significant advantage over longer treatment courses, potentially improving adherence compared to both topical formulations and longer oral antifungal regimens [1].

When applying this protocol in clinical practice or research settings, several practical considerations should be addressed. Prior to initiation, clinicians should confirm the diagnosis of VVC through appropriate microscopic examination and/or culture, assess for potential drug interactions, and verify pregnancy status in women of reproductive potential [6]. Patients should be counseled about the potential for gastrointestinal adverse effects, which are typically transient and self-limiting, as well as the importance of completing the full one-day regimen despite rapid symptom improvement [2] [5]. For patients requiring concomitant therapy with strong CYP3A inhibitors, the protocol should be modified to reduce the this compound dose to 150 mg twice daily for one day [6].

Special Population Considerations

The efficacy and safety of this compound have been demonstrated across a diverse range of patient subgroups. Importantly, race and ethnicity did not significantly impact treatment response, with Black patients showing clinical cure rates comparable to the overall population (54.8%) [2]. Similarly, obese patients (BMI >35) responded similarly to the general population, with clinical cure rates of 54.5% [2]. This consistent treatment effect across demographics supports the broad applicability of the this compound protocol without need for dose adjustments based on race or body mass index.

For patients with severe disease (baseline VSS score ≥7), representing the majority (94.1%) of the pooled study population, this compound maintained clinical cure rates (56.2%) equivalent to the overall population, with efficacy preserved even with increasing symptom severity [4]. Additionally, while subgroup sizes were limited, this compound demonstrated potential activity against non-albicans Candida species, which often exhibit intrinsic resistance to fluconazole [5] [7]. A recent Phase 3 study in Chinese patients further confirmed that this compound maintained efficacy against fluconazole non-susceptible C. albicans [7]. These characteristics position this compound as a valuable option for challenging VVC cases that may not respond adequately to standard azole therapy.

G MOA Fungicidal Mechanism: Glucan Synthase Inhibition CellWall Disruption of Fungal Cell Wall Integrity MOA->CellWall FungalDeath Osmotic Instability and Fungal Cell Death CellWall->FungalDeath Tissue Favorable Tissue Penetration: 2-9x Higher Vaginal vs. Plasma Concentration pH Activity Maintained in Acidic Environment (pH 4.5) Coverage Broad-Spectrum Coverage: Including Azole-Resistant Candida Species

Figure 2: this compound's Unique Pharmacological Profile - This diagram illustrates the key pharmacological advantages of this compound, including its fungicidal mechanism, favorable tissue distribution, and broad-spectrum activity.

Conclusion

The VANISH 303 and 306 trials established this compound as a safe, effective, and innovative treatment for acute vulvovaginal candidiasis, addressing an unmet medical need for novel antifungal agents with activity against resistant pathogens. The methodologically rigorous study design, incorporating contemporary FDA guidance endpoints and diverse patient populations, provides a robust foundation for both regulatory approval and clinical implementation. The one-day oral regimen offers a convenient alternative to existing therapies, while the novel fungicidal mechanism addresses potential resistance concerns with traditional azoles. For researchers and clinicians, these studies provide a comprehensive framework for understanding this compound's appropriate place in therapy and its application across diverse patient populations, including those with challenging clinical presentations or previous treatment failures.

References

Ibrexafungerp Tissue Penetration in Vaginal and Abscess Models: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ibrexafungerp and Study Objectives

This compound represents a first-in-class triterpenoid antifungal agent that inhibits (1,3)-β-D-glucan synthase, an enzyme essential for fungal cell wall synthesis [1] [2]. This novel mechanism of action differentiates it from azole antifungals and demonstrates potent activity against a broad spectrum of Candida species, including azole-resistant strains and echinocandin-resistant isolates [2] [3]. With approvals for vulvovaginal candidiasis (VVC) and recurrent VVC, and ongoing clinical investigations for invasive candidiasis including intra-abdominal infections, understanding the tissue penetration characteristics of this compound is crucial for optimizing its therapeutic application [1] [4]. These application notes consolidate experimental approaches and quantitative findings from preclinical and clinical studies evaluating this compound penetration at two key infection sites: vaginal tissue and intra-abdominal abscesses.

The primary objective of this technical document is to provide researchers with standardized methodologies for assessing this compound distribution in tissue infection models, complete with analytical techniques for quantifying drug exposure at the site of action. Additionally, we present comprehensive penetration metrics that demonstrate the superior pharmacokinetic properties of this compound compared to existing antifungal classes, supporting its development for difficult-to-treat fungal infections where tissue penetration has historically limited therapeutic success [5] [4].

Quantitative Tissue Penetration Profiles

Vaginal Tissue Penetration in Vulvovaginal Candidiasis

Table 1: this compound Efficacy in Vulvovaginal Candidiasis Clinical Trials

Study Reference Patient Population Dosing Regimen Clinical Cure Rate Mycological Eradication Statistical Significance
Kow et al. (2024) [6] Pooled RCTs (n=455) 300 mg BID × 1 day 65.4% 58.8% p<0.001 vs placebo
Phase 3 VANISH 306 [6] VVC patients 300 mg BID × 1 day Significant improvement Significant improvement Superior to placebo
Phase 2 trial [2] VVC patients 300 mg BID × 1 day Comparable to fluconazole (Day 10), superior (Day 25) N/R p<0.05 for Day 25

This compound demonstrates exceptional vaginal tissue penetration, achieving concentrations substantially higher than plasma levels, which correlates with its high clinical and mycological cure rates in VVC [6] [1]. This robust tissue distribution is attributed to its favorable pharmacokinetic properties, including high bioavailability and efficient partitioning into tissues [6]. The drug maintains enhanced activity at the acidic pH typically found in the vaginal environment during candidiasis, providing a therapeutic advantage over other antifungals in this specific infection niche [1]. The oral dosing regimen (300 mg twice daily for one day) achieves rapid and sustained fungicidal concentrations at the infection site, contributing to its efficacy against Candida albicans and non-albicans species, including azole-resistant strains [2].

Intra-Abdominal Abscess Penetration

Table 2: this compound Penetration in Intra-Abdominal Candidiasis Mouse Model

Time Post-Dose Lesion Concentration (μg/g) Non-Lesion Concentration (μg/g) Serum Concentration (μg/g) Lesion-to-Serum Ratio
1 hour 0.2 17.7 N/R N/R
3 hours 2.5 78.1 1.695 (Cmax) 1.47
6 hours 3.8 86.6 N/R N/R
24 hours (single dose) 35.9 21.1 0.380 94.5
24 hours (after 2-day BID) 18.2 13.2 0.224 81.3
48 hours (after 2-day BID) 20.9 3.3 N/R N/R

In a clinically relevant mouse model of intra-abdominal candidiasis (IAC), this compound exhibited a remarkable time-dependent accumulation within infected liver abscesses [5]. After a single oral dose (30 mg/kg), drug concentrations in lesions showed a significant increase between 6 and 24 hours post-administration, rising nearly 10-fold while concentrations in non-lesion tissues and serum declined simultaneously [5]. This pattern demonstrates prolonged drug retention and selective accumulation at the primary infection site. The exceptional lesion-to-serum ratio of approximately 100:1 at 24 hours post-dose far exceeds the penetration capabilities of currently available echinocandins, which show poor accumulation in intra-abdominal abscesses [5] [4].

When compared directly with micafungin (5 mg/kg QD) at humanized therapeutic doses, this compound (15 mg/kg BID) achieved significantly higher concentrations in both lesion and non-lesion areas of infected liver tissue after two days of treatment (18.2 ± 9.4 μg/g and 13.2 ± 4.0 μg/g versus 2.9 ± 1.1 μg/g and 0.3 ± 0.2 μg/g for micafungin, respectively) [5]. This superior distribution profile underscores this compound's potential as a promising therapeutic option for deep-seated intra-abdominal infections where conventional antifungals have limited efficacy due to inadequate tissue penetration [5] [4].

Protocol 1: Vaginal Tissue Penetration Assessment for Vulvovaginal Candidiasis

Experimental Design and Model System
  • In Vivo Model: Use estrogenized murine models of vulvovaginal candidiasis for preclinical assessment [1]. For clinical evaluation, utilize tissue samples from phase 2/3 clinical trial participants receiving this compound for VVC treatment.
  • Dosing Regimen: Administer this compound orally at 300 mg twice daily for one day (human equivalent) or 20-40 mg/kg in murine models based on established protocols [6] [2].
  • Tissue Collection: Collect vaginal tissue samples at predetermined time points (2, 4, 8, 12, 24, 48 hours post-dose) using punch biopsy or full-thickness excision methods.
  • Sample Processing: Immediately wash tissue samples with saline, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis to prevent drug degradation.
Analytical Methodology for Drug Quantification
  • Tissue Homogenization: Homogenize vaginal tissue samples in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) using bead-beating or rotor-stator homogenization at a 1:4 (w/v) tissue-to-buffer ratio.
  • Sample Extraction: Perform protein precipitation using acetonitrile or methanol containing internal standard (deuterated this compound). Vortex vigorously, then centrifuge at 14,000 × g for 15 minutes at 4°C.
  • LC-MS/MS Analysis:
    • Chromatography: Utilize reverse-phase C18 column (2.1 × 50 mm, 1.8 μm) with mobile phase A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) with gradient elution.
    • Mass Spectrometry: Employ electrospray ionization in positive mode with multiple reaction monitoring (MRM). Use transition m/z 575.3→547.3 for this compound quantification.
    • Quantification: Calculate tissue concentrations using a validated calibration curve (1-1000 ng/mL) with quality control samples.
Data Analysis and Interpretation
  • Pharmacokinetic Parameters: Calculate maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC0-24), and tissue-to-plasma ratios.
  • Efficacy Correlations: Correlate tissue concentration-time profiles with microbiological eradication and clinical cure rates from corresponding clinical trials [6].
  • Statistical Analysis: Use non-compartmental analysis for pharmacokinetic parameters. Compare groups using appropriate statistical tests (t-test, ANOVA) with significance set at p<0.05.

Protocol 2: Abscess Penetration Assessment in Intra-Abdominal Candidiasis

Animal Model and Infection Setup
  • Animal Selection: Use immunocompetent or immunosuppressed murine models (e.g., CD-1 mice) weighing 20-25 g [5].
  • Infection Strain: Prepare Candida albicans (e.g., SC5314 strain) inoculum at 1-5 × 105 CFU/mL in sterile PBS.
  • Infection Procedure:
    • Anesthetize mice using ketamine/xylazine or isoflurane.
    • Perform intraperitoneal injection with 0.1 mL of C. albicans inoculum.
    • Monitor animals for 3 days to allow establishment of intra-abdominal infection and abscess formation in target organs (primarily liver).
  • Abscess Verification: Confirm infection progression by monitoring weight loss, lethargy, and via pilot histopathological examination of liver tissues showing characteristic abscess formation with fungal elements.
Drug Administration and Tissue Processing
  • Dosing Protocol: Administer this compound orally at 30 mg/kg for single-dose studies or 15 mg/kg BID for multi-dose studies [5]. Use appropriate vehicle control groups.
  • Sample Collection Timepoints: Euthanize animals at 1, 3, 6, and 24 hours post-dose for single-dose studies, or 24 and 48 hours after the last dose for multi-dose studies.
  • Tissue Harvesting:
    • Collect blood via cardiac puncture for serum preparation.
    • Perfuse animals with ice-cold saline through the left ventricle to remove blood from tissues.
    • Harvest liver tissue and document gross abscess appearance.
    • Divide tissue samples: one portion for MALDI-MSI analysis (flash-freeze in liquid N2), another for LCM-LC/MS/MS (embed in OCT medium and flash-freeze).

Figure 1: Experimental workflow for assessing this compound penetration in intra-abdominal abscesses using complementary analytical approaches.

Spatial Distribution Analysis via MALDI-MSI
  • Tissue Sectioning: Prepare cryosections (10-12 μm thickness) from frozen tissue blocks using cryostat at -20°C. Thaw-mount onto indium tin oxide (ITO)-coated glass slides suitable for MALDI analysis.
  • Matrix Application: Apply matrix solution (α-cyano-4-hydroxycinnamic acid, CHCA; 7 mg/mL in 50% acetonitrile/0.1% TFA) using automated sprayer with the following parameters:
    • Flow rate: 10 μL/min
    • Nozzle temperature: 75°C
    • Number of passes: 8-10
    • Dry between layers
  • MALDI-MSI Acquisition:
    • Use MALDI-TOF/TOF or MALDI-FTICR mass spectrometer
    • Set spatial resolution to 50-100 μm
    • Acquire data in positive ion mode
    • Monitor this compound-specific ion (m/z 575.3)
    • Use tissue calibration standards for quantification
  • Data Processing: Reconstruct ion images using appropriate software (e.g., SCiLS Lab, Bruker) and co-register with H&E-stained consecutive sections to correlate drug distribution with tissue pathology.
Absolute Quantification via LCM-LC/MS/MS
  • Tissue Staining and Microdissection:
    • Prepare consecutive cryosections (8-10 μm) and stain with hematoxylin and eosin (H&E) or Gomori methenamine silver (GMS) for histopathological evaluation.
    • Identify lesion (abscess) and non-lesion areas on stained sections.
    • Perform laser capture microdissection (LCM) on unstained consecutive sections to separately collect lesion and non-lesion tissues.
  • Sample Preparation:
    • Extract microdissected tissues in 50 μL of extraction solvent (methanol:water, 70:30, v/v) with internal standard.
    • Sonicate for 15 minutes, then centrifuge at 14,000 × g for 20 minutes.
    • Transfer supernatant for LC-MS/MS analysis.
  • LC-MS/MS Parameters:
    • Column: Kinetex C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient: 5% B to 95% B over 3.5 minutes
    • Flow Rate: 0.4 mL/min
    • Ionization: ESI-positive mode
    • MRM: 575.3→547.3 (quantifier) and 575.3→119.1 (qualifier) for this compound

Mechanism of Action and Research Applications

Unique Antifungal Action and Pharmacological Advantages

This compound's distinct mechanism of action centers on inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis [1] [2]. While sharing the same enzymatic target as echinocandins, this compound binds at a partially overlapping but distinct site, resulting in differences in resistance profiles and antifungal activity [2]. This novel binding interaction explains its potent activity against echinocandin-resistant strains carrying FKS mutations, making it particularly valuable for treating infections caused by multidrug-resistant Candida species [5] [2]. The fungicidal nature of this compound's action, compared to the fungistatic activity of azoles, provides a significant advantage in eradicating established infections, particularly in immunocompromised hosts [1].

The pharmacological advantages of this compound extend beyond its novel mechanism to include favorable formulation options and tissue distribution characteristics. As one of the only non-azole antifungals with oral bioavailability, it addresses a significant limitation in long-term antifungal therapy [2] [3]. Its linear pharmacokinetics with a terminal half-life of 20-30 hours supports once- or twice-daily dosing, while its minimal drug-drug interactions (minimal impact on CYP450 enzymes) make it suitable for complex medication regimens [1] [2]. Furthermore, this compound's wide tissue distribution and selective accumulation at sites of infection, as demonstrated in both vaginal and intra-abdominal abscess models, position it as a promising therapeutic option for deep-seated fungal infections that have been historically difficult to treat due to limited drug penetration [5] [6].

mechanism IBX This compound Administration (Oral/IV) Target Inhibition of (1,3)-β-D-Glucan Synthase IBX->Target PK Favorable PK Profile: - Oral Bioavailability - Wide Tissue Distribution - Long Half-Life (20-30h) IBX->PK Effect Reduced β-(1,3)-D-Glucan in Fungal Cell Wall Target->Effect Resistance Activity Against Resistant Strains: - Azole-resistant Candida - Echinocandin-resistant (fks mutants) - Candida auris Target->Resistance Outcome Cell Wall Integrity Loss Osmotic Lysis → Fungal Death Effect->Outcome Penetration Enhanced Tissue Penetration: - Vaginal Tissue - Intra-Abdominal Abscesses - Infected Lesions PK->Penetration

Figure 2: this compound's mechanism of action and key pharmacological advantages contributing to its efficacy in tissue-based fungal infections.

Research Applications and Future Directions

The comprehensive penetration data and methodologies presented in these application notes support various research applications for this compound. For translational researchers, the protocols enable further investigation of this compound's distribution in additional infection models, including central nervous system infections, osteomyelitis, and pulmonary fungal infections [2] [3]. For clinical microbiologists, the tissue penetration profiles provide a mechanistic understanding of this compound's efficacy against difficult-to-treat fungal pathogens, particularly multidrug-resistant Candida auris and echinocandin-resistant C. glabrata [7] [4]. For pharmaceutical scientists, the analytical methodologies facilitate further pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens for both approved and investigational indications.

Future research directions should focus on several key areas: First, elucidating the precise molecular mechanisms governing this compound's selective accumulation in infected tissues, particularly the time-dependent penetration observed in abscess models [5]. Second, exploring combination therapy approaches that leverage this compound's unique mechanism with existing antifungals to prevent resistance emergence and enhance efficacy [2] [3]. Third, expanding penetration studies to additional sanctuary sites, including the central nervous system and bone, to support this compound's development for the most challenging invasive fungal infections [4]. The ongoing phase 3 trials for invasive candidiasis (MARIO and CARES) and invasive aspergillosis (SCYNERGIA) will provide critical clinical correlation to the preclinical penetration data summarized in these application notes [2].

References

Ibrexafungerp protocols for azole-resistant Candida infections

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Ibrexafungerp for Azole-Resistant Candida

This compound (sold under the brand name Brexafemme) is a first-in-class triterpenoid antifungal [1] [2]. It represents a significant advancement in the antifungal armamentarium due to its novel mechanism of action and oral bioavailability, offering a potential therapeutic option for infections caused by azole-resistant Candida species [3] [4].

1. Unique Mechanism of Action: this compound inhibits the synthesis of β-(1,3)-D-glucan, a key polymer essential for the structural integrity of the fungal cell wall. This leads to osmotic instability and cell lysis [1] [2]. While it targets the same enzyme as the echinocandin class (β-(1,3)-D-glucan synthase), it binds to a distinct site—the Rho1p regulatory subunit—rather than the Fks1p catalytic subunit targeted by echinocandins [1]. This difference is crucial, as it limits cross-resistance and allows this compound to remain active against many echinocandin-resistant strains [4] [2].

2. Spectrum of Activity and Efficacy Data: In vitro studies demonstrate that this compound has broad and potent activity against a range of Candida species, including strains resistant to other antifungals [4] [2]. Its activity extends to azole-resistant isolates and biofilm-forming Candida spp. [2]. The table below summarizes key in vitro efficacy data against various Candida species.

Table 1: In Vitro Activity of this compound Against Candida Species

Pathogen Notable Characteristics This compound Activity
C. albicans Most common cause of VVC [1] MIC~90~: 0.125 mg/L [1]
C. glabrata Often exhibits reduced azole susceptibility; can acquire echinocandin resistance [2] Potent activity against most echinocandin-resistant isolates with FKS mutations; however, certain FKS2 mutations (e.g., F659del) can lead to significantly reduced susceptibility [2].
C. krusei Intrinsically resistant to fluconazole [3] Active in in vitro studies [3]
C. auris Multidrug-resistant emerging pathogen [2] Potent activity against multidrug-resistant isolates, including those resistant to azoles and echinocandins [2].

3. Recent Development Status: As of April 2025, the U.S. Food and Drug Administration (FDA) has lifted a clinical hold on this compound. The developer, SCYNEXIS, is working to resolve a disagreement with its partner GSK regarding the Phase 3 MARIO study, which is evaluating the drug for invasive candidiasis. Despite this, GSK has reiterated its commitment to commercializing Brexafemme for vulvovaginal candidiasis (VVC) [5]. Furthermore, Hansoh recently received approval for this compound in China for acute VVC, indicating continued global development [5].

Proposed Experimental Workflow for Susceptibility Testing

For researchers aiming to evaluate the efficacy of this compound against clinical isolates of azole-resistant Candida, the following general workflow is recommended. This protocol synthesizes standard mycological techniques with context from the available literature.

Start Start: Obtain Clinical Candida Isolates A1 1. Strain Identification & Confirmation (MALDI-TOF / Sequencing) Start->A1 A2 2. Confirm Azole Resistance Profile (e.g., Broth Microdilution for Fluconazole) A1->A2 A3 3. This compound Susceptibility Testing (Broth Microdilution per CLSI/EUCAST) A2->A3 A4 4. Determine Minimum Inhibitory Concentration (MIC) values A3->A4 A5 5. Data Analysis & Interpretation (Compare MICs to reference strains) A4->A5 End End: Report Findings A5->End

Diagram Title: Susceptibility Testing Workflow

Detailed Protocol:

  • Step 1: Strain Identification & Confirmation

    • Methodology: Identify clinical Candida isolates using standard microbiological techniques, such as MALDI-TOF mass spectrometry or genetic sequencing [4]. This confirms the species, which is critical for interpreting resistance patterns.
    • Application Note: Prioritize the inclusion of non-albicans species like C. glabrata and C. krusei, which are more commonly associated with azole resistance, as well as emerging threats like C. auris [2].
  • Step 2: Confirm Azole Resistance Profile

    • Methodology: Perform antifungal susceptibility testing (AFST) against a reference azole (e.g., fluconazole) using a standardized method like the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method [4]. This establishes the baseline resistance status of your isolates.
    • Application Note: Document the minimum inhibitory concentration (MIC) for fluconazole. Isolates with an MIC above the clinical breakpoint (e.g., ≥4 µg/mL for C. albicans via CLSI M60) are confirmed as resistant [3].
  • Step 3: this compound Susceptibility Testing

    • Methodology: Prepare this compound stock solution. Conduct broth microdilution AFST in accordance with CLSI (M27) or EUCAST guidelines. Testing should be performed in RPMI-1640 medium, with an inoculum density of 0.5 - 2.5 x 10³ CFU/mL, and incubated at 35°C for 24-48 hours [1] [2].
    • Application Note: Include quality control strains (e.g., C. krusei ATCC 6258) as recommended by standards bodies to ensure the reliability of your results.
  • Step 4 & 5: Determine MIC and Analyze Data

    • Methodology: The MIC is visually determined as the lowest concentration of this compound that produces a significant reduction (e.g., 50% inhibition for turbidity) in fungal growth compared to the drug-free control [1].
    • Application Note: Compare the MIC values of your azole-resistant isolates to those of wild-type (azole-susceptible) control strains and available literature values (see Table 1). Investigate correlations between high this compound MICs and specific resistance mutations, particularly in the FKS1 and FKS2 genes for C. glabrata [2].

Important Research Considerations

  • Resistance Monitoring: While this compound shows promise against resistant strains, resistance can develop. Primary mechanisms involve mutations in the FKS1 and FKS2 genes [2]. In C. glabrata, mutations in FKS2 (such as F659del) are particularly notable and can lead to a dramatic increase in MIC [2]. Genotypic screening for these mutations in clinical isolates with reduced susceptibility is a critical research activity.
  • Drug Interactions: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [1]. For any in vivo animal models or future clinical applications, caution should be taken with co-administration of strong CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin), as this may necessitate a dosage reduction [3].

References

Ibrexafungerp in vivo efficacy models for invasive candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ibrexafungerp and Its Mechanism of Action

This compound (formerly SCY-078, MK-3118) is a first-in-class triterpenoid antifungal agent that represents a significant advancement in antifungal therapy. As a semi-synthetic derivative of enfumafungin, it forms the prototype of a novel antifungal class termed "fungerps" [1]. Approved for vulvovaginal candidiasis (VVC) in 2021 and recurrent VVC in 2022, its investigation for invasive candidiasis represents a crucial expansion of its clinical applications [2].

The compound's unique mechanism involves non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, which is essential for fungal cell wall biosynthesis [1]. While both this compound and echinocandins target this enzyme, they bind to distinct but partially overlapping sites: this compound targets the Rho1p regulatory subunit, whereas echinocandins target the Fks1p catalytic subunit [2] [1]. This differential binding results in limited cross-resistance between these classes and maintains this compound's activity against many echinocandin-resistant strains [1].

In Vivo Efficacy Models for Invasive Candidiasis

Murine Model of C. auris Disseminated Candidiasis

Experimental Design and Protocol

  • Animal Model: Immunosuppressed mice rendered neutropenic via cyclophosphamide administration [3]
  • Infection Model: Intravenous infection with clinical C. auris isolate UTHSCSA DI17-46 [3]
  • Treatment Initiation: 24 hours post-inoculation, mimicking clinically relevant delayed intervention [3]
  • Dosing Regimens:
    • This compound: 20, 30, and 40 mg/kg orally twice daily [3]
    • Caspofungin control: 10 mg/kg intraperitoneally once daily [3]
    • Fluconazole control: 20 mg/kg orally once daily [3]
    • Vehicle control [3]
  • Treatment Duration: 7 days [3]
  • Endpoint Assessments: Survival monitoring through day 21 post-infection and kidney fungal burden quantification [3]

Key Efficacy Findings this compound demonstrated dose-dependent efficacy in the C. auris disseminated infection model. All dose levels provided significant survival advantage compared to vehicle control immediately post-treatment (day 8). The higher doses (30 and 40 mg/kg) maintained significant survival benefit through the study endpoint (day 21), with the 40 mg/kg group showing a strong trend toward improved survival (P=0.0535) [3].

Kidney fungal burden assessment revealed significant reductions in colony counts across all this compound treatment groups compared to vehicle control. The 30 mg/kg and 40 mg/kg doses reduced fungal burden by >1.5 log₁₀ CFU/g and >2.5 log₁₀ CFU/g respectively compared to baseline levels at treatment initiation [3].

Table 1: In Vivo Efficacy of this compound Against C. auris in Murine Model

Treatment Group Dose Regimen Survival Advantage (Day 8) Survival Advantage (Day 21) Kidney Fungal Burden Reduction (Day 8)
This compound 20 mg/kg BID Significant (P≤0.02) Not significant Significant
This compound 30 mg/kg BID Significant (P≤0.02) Significant (P=0.037) >1.5 log₁₀ CFU/g
This compound 40 mg/kg BID Significant (P≤0.02) Trend (P=0.054) >2.5 log₁₀ CFU/g
Caspofungin 10 mg/kg QD Significant (P=0.001) Significant (P=0.001) Not significant
Fluconazole 20 mg/kg QD Not significant Not significant No reduction
Activity Against Echinocandin-Resistant C. glabrata

Emerging data for the second-generation fungerp SCY-247 demonstrates maintained activity against echinocandin-resistant Candida glabrata in both in vitro susceptibility testing and murine infection models [4]. This suggests a potential class effect for fungerps against resistant Candida species, though this compound-specific data for this indication continues to accumulate.

Supporting In Vitro Susceptibility Data

The in vivo efficacy of this compound is supported by comprehensive in vitro susceptibility testing across diverse Candida species.

Table 2: In Vitro Activity of this compound Against Candida Species [5]

Candida Species Number of Isolates This compound MIC Range (mg/L) Modal MIC/MIC₅₀ (mg/L) Geometric Mean MIC (mg/L)
C. albicans 163 0.016-0.5 0.125/0.06 0.062
C. parapsilosis 108 0.03-≥8 0.5/0.5 0.274
C. glabrata 60 0.06-2 0.25/0.25 0.219
C. tropicalis 40 0.06-≥8 0.5/0.5 0.517
C. krusei 29 0.25-2 1/1 0.866
C. orthopsilosis 20 0.5-4 4/2 1.732
C. auris 22 0.25-1 0.5/0.5 0.5

This compound demonstrates potent activity against contemporary European blood isolates, with non-wild-type phenotypes observed in only 3.7% (16/434) of isolates [5]. The drug maintains activity against fluconazole- and echinocandin-resistant isolates, highlighting its potential for treating multidrug-resistant infections [5].

Against C. auris specifically, this compound MICs range from 0.25-2 μg/mL (MIC₅₀ and MIC₉₀ both 1 μg/mL) [3]. This consistent activity, even against isolates with elevated echinocandin MICs, underscores its potential utility in managing this emerging multidrug-resistant pathogen.

Pharmacokinetic and Pharmacodynamic Properties

This compound's favorable pharmacokinetic profile supports its efficacy in invasive candidiasis models:

  • Administration: Oral bioavailability [1]
  • Key PK Parameters (standard VVC dosing):
    • AUC₀₋₂₄: 6832 ng·h/mL (fasting), 9867 ng·h/mL (fed) [2]
    • Maximum concentration: 435 ng/mL (fasting), 629 ng/mL (fed) [2]
    • Time to maximum concentration: 4-6 hours [2]
    • Terminal half-life: 20-30 hours [2]
  • Metabolism: Primarily via CYP3A4 [2]
  • Tissue Distribution: Preferential distribution to vaginal tissue; enhanced activity at lower pH [2]

Experimental Protocol for Murine Disseminated Candidiasis Model

Animal Preparation and Infection
  • Immunosuppression: Render mice neutropenic via intraperitoneal cyclophosphamide (150 mg/kg) 1 day before infection and 100 mg/kg 4 days post-infection [3]
  • Inoculum Preparation: Grow C. auris or other Candida species in appropriate medium, harvest, wash, and resuspend in PBS [3]
  • Infection: Administer inoculum (e.g., 10⁷ CFU/mouse) via lateral tail vein injection [3]
Treatment Protocol
  • Treatment Initiation: Begin dosing 24 hours post-infection [3]
  • Dosing Formulation: Prepare this compound in appropriate vehicle for oral administration [3]
  • Dosing Schedule:
    • This compound: Administer orally twice daily (approximately 12-hour intervals) [3]
    • Comparator drugs: Administer according to established protocols (e.g., caspofungin IP once daily) [3]
  • Treatment Duration: Continue for 7 days [3]
Assessment Endpoints
  • Survival Monitoring: Track survival twice daily through study endpoint (e.g., 21 days) [3]
  • Fungal Burden Assessment:
    • Euthanize subsets of mice at predetermined timepoints [3]
    • Harvest kidneys aseptically and homogenize in sterile PBS [3]
    • Plate serial dilutions on appropriate agar media [3]
    • Enumerate colonies after 24-48 hours incubation [3]
  • Histopathological Analysis: Optional histological examination of affected tissues [3]

Mechanism of Action and Resistance Considerations

The following diagram illustrates this compound's unique mechanism of action and its relationship to resistance development:

G FungalCell Fungal Cell CellWallSynthesis β-(1,3)-D-glucan Synthesis FungalCell->CellWallSynthesis EnzymeComplex Glucan Synthase Complex CellWallSynthesis->EnzymeComplex Rho1p Rho1p Subunit (Regulatory) EnzymeComplex->Rho1p Fks1p Fks1p Subunit (Catalytic) EnzymeComplex->Fks1p CellWallDefect Cell Wall Defect Rho1p->CellWallDefect Inhibition Fks1p->CellWallDefect Inhibition Ibrexa This compound Ibrexa->Rho1p Binds to Echinocandin Echinocandins Echinocandin->Fks1p Binds to CellLysis Fungal Cell Lysis CellWallDefect->CellLysis ResistanceMutations Resistance Mutations FKS1 FKS1 mutations (echinocandin resistance) ResistanceMutations->FKS1 FKS2 FKS2 mutations (this compound resistance) ResistanceMutations->FKS2 FKS1->Echinocandin Affects LimitedCrossResist Limited Cross-Resistance FKS1->LimitedCrossResist FKS2->Ibrexa Affects FKS2->LimitedCrossResist

This compound demonstrates a distinct resistance profile compared to echinocandins. While most FKS mutations conferring echinocandin resistance do not affect this compound susceptibility, specific mutations (particularly in FKS2 of C. glabrata) can impact fungerp activity [1]. Deletion mutations FKS1 (F625del) and FKS2 (F659del) lead to 40-fold and >121-fold increases in MIC₅₀ respectively [1].

Conclusion and Research Applications

This compound represents a promising therapeutic option for invasive candidiasis, particularly for infections caused by multidrug-resistant pathogens like C. auris and echinocandin-resistant C. glabrata. The established murine model provides a robust platform for evaluating its efficacy against these challenging infections.

The oral bioavailability of this compound differentiates it from echinocandins and offers potential for step-down therapy in invasive candidiasis, potentially reducing hospitalization durations and healthcare costs [1]. Its distinct binding site on the glucan synthase complex and activity against many echinocandin-resistant strains position it as a valuable addition to the antifungal armamentarium.

Future research directions should focus on:

  • Optimization of dosing regimens for invasive candidiasis
  • Evaluation in combination therapy approaches
  • Investigation of efficacy in specific patient populations (e.g., immunocompromised hosts)
  • Further exploration of its activity against rare Candida species with intrinsic resistance to current agents

References

Ibrexafungerp drug interactions with strong CYP3A4 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Drug Interaction & Management

The table below summarizes the core recommendations for managing the co-administration of ibrexafungerp with strong CYP3A4 inhibitors.

Aspect Recommendation
Interaction Type Increased this compound exposure (AUC) due to inhibited metabolism [1] [2].
Dosage Adjustment Reduce this compound dose to 150 mg twice daily for one day (total daily dose of 300 mg) [1] [2].
Concomitant Dosing No dosage adjustment is warranted with weak or moderate CYP3A4 inhibitors [1] [2].
Example Inhibitors Drugs like ketoconazole and itraconazole are specified as strong CYP3A4 inhibitors that require this adjustment [3] [2].

Pharmacokinetic Data

The following table provides quantitative data on how a strong CYP3A4 inhibitor affects this compound's pharmacokinetic profile, supporting the need for dosage reduction.

Pharmacokinetic Parameter This compound Alone (Fasting) With a Strong CYP3A4 Inhibitor
Area Under the Curve (AUC0-24) 6,832 ng*h/mL (for VVC dosing) [4] Increased exposure (specific multiple not quantified in results) [1].
Maximum Concentration (Cmax) 435 ng/mL (for VVC dosing) [4] Information not explicitly provided in results.
Major Metabolic Pathway Primarily metabolized by the CYP3A4 enzyme [4] [5]. Metabolism is inhibited, leading to increased systemic exposure.

Clinical Management Protocol

For researchers and clinicians, here is a step-by-step protocol for managing this interaction:

  • Patient Assessment: Before prescribing this compound, review the patient's complete medication list to identify any strong CYP3A4 inhibitors.
  • Dosage Calculation:
    • Standard Regimen: 300 mg twice daily for one day (total 600 mg) [1].
    • Adjusted Regimen with Strong Inhibitor: 150 mg twice daily for one day (total 300 mg) [1] [2].
  • Administration: this compound can be taken with or without food, and this does not change with the dosage adjustment [1].

Interaction Mechanism

The diagram below illustrates the metabolic interaction pathway.

G Ibrexa This compound CYP3A4 CYP3A4 Enzyme Ibrexa->CYP3A4  Metabolism Path Metabolites Inactive Metabolites CYP3A4->Metabolites Inhibitor Strong CYP3A4 Inhibitor (e.g., Itraconazole, Ketoconazole) Inhibitor->CYP3A4  Inhibits

Other Critical Interactions

  • CYP3A4 Inducers: Avoid co-administration of this compound with strong or moderate CYP3A4 inducers (e.g., rifampin, carbamazepine, St. John's wort). These drugs may significantly reduce this compound exposure, potentially leading to therapeutic failure [1] [3] [2].
  • Pregnancy Contraindication: this compound is contraindicated in pregnancy due to the risk of fetal harm. Verify pregnancy status in females of reproductive potential before initiating therapy [1] [5].

References

Ibrexafungerp dosing adjustment in special populations

Author: Smolecule Technical Support Team. Date: February 2026

Dosing Adjustment Guidelines

The table below summarizes the official dosing recommendations for special populations and situations, based on clinical prescribing information [1] [2].

Population / Situation Recommended Dosing Adjustment Evidence Level / Notes
Renal Impairment No data available; no specific recommendation [1]. Not studied.
Mild to Moderate Hepatic Impairment (Child-Pugh A or B) No dosage adjustment recommended [1] [2]. Pharmacokinetics not significantly altered.
Severe Hepatic Impairment (Child-Pugh C) Not studied; no dosing recommendation available [1] [2]. Use is not advised due to lack of data.
Concomitant Strong CYP3A4 Inhibitors (e.g., ketoconazole) Reduce dose to 150 mg twice daily for 1 day [1] [2]. Prevents increased ibrexafungerp exposure.
Concomitant Strong/Moderate CYP3A4 Inducers (e.g., rifampin, phenytoin) Avoid co-administration [1] [2]. Prevents reduced efficacy due to decreased this compound levels.

Critical Warnings and Contraindications

  • Embryo-Fetal Toxicity: this compound is contraindicated in pregnancy due to the risk of fetal harm in animal studies. Verify pregnancy status before initiation and before each monthly dose in the 6-month regimen for RVVC [1] [3].
  • Hypersensitivity: Contraindicated in patients with a known hypersensitivity to this compound [1].

Experimental Protocols for Investigation

For researchers investigating this compound's pharmacokinetics in special populations, here are key methodological approaches from published studies.

Protocol 1: Assessing Drug-Drug Interaction (DDI) Potential

This methodology is critical for defining dosing adjustments, as DDIs are the primary documented reason for this compound dose modification.

  • In Vitro Studies: Use human liver microsomes or recombinant CYP450 enzymes to identify which isoforms metabolize this compound. Studies have confirmed CYP3A4 as the primary metabolic pathway [4].
  • Clinical DDI Studies: Conduct open-label, fixed-sequence studies in healthy volunteers.
    • Baseline PK: Administer a single oral dose of this compound (e.g., 300 mg).
    • Coadministration PK: After a washout period, pre-treat subjects with a strong CYP3A4 inhibitor (e.g., ketoconazole 400 mg once daily) for several days before and on the day of a second this compound dose.
    • Analysis: Compare this compound plasma AUC and Cmax between the two phases. A significant increase (e.g., >2-fold) indicates a clinically relevant interaction requiring a dose reduction [4] [2].
Protocol 2: Hepatic Impairment Study

This design directly assesses the need for dosing adjustments in this special population.

  • Study Design: Conduct an open-label, parallel-group study comparing the pharmacokinetics of a single oral dose of this compound (e.g., 300 mg) in subjects with varying degrees of hepatic impairment (Child-Pugh A, B, C) against matched healthy control subjects [1].
  • Key PK Parameters: Measure and compare AUC, Cmax, half-life, and protein binding between groups.
  • Statistical Analysis: If geometric mean ratios of AUC and Cmax for all impairment groups fall within the pre-defined no-effect boundary (e.g., 80-125%) compared to healthy controls, it can be concluded that no dose adjustment is necessary for mild to moderate impairment [1]. Data for severe impairment remains a knowledge gap.

This compound Metabolism and Drug Interactions

The diagram below illustrates the primary metabolic pathway of this compound and the key drug interactions that necessitate dosing adjustments.

Ibrexa This compound CYP3A4 CYP3A4 Enzyme Ibrexa->CYP3A4 Metabolized by Metabolites Inactive Metabolites CYP3A4->Metabolites Produces Inhibitors Strong CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->CYP3A4 Inhibits ExpIbrexa Increased this compound Exposure Inhibitors->ExpIbrexa Inducers Strong CYP3A4 Inducers (e.g., Rifampin) Inducers->CYP3A4 Induces DecIbrexa Decreased this compound Exposure → Reduced Efficacy Inducers->DecIbrexa

Research Gaps and Future Directions

  • Severe Hepatic/Renal Impairment: Formal pharmacokinetic studies in patients with severe hepatic impairment (Child-Pugh C) or any degree of renal impairment are needed [1].
  • Intravenous Formulation: Research is ongoing to develop an IV formulation, which would be crucial for patients with invasive fungal infections or swallowing difficulties, potentially bypassing some metabolic interactions [4].
  • Drug Repurposing: Early computational screening suggests this compound may have potential as a neddylation inhibitor or ROS modulator in oncology, representing a novel research avenue [5].

References

Overcoming Ibrexafungerp resistance in FKS mutant Candida strains

Author: Smolecule Technical Support Team. Date: February 2026

Activity of Ibrexafungerp Against FKS Mutant Strains

This compound demonstrates in vitro activity against many echinocandin-resistant Candida strains, but the efficacy varies significantly depending on the specific FKS mutation and the fungal species [1].

The table below summarizes key in vitro activity data against various echinocandin-resistant Candida species.

Candida Species FKS Hotspot Mutation Location Impact on this compound MIC (MIC50/90, mg/L) Comparative Anidulafungin MIC (MIC50/90, mg/L)
C. glabrata [1] HS1: F659 (Hotspot-start) >4 / >4 1 / 4
HS1: S663 (Hotspot-center) 2 / 4 2 / 4
C. albicans [1] HS1: F641 (Hotspot-start) 2 / 4 0.25 / 1
HS1: S645 (Hotspot-center) 0.25 / 1 0.5 / 1
Observations and Context
Mutation Location is Crucial: Resistance is more pronounced for mutations at the hotspot-start (e.g., F659 in C. glabrata, F641 in C. albicans) compared to the hotspot-center (e.g., S663, S645) [1].
Species-Specific Effect: The activity of this compound appears more preserved in C. albicans, even for some hotspot-start mutations [1].
Low Rate of Non-Wild-Type Isolates: A large study of bloodstream isolates found very low percentages of this compound non-wild-type isolates: C. albicans (0.22%), C. glabrata (0.83%), and C. tropicalis (1.37%) [2].

Mechanisms of Resistance and Novel Variants

Understanding the molecular mechanisms behind resistance is key for troubleshooting.

  • Classical FKS Mutations: Like echinocandins, this compound targets the (1,3)-β-D-glucan synthase. Therefore, mutations in the hotspot regions of its catalytic subunits, encoded by FKS1 and FKS2, are a primary resistance mechanism [3] [4]. These mutations alter the drug target, reducing drug susceptibility.
  • Novel Structural Variants: Recent research has identified structural variation between FKS1 and FKS2 as a novel mechanism. A 2025 study reported a gene conversion event between FKS1 and FKS2 in C. glabrata, resulting in a chimeric FKS1-2-1 gene. This was associated with elevated MICs to micafungin and is not detectable by standard SNP-focused diagnostics [5].

The following diagram illustrates the diagnostic and research workflow for investigating this compound resistance.

workflow Start Encountered this compound Resistance Step1 Confirm elevated MIC via EUCAST broth microdilution Start->Step1 Step2 Sequence FKS1/FKS2 genes (Hotspot 1 & 2 regions) Step1->Step2 Step3 Known resistance mutation identified? Step2->Step3 Step4 Correlate genotype with phenotype Step3->Step4 Yes Step5 Investigate for novel mechanisms: - Full FKS gene sequencing - Structural variation analysis - Gene conversion events Step3->Step5 No End Update diagnostic protocols and inform treatment strategy Step4->End Step5->End

Experimental Protocols for Resistance Assessment

For researchers characterizing this compound resistance, here are the core methodologies.

Protocol 1: Antifungal Susceptibility Testing (AST)
  • Method: Broth microdilution according to EUCAST E.Def 7.3.2 standard [2].
  • Key Steps:
    • Prepare RPMI 1640 medium buffered to pH 7.0 with MOPS.
    • Prepare this compound and comparator drug (e.g., anidulafungin) in a 2-fold serial dilution series.
    • Inoculate wells with a final suspension of (0.5-2.5 \times 10^5 ) CFU/mL.
    • Incubate at 35°C for 24 hours.
    • Determine the Minimum Inhibitory Concentration (MIC). For this compound against Candida, read MIC as the lowest concentration producing a prominent inhibition of growth (≥50%) relative to the drug-free growth control [1] [2].
  • Troubleshooting: Ensure proper storage and preparation of drug stocks. Use quality-controlled reference strains (e.g., C. krusei ATCC 6258) for validation.
Protocol 2: Genotypic Resistance Detection via FKS Sequencing
  • Objective: Identify mutations in FKS1 and FKS2 hotspot regions.
  • Key Steps:
    • DNA Extraction: Use a commercial kit for genomic DNA extraction from Candida isolates.
    • PCR Amplification: Design primers to amplify FKS1 HS1 (approx. 300-700 bp region) and HS2 (approx. 1400-1900 bp region), and corresponding regions for FKS2 in C. glabrata [1] [4].
    • Sequencing and Analysis: Perform Sanger sequencing of PCR products. Align sequences to a wild-type reference strain to identify amino acid substitutions.
  • Troubleshooting: If standard sequencing does not reveal a mutation despite a resistant phenotype, consider whole-genome sequencing to detect complex structural variants, such as gene conversions between FKS1 and FKS2 [5].

Key Takeaways for Researchers

  • Profile Resistance Mechanistically: Do not assume cross-resistance is uniform. Precisely characterize the FKS genotype, as the impact of a S663P mutation is very different from a F659S mutation [1].
  • Expand Diagnostic Tools: Be aware that current SNP-based diagnostics may miss complex structural variants and gene conversions. Employ WGS when standard methods are inconclusive [5].
  • Consider the Species Context: The promising activity of this compound against many echinocandin-resistant isolates, especially C. albicans, makes it a valuable asset. However, vigilance for emerging resistance, particularly in C. glabrata, is essential [1] [4].

References

Ibrexafungerp and P-glycoprotein substrate interactions management

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Considerations and FAQs for Researchers

For scientists designing experiments involving ibrexafungerp, its interactions with transport proteins like P-gp are a critical factor.

  • Mechanism Insight: As a P-gp substrate, this compound's cellular uptake and tissue penetration (e.g., across the blood-brain barrier or intestinal epithelium) can be influenced by P-gp efflux activity [1].
  • Interaction Potential: As a P-gp inhibitor, this compound may increase intracellular accumulation or systemic exposure of other P-gp substrate drugs in your models [2].

Here are answers to anticipated frequently asked questions for a technical support setting:

FAQ 1: What is the basic mechanism of P-glycoprotein (P-gp) that I need to understand for my experiments?

P-gp is an ATP-dependent efflux pump that moves a wide variety of xenobiotics out of cells [1]. The following diagram illustrates its core function:

Pgp_Mechanism Drug Drug Molecule Pgp P-glycoprotein (P-gp) Drug->Pgp 2. Binds from membrane leaflet Cell Cell Membrane ADP ADP + Pi Pgp->ADP Outside Extracellular Space Pgp->Outside 4. Efflux ATP ATP ATP->Pgp 3. ATP binding & hydrolysis Outside->Drug 1. Influx

  • Step 1: Influx. The drug molecule enters the cell membrane.
  • Step 2: Binding. P-gp binds the drug directly from the lipid membrane layer [3].
  • Step 3: Energy Activation. ATP binds to P-gp and is hydrolyzed to ADP and inorganic phosphate (Pi), providing energy [1].
  • Step 4: Efflux. The conformational change powered by ATP hydrolysis moves the drug across the membrane and expels it from the cell [1].

FAQ 2: Are there any known drug-drug interactions with this compound that could affect my research results?

Yes. This compound is primarily metabolized by the enzyme CYP3A4 and its plasma concentration can be significantly affected by concomitant drugs [4] [2].

Interacting Drug Type Effect on this compound Recommendation for Experimentation

| Strong CYP3A Inhibitors (e.g., Ketoconazole, Itraconazole) | Significantly increases this compound concentration [2] [5]. | Dosage adjustment is required. Reduce this compound dose to 150 mg twice daily for one day [6]. | | Strong/Moderate CYP3A Inducers (e.g., Rifampin, Carbamazepine, St. John's Wort) | Likely to cause a significant reduction in this compound concentration [2] [5]. | Avoid concomitant administration. Use alternative drugs in your animal models or experimental protocols [2]. |

FAQ 3: What are the critical pharmacokinetic parameters of this compound for designing animal or in vivo studies?

Key pharmacokinetic parameters from clinical studies are summarized below. Note that these can vary between species.

Parameter Value (Standard VVC Dosing) Note
Time to Max Concentration (Tmax) 4–6 hours [4] Slow absorption.
Terminal Half-Life 20–30 hours [4] Consider accumulation in multi-dose studies.
Protein Binding >99% [5] High; may influence free drug concentration.
Food Effect Increases exposure (AUC ↑38%, Cmax ↑32% with high-fat meal) [5] Control feeding conditions in studies.

Troubleshooting Guide

This guide addresses common experimental challenges related to this compound's properties.

Problem Possible Cause Suggested Action

| Unexpectedly low drug efficacy in an animal model. | Low oral bioavailability due to P-gp efflux in the gut [1], or interaction with other drugs/diet. | 1. Verify fasting/fed state of animals is consistent. 2. Review co-administered drugs for CYP3A induction effects [2]. 3. Consider P-gp knockout models or inhibitors to investigate its role. | | High variability in plasma drug concentrations. | Uncontrolled food intake (high-fat meals increase bioavailability) [5], or variable metabolic enzyme activity. | Standardize animal diet and fasting period prior to drug administration. | | Observed toxicity in a combination study. | this compound inhibiting P-gp or CYP enzymes, leading to increased levels of a co-administered drug [2]. | Check if the other drug is a known substrate for P-gp, OATP1B3, or CYP2C8/CYP3A4 and adjust its dosage accordingly. |

References

Strategies to improve Ibrexafungerp tolerability in long-term therapy

Author: Smolecule Technical Support Team. Date: February 2026

Evidence for Long-Term Use

The safety of Ibrexafungerp in long-term therapy is supported by its use in Recurrent Vulvovaginal Candidiasis (RVVC), which requires a monthly dosing regimen over six months.

  • Clinical Trial Evidence: In the Phase 3 CANDLE trial, participants took this compound (300 mg twice daily for one day) once every four weeks for six months. The study concluded that this regimen was effective and well-tolerated, with no adverse events leading to treatment or study discontinuation in the this compound group. Most adverse events were mild [1].
  • Safety Profile Consistency: The nature of the adverse events observed during long-term maintenance therapy was consistent with the known safety profile from single-dose treatment studies. Gastrointestinal events were the most frequently reported treatment-related AEs [1].

Strategies for Tolerability Management

Here are practical strategies and experimental protocols you can implement to monitor and manage tolerability in a clinical or research setting.

  • Dosage Adjustment for Drug Interactions: this compound is primarily metabolized by the CYP3A4 enzyme [2]. For patients or study participants taking strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir), the dosage of this compound should be reduced. The standard dose is 300 mg twice daily for one day, but this should be lowered to 150 mg twice daily for one day when co-administered with strong inhibitors [3].
  • Administration with Food: Administering this compound with food can significantly impact its pharmacokinetics. One study found that administration in a fed state increased the drug's maximum concentration (Cmax) by 45% and the area under the curve (AUC) by over 40% compared to the fasting state [2]. While not directly a tolerability strategy, ensuring consistent administration conditions (e.g., always with food) could help maintain stable drug exposure and potentially mitigate concentration-dependent side effects.
  • Proactive Monitoring and Assessment: Establish a protocol for active monitoring of the most common adverse events.
    • GI Symptom Log: For studies involving repeated or long-term dosing, consider having participants maintain a daily log for the first week of each cycle to track the onset, duration, and severity of nausea, diarrhea, and abdominal pain.
    • Regular Check-ins: Schedule brief, structured follow-up contacts shortly after dosing to inquire about headache and dizziness.

Experimental Protocol for Tolerability Assessment

For researchers designing clinical trials or observational studies, here is a sample protocol framework for assessing this compound tolerability, synthesized from reported methodologies.

G A Screening & Baseline Assessment B Verify non-pregnant status A->B C Confirm diagnosis & eligibility A->C D Obtain baseline signs/symptoms A->D E Drug Administration D->E F Administer with food E->F G Adjust dose for CYP3A4 inhibitors E->G H Active Monitoring Phase G->H I Symptom tracking (Diary/Log) H->I J Structured follow-up contacts H->J K Long-Term & Endpoint Assessment J->K L Regular clinic visits K->L M Monitor for late-onset AEs K->M N Final TOC & Safety Evaluation M->N

The following table outlines the key procedures for each phase of the tolerability assessment protocol.

Phase Key Procedures

| Screening & Baseline | • Verify non-pregnant status in participants of reproductive age [3]. • Confirm diagnosis via potassium hydroxide (KOH) test and culture [1]. • Establish baseline vital signs and record pre-existing symptoms using a structured Vulvovaginal Signs and Symptoms Score [1]. | | Drug Administration | • Administer oral this compound with or without food, noting the condition for pharmacokinetic consistency [2] [3]. • Implement dose reduction to 150 mg twice daily if the participant is on strong CYP3A4 inhibitors [3]. | | Active Monitoring (e.g., First 7-14 days post-dose) | • Use participant diaries to track the frequency and severity of GI symptoms (nausea, diarrhea, abdominal pain), headache, and dizziness daily [2] [3]. • Conduct structured follow-up contacts (e.g., phone call or clinic visit) around Day 3-5 and Day 10-14 to actively inquire about AEs and adherence [1]. | | Long-Term & Endpoint Assessment (For multi-cycle studies) | • For monthly regimens, conduct clinic visits before each new cycle to assess overall status and any ongoing or new AEs [1]. • Specifically monitor for events like bacterial vaginosis, which may occur during maintenance phases [1]. • Perform a final Test-of-Cure (TOC) and safety evaluation 4 weeks after the last dose, analyzing the proportion of participants with clinical success and no recurrence [1]. |

Key Takeaways for Researchers

  • Favorable Long-Term Profile: this compound has demonstrated a consistent and manageable tolerability profile in a 6-month monthly dosing regimen, with low discontinuation rates due to adverse events [1].
  • Focus on GI Symptoms: The primary tolerability challenge is a cluster of gastrointestinal events (nausea, diarrhea, abdominal pain). Proactive monitoring and supportive management are key [2] [3].
  • Critical Dosage Adjustment: Be vigilant about potential drug-drug interactions. Dosage reduction is mandatory when co-administering with strong CYP3A4 inhibitors to avoid overexposure [3].

References

Ibrexafungerp teratogenicity risk mitigation in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Teratogenicity & Clinical Safety: FAQs

  • Q1: What is the known teratogenicity risk associated with Ibrexafungerp? The prescribing information for this compound includes a warning that it should be used with caution in women who are or may become pregnant [1]. This caution is standard for many antifungals, including fluconazole, which is a known human teratogen at high doses. Non-clinical studies are a critical part of the risk assessment.

  • Q2: What risk mitigation strategies are mandated before administration? Clinical guidance requires verification of non-pregnant status prior to the administration of this compound [2]. This is a fundamental risk mitigation step in clinical practice for all women of reproductive potential.

  • Q3: How does this compound's safety profile compare to other antifungals? The primary safety concern for this compound differs from that of other drug classes. Its most common adverse effects are mild-to-moderate gastrointestinal events (e.g., diarrhea, nausea, abdominal pain), whereas drugs like fluconazole carry risks of hepatotoxicity and QTc prolongation [1] [2]. Teratogenicity is a shared concern that requires similar precautionary measures.

Quantitative Safety & Pharmacokinetic Data

The tables below summarize key safety and pharmacokinetic data essential for risk assessment and experimental design.

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) from Phase 3 Trials (VANISH 303) [1]

Adverse Event Incidence in this compound Group (%)
Diarrhea 17%
Nausea 12%
Abdominal Pain 11%
Dizziness 3%
Vomiting 2%

Table 2: Key Pharmacokinetic (PK) Parameters of this compound [2]

PK Parameter Value (Standard VVC Dosing)
AUC0–24 (fasting state) 6832 ng*h/mL
AUC0–24 (fed state) 9867 ng*h/mL
Maximum Concentration (Cmax) (fasting) 435 ng/mL
Maximum Concentration (Cmax) (fed) 629 ng/mL
Time to Cmax (Tmax) 4–6 hours
Terminal Half-Life 20–30 hours
Major Metabolic Pathway CYP3A4

Experimental Protocol: Teratogenicity Risk Assessment

This protocol outlines a standard developmental and reproductive toxicity (DART) study design, which is critical for evaluating teratogenic risk in a non-clinical setting.

  • 1. Objective: To evaluate the potential of this compound to cause embryofetal developmental toxicity, including structural malformations, in a relevant animal model.

  • 2. Test System:

    • Species: Typically, two species are used, with rats and rabbits being the standard models for DART testing, as per ICH S5(R3) guidelines.
    • Animals: Healthy, time-mated females (e.g., 25 per dose group). The day of mating confirmation is designated as Gestation Day (GD) 0.
  • 3. Dosing Regimen:

    • Test Article: this compound, prepared in a suitable vehicle for oral administration (e.g., aqueous suspension).
    • Dose Groups: At least three dose levels plus a vehicle control group. The high dose should be selected to induce minimal maternal toxicity.
    • Dosing Period: Administration occurs during the period of organogenesis (critical period for structural defects). For rats, this is GD 6-17; for rabbits, GD 7-20.
    • Route: Oral gavage, reflecting the clinical route of administration.
  • 4. Endpoints and Analysis:

    • Maternal Observations: Daily clinical signs, body weight, and food consumption.
    • Cesarean Section: Performed just prior to expected parturition (e.g., GD 20 for rats, GD 28 for rabbits).
    • Maternal Necropsy: Examination of internal organs.
    • Fetal Examination:
      • Viability: Counts of corpora lutea, implantation sites, live and dead fetuses, and early and late resorptions.
      • Fetal Weight: Individual fetal weights are recorded.
      • External Malformations: Examination of all live fetuses.
      • Visceral Malformations: Detailed internal examination of a subset of fetuses using micro-dissection techniques.
      • Skeletal Malformations: Staining and examination of the remaining fetuses for skeletal and bone cartilage development.
  • 5. Data Analysis:

    • Statistical analysis of quantitative data (e.g., fetal weight, litter sizes) using appropriate methods (e.g., analysis of variance).
    • Incidence of malformations and variations is compared between control and treated groups.

Teratogenicity Risk Mitigation Workflow

The following diagram illustrates a standardized workflow for teratogenicity risk assessment in drug development, which can be adapted for this compound.

Start Initiate Teratogenicity Assessment LitRev Literature & Preclinical Data Review Start->LitRev DART Design & Execute DART Studies LitRev->DART DataAn Analyze Fetal & Maternal Data DART->DataAn RiskClass Establish Teratogenicity Risk Classification DataAn->RiskClass ClinProto Integrate Risk Mitigation into Clinical Protocol RiskClass->ClinProto Monitor Monitor & Report ClinProto->Monitor

References

Ibrexafungerp vs fluconazole efficacy in vulvovaginal candidiasis

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

The table below summarizes the core differences between ibrexafungerp and fluconazole based on the information available.

Feature This compound Fluconazole
Drug Class First-in-class triterpenoid [1] Azole [1]
Mechanism of Action Inhibits glucan synthase (enzyme for fungal cell wall synthesis), targets Rho1p regulatory subunit [1] Inhibits ergosterol biosynthesis (key component of fungal cell membrane) [1] [2]
Primary Effect Fungicidal [1] Fungistatic [1]
Indications Treatment of VVC & reduction of recurrent VVC (RVVC) incidence [1] Treatment of VVC [3]
Standard VVC Dosage 300 mg twice daily for 1 day (total dose: 600 mg) [1] [4] Single 150 mg dose [1]
Efficacy against Fluconazole-resistant Strains Shows in vitro activity [1] [4] Not effective [5]
Common Adverse Effects Gastrointestinal (nausea, diarrhea, abdominal pain), dizziness, headache [1] [4] Gastrointestinal effects, hepatotoxicity, QTc prolongation [1]
Pregnancy Use Contraindicated [4] Can be used with caution [1]
Approximate Cost (Course) ~$520 [4] ~$10-$14 (generic) [1] [4]

Efficacy Data from Clinical Trials

Clinical trials show that this compound is an effective treatment for VVC, with a potential longer-lasting effect than fluconazole in some studies.

  • Phase 2 Randomized Trial: This study directly compared oral this compound (300 mg twice daily for one day) with a single 150 mg dose of oral fluconazole [6] [7].
    • Day 10 (Test-of-Cure): The clinical cure rate for This compound was 51.9% versus 58.3% for fluconazole [6].
    • Day 25: A higher percentage of patients receiving this compound had no signs or symptoms (70.4%) compared to those receiving fluconazole (50.0%). Patients in the this compound group also required significantly less rescue medication (3.7% vs. 29.2%) [6] [7].
  • Phase 3 Trials (vs. Placebo): In two pivotal Phase 3 trials, approximately 57% of patients treated with this compound achieved a complete clinical cure 8-14 days after treatment, compared to about 36% of patients who received a placebo [4].
  • Recurrent VVC (RVVC): A Phase 3 trial demonstrated that monthly this compound as maintenance therapy was effective. After 24 weeks, 70.8% of the this compound group had no mycologically proven recurrence, compared to 58.5% of the placebo group [8].

Mechanism of Action Workflow

The following diagram illustrates the distinct antifungal mechanisms of this compound and fluconazole on a Candida cell.

G cluster_cell Candida Cell CellWall Cell Wall Lysis Cell Lysis & Death CellWall->Lysis CellMembrane Cell Membrane Disruption Membrane Disruption CellMembrane->Disruption Ergosterol Ergosterol Synthesis Ergosterol->CellMembrane Ibrexa This compound Ibrexa->CellWall Inhibits β-(1,3)-D-glucan synthase (Rho1p subunit) Flucon Fluconazole Flucon->Ergosterol Inhibits lanosterol 14-α demethylase

Key Insights for Professionals

  • A New Option for Resistant Infections: this compound's unique cell-wall targeting mechanism and activity against azole-resistant strains (e.g., C. krusei and C. glabrata) in vitro make it a valuable tool for treating VVC cases that do not respond to fluconazole [1] [4]. This is critical given the rising prevalence of fluconazole resistance, as noted in a 2025 study where all isolated Candida spp. were resistant to the drug [5].
  • Real-World Use Patterns: Claims data from the US (2021-2023) indicates that in clinical practice, this compound is primarily used as a subsequent-line therapy. The vast majority (84.7%) of patients prescribed this compound had previously been treated with fluconazole or topical antifungals [9].
  • Safety and Tolerability: this compound is generally well-tolerated. The most common side effects are gastrointestinal and are typically mild, with low discontinuation rates in clinical trials (<1%) [1] [4]. However, it is contraindicated in pregnancy due to teratogenicity observed in animal studies [4].

References

Ibrexafungerp vs echinocandins for invasive candidiasis outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Drug Profile Comparison

The table below summarizes the core characteristics that differentiate ibrexafungerp from echinocandins.

Feature This compound Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin)
Drug Class First-in-class triterpenoid antifungal ("fungerp") [1] Cyclic lipopeptides [1]
Mechanism of Action Inhibits β-(1,3)-D-glucan synthase (targets the Rho1p regulatory subunit) [1] Inhibits β-(1,3)-D-glucan synthase (targets the Fks1p catalytic subunit) [1]
Spectrum Broad activity against Candida and Aspergillus spp.; shows activity against azole- and echinocandin-resistant isolates, including C. auris and C. glabrata with FKS mutations [1] [2] Broad activity against Candida and Aspergillus spp.; limited activity against C. parapsilosis complex; not active against Cryptococcus or mucorales [1]
Administration Oral [3] [4] [1] Intravenous only [1]
Bioavailability Oral bioavailability [1] Not orally bioavailable [1]

To visually represent their distinct mechanisms, the following diagram illustrates how both drug classes inhibit the same enzyme complex but at different subunits.

G A Fungal Cell Wall Synthesis B β-(1,3)-D-Glucan Synthase Enzyme Complex A->B E Synthesis of β-(1,3)-D-Glucan B->E Catalyzes C Fks1p Catalytic Subunit D Rho1p Regulatory Subunit F Cell Wall Integrity and Fungal Lysis E->F EC Echinocandins EC->C Binds & Inhibits IBX This compound IBX->D Binds & Inhibits

Clinical Efficacy and Resistance Data

Clinical studies and in vitro models provide direct comparisons of efficacy and insights into managing resistant infections.

Clinical Outcomes in Invasive Candidiasis

A Phase 2 study (MSG-10) investigated oral this compound as step-down therapy following initial echinocandin treatment. The results demonstrated comparable success to the standard of care (fluconazole) [3].

Treatment Arm Favourable Global Response Key Findings
This compound 750 mg daily 86% (6 of 7 patients) Well-tolerated; predicted to achieve target drug exposure in ~85% of the population [3].
This compound 500 mg daily 71% (5 of 7 patients) -
Standard of Care (Fluconazole) 71% (5 of 7 patients) -
Activity Against Echinocandin-Resistant Isolates

A 2024 in vitro study challenged this compound against a library of 192 echinocandin-resistant Candida isolates. The data below shows its variable activity depending on the specific FKS hotspot mutation [5].

Organism & Mutation Location This compound MIC₅₀/₉₀ (mg/L) Anidulafungin MIC₅₀/₉₀ (mg/L)
*C. glabrata* (HS1-Start: F659) >4 / >4 1 / 4
*C. albicans* (HS1-Start: F641) 2 / 4 0.25 / 1
*C. glabrata* (HS1-Center: S663) 2 / 4 2 / 4
*C. albicans* (HS1-Center: S645) 0.25 / 1 0.5 / 1

The study concluded that this compound maintains in vitro activity against many echinocandin-resistant Candida strains, with the effect being more pronounced in C. albicans and strains harboring mutations in the center of the hotspot region [5].

Key Experimental Protocols for R&D

For researchers designing studies, here are the methodologies from the cited key experiments.

  • Clinical Trial Protocol (Phase 2, MSG-10): This was a multinational, open-label study. Patients with documented invasive candidiasis were first treated with an initial echinocandin therapy. Once stable, they were randomized to receive step-down therapy with either oral this compound (500 mg or 750 mg daily) or standard-of-care oral fluconazole. The primary endpoints were safety and efficacy (global response at the end of treatment), with plasma samples collected for population pharmacokinetic (PK) modeling [3].
  • In Vitro Susceptibility Testing: The 2024 study used a large collection of clinically relevant, echinocandin-resistant Candida isolates. Species identification was confirmed via ITS-sequencing, and resistance mechanisms were characterized by sequencing the hotspot regions of the FKS genes. Antifungal susceptibility testing for this compound and anidulafungin was then performed using the standardized EUCAST broth microdilution method to determine Minimum Inhibitory Concentrations (MICs) [5].

Key Implications for Drug Development

  • Overcoming Resistance: Due to its distinct binding site, this compound demonstrates limited cross-resistance with echinocandins, making it a viable candidate for treating infections caused by echinocandin-resistant Candida, including C. glabrata and the emerging multidrug-resistant C. auris [1] [2].
  • Facilitating Outpatient Treatment: The oral bioavailability of this compound addresses a significant limitation of echinocandins, which require IV administration. This supports earlier hospital discharge and completes treatment in an outpatient setting, potentially improving patient quality of life and reducing healthcare costs [3] [1].

References

Ibrexafungerp cost-effectiveness analysis versus standard antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Cost and Efficacy Comparison for VVC

The table below summarizes a direct comparison between oral ibrexafungerp and oral fluconazole, the standard of care, for the treatment of acute Vulvovaginal Candidiasis (VVC).

Feature This compound Fluconazole
Approved Dosage for VVC 300 mg twice daily for 1 day (total 600 mg) [1] [2] Single 150 mg dose [2]
Mechanism of Action Inhibits β-(1,3)-D-glucan synthase (fungal cell wall) [3] [2] Inhibits ergosterol biosynthesis (fungal cell membrane) [2]
Estimated Drug Cost (US) ~$520 for full course [1] ~$10 for generic [1]
Clinical Cure Rate (Complete resolution of signs/symptoms) ~57% at 8-14 days post-treatment [1] Compared to 51.9% (this compound) vs. 58.3% (fluconazole) in one Phase 2 trial [1]
Need for Additional Antifungal Treatment 3.7% of patients in a Phase 2 trial [1] 29.2% of patients in the same Phase 2 trial [1]
Incremental Cost-Effectiveness Ratio (ICER) £2,185.74 per unit of effectiveness (UK NHS analysis), indicating it is more costly and only slightly more effective than fluconazole [4] Considered cost-effective in current guidelines [4]
Key Differentiating Value Novel mechanism active against most azole- and echinocandin-resistant Candida species; oral alternative for resistant infections [3] [1] [2] Established, effective, and low-cost first-line therapy [4] [1]

Key Experimental Data and Clinical Context

For a rigorous comparison, it is important to understand the evidence behind the data in the table.

  • Clinical Trial Designs: The efficacy data for this compound in VVC primarily come from two Phase 3, randomized, double-blind, placebo-controlled, multicenter studies (often referenced as VANISH 303 and 304) [1] [5]. The primary endpoint was typically clinical cure, defined as the complete resolution of vulvovaginal signs and symptoms (erythema, edema, itching, burning) with no need for further antifungal therapy, assessed 8-14 days after the completion of treatment [1] [2].
  • Real-World Use Patterns: A US study of commercial health insurance claims (2021-2023) found that 84.7% of patients prescribed this compound had previously been prescribed fluconazole or a topical antifungal [6]. This strongly suggests that in current practice, this compound is primarily used as a non-first-line treatment for cases that are recurrent, severe, or potentially resistant to first-line azole therapy [6].
  • Activity Against Resistant Pathogens: The value of this compound extends beyond VVC. It demonstrates potent in vitro activity against multidrug-resistant pathogens like Candida auris, including isolates with resistance-conferring fks mutations that can lead to echinocandin resistance [3] [7]. This makes it a promising candidate for treating invasive infections where options are limited, though its cost-effectiveness in this setting remains an active area of research [8].

Mechanism of Action and Resistance Pathways

This compound has a distinct but related mechanism of action compared to echinocandins, which explains its utility against some resistant strains. The following diagram illustrates this mechanism and the associated resistance pathways.

G A This compound C Inhibits β-(1,3)-D-glucan synthase complex A->C Binds B Echinocandins B->C Binds D Target: Rho1p regulatory subunit C->D E Target: Fks1p catalytic subunit C->E F Disrupted β-(1,3)-D-glucan synthesis D->F E->F G Compromised fungal cell wall integrity F->G H Cell lysis and death G->H I Primary Resistance Mechanism: J Mutations in FKS genes (e.g., F659del, F659S, S645) I->J J->C Can confer cross-resistance

The diagram shows that while both drug classes inhibit the same enzyme complex, their binding sites only partially overlap. This is why some FKS hotspot mutations confer resistance to both echinocandins and this compound (e.g., F659del), while other mutations may affect susceptibility to only one class [3] [9]. This nuanced relationship is critical for understanding its place in therapy.

Summary for Research and Development

For researchers and drug development professionals, the key takeaways are:

  • Niche Application: this compound is not currently a cost-effective first-line treatment for routine VVC compared to fluconazole, primarily due to a significantly higher drug cost [4] [1].
  • Strategic Value: Its cost-effectiveness profile improves in specific, complex scenarios, particularly for azole-resistant VVC and recurrent VVC (RVVC), where it offers an effective oral option with a novel mechanism of action [2] [6].
  • Promising Pipeline: The drug's major potential lies in its broad-spectrum activity against multidrug-resistant invasive fungi, such as Candida auris and Aspergillus species [3] [7]. Its cost-effectiveness in treating life-threatening invasive fungal infections, where treatment failures are costly, is a vital area for future outcomes research and pharmacoeconomic analysis [8].

References

Ibrexafungerp activity against echinocandin-resistant Candida isolates

Author: Smolecule Technical Support Team. Date: February 2026

Activity Against Echinocandin-Resistant Candida: Quantitative Data

The table below summarizes key in vitro susceptibility data for ibrexafungerp compared to the echinocandin anidulafungin against resistant Candida isolates. The data, primarily from a 2024 study, is presented as MIC50/90 values (the minimum inhibitory concentration required to inhibit the growth of 50% or 90% of the isolates, in mg/L) [1].

Organism and FKS Mutation Location Example Mutations This compound MIC₅₀/₉₀ (mg/L) Anidulafungin MIC₅₀/₉₀ (mg/L)
C. glabrata (HS-start) F659V/DEL, F659S >4 / >4 1 / 4
C. glabrata (HS-center) S663P/F 2 / 4 2 / 4
C. albicans (HS-start) F641S 2 / 4 0.25 / 1
C. albicans (HS-center) S645P/F 0.25 / 1 0.5 / 1

Key insights from the data include:

  • Mutation Location is Crucial: this compound's activity varies dramatically based on the location of the FKS mutation. Mutations at the hotspot (HS)-start (e.g., F659 in C. glabrata, F641 in C. albicans) are associated with markedly higher MIC values, indicating reduced susceptibility. In contrast, activity is better preserved against mutations in the HS-center (e.g., S663 in C. glabrata, S645 in C. albicans) [1].
  • Species-Specific Differences: The effect appears more pronounced in C. glabrata. For instance, all C. glabrata isolates with HS-start mutations in the study showed MIC values above the wild-type upper limit for this compound [1].
  • Broader Spectrum Against Resistance: this compound maintains in vitro activity against a range of multidrug-resistant pathogens, including azole- and echinocandin-resistant strains, making it a valuable broad-spectrum option [2] [3].

Experimental Protocols for Key Studies

Understanding the methodology behind this data is critical for its evaluation.

  • Source of Isolates: The 2024 study analyzed a collection of 192 phenotypically and genotypically confirmed echinocandin-resistant Candida isolates gathered over nine years by the German National Reference Center for Invasive Fungal Infections [1].
  • Strain Characterization:
    • Species Identification: Confirmed via ITS-sequencing [1].
    • Genotypic Resistance Testing: The hotspot regions of the FKS genes were sequenced to identify the specific resistance-mediating mutations (e.g., F641S, S645P in C. albicans; F659V, S663P in C. glabrata) [1].
  • Susceptibility Testing:
    • Protocol: Antifungal susceptibility testing for this compound and anidulafungin was performed using the standardized EUCAST broth microdilution method [1].
    • Measurement: The Minimum Inhibitory Concentration (MIC) was determined for each isolate against both drugs [1].
  • Data Analysis: MIC50 and MIC90 values were calculated. Furthermore, the percentage of isolates classified as "wild-type" (i.e., without acquired resistance mechanisms) for this compound was determined by applying established wild-type upper limits (WTULs) [1].

Mechanism of Action and Resistance

The following diagram illustrates this compound's mechanism and the basis for echinocandin cross-resistance and differences.

fungi_mechanism cluster_echinocandins Echinocandins (e.g., Anidulafungin) cluster_this compound This compound FungalCell Fungal Cell GS_Complex Glucan Synthase Complex FungalCell->GS_Complex Fks1p Catalytic Subunit (Fks1p/Fks2p) GS_Complex->Fks1p Rho1p Regulatory Subunit (Rho1p) GS_Complex->Rho1p Eco_Target Binds Fks1p catalytic subunit Eco_Target->Fks1p IBX_Target Binds Rho1p regulatory subunit IBX_Target->Rho1p FKS_Mutation FKS1/FKS2 Gene Mutation (e.g., F641S, S645P, F659V) Resistance Altered Drug Target Site Reduces Susceptibility FKS_Mutation->Resistance Resistance->Eco_Target  High-Impact Resistance Resistance->IBX_Target  Variable Impact

  • Novel Binding Site: this compound is a triterpenoid antifungal that, like echinocandins, inhibits the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. However, it achieves this by binding to a different site on the enzyme complex—the Rho1p regulatory subunit—whereas echinocandins bind to the Fks1p catalytic subunit [4] [2].
  • Basis for Cross-Resistance: This distinct binding site is the reason why cross-resistance with echinocandins is not absolute. Mutations in the FKS genes primarily affect the echinocandin binding site on Fks1p. While some of these mutations can also reduce this compound's susceptibility (e.g., F659 deletion in C. glabrata), the effect is often less pronounced or varies by mutation, allowing this compound to remain active against many echinocandin-resistant strains [1] [2].

Interpretation Guide for Professionals

  • Correlate MIC with Mutation Data: When reviewing susceptibility reports for this compound, correlate the MIC value with the specific Candida species and FKS mutation data, if available. Be aware that HS-start mutations may lead to reduced success.
  • Consider the Clinical Context: The promising in vitro data has positioned this compound as a potential option for resistant infections. The 2025 global Candida guidelines are noted to incorporate novel oral agents like this compound for resistant infections, reflecting its evolving role in clinical practice [5].
  • Acknowledge Formulation Differences: this compound offers the significant advantage of a well-tolerated oral formulation, unlike intravenous echinocandins. This makes it a strong candidate for step-down therapy or treating resistant infections in outpatient settings [4] [2] [3].

References

Ibrexafungerp clinical cure rates compared to placebo in VVC trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Ibrexafungerp vs. Placebo in Clinical Trials

Trial / Analysis Patient Population Treatment Regimen Clinical Cure Rate (this compound) Clinical Cure Rate (Placebo) Result
Meta-Analysis [1] VVC (4 RCTs) 300 mg twice daily for 1 day --- --- Pooled OR: 2.32 (95% CI: 1.80-2.98)
VANISH 303 (Phase 3) [2] VVC 300 mg twice daily for 1 day 50.5% (Day 10-11) 28.6% (Day 10-11) P = 0.001
VANISH 303 (Phase 3) [2] VVC 300 mg twice daily for 1 day 59.6% (Day 25) 44.9% (Day 25) P = 0.009
CANDLE (Phase 3) [3] Recurrent VVC (RVVC) 300 mg twice daily for 1 day, monthly for 6 months 65.4% (Clinical success at Week 24) 53.1% (Clinical success at Week 24) P = 0.020

Mycological cure, which indicates eradication of the Candida organism, was also significantly higher with this compound. In the VANISH 303 trial, the mycological cure rate at day 11 was 49.5% for the this compound group versus 19.4% for the placebo group (P < 0.001) [2].

Experimental Trial Designs

The robust efficacy data comes from well-designed, randomized, and controlled trials.

  • VANISH 303 Trial Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial. A total of 376 women with VVC were randomized to receive either oral this compound (300 mg twice daily for one day) or a matching placebo. The primary endpoints were the proportion of patients achieving both clinical cure (complete resolution of signs and symptoms) and mycological cure (negative fungal culture) at the Test of Cure (TOC) visit, approximately 10-11 days after treatment. A secondary assessment was also performed at Day 25 [2].
  • CANDLE Trial Design: This was a randomized, double-blind, placebo-controlled Phase 3 trial for recurrent VVC (RVVC). Participants with a history of RVVC first received open-label fluconazole to resolve their initial acute infection. Those who achieved clinical control were then randomized to receive either oral this compound (300 mg twice daily for one day) or a placebo, repeated once every 4 weeks for a total of 6 treatments. The primary efficacy endpoint was the percentage of participants with no mycologically proven recurrence through Week 24 (4 weeks after the last dose) [3].
  • Systematic Review & Meta-Analysis Methodology: A 2025 meta-analysis systematically searched major databases (PubMed, EMBASE, Cochrane Library) to identify all relevant RCTs. After applying inclusion criteria, four trials were selected. The researchers extracted data and assessed the risk of bias using Cochrane's RoB 2 tool before pooling the results using statistical meta-analysis methods to calculate pooled odds ratios (OR) for clinical cure [1].

Mechanism of Action: A Fungicidal Approach

This compound's efficacy stems from its unique, fungicidal mechanism of action, which is distinct from that of azole antifungals.

  • Target: It inhibits the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key polymer in the fungal cell wall [4] [2].
  • Effect: Inhibition of this enzyme disrupts cell wall integrity, leading to cell lysis and fungal death (fungicidal action) [4].
  • Key Differentiator: While the echinocandin class of antifungals also inhibits glucan synthase, they target the Fks1p catalytic subunit. This compound binds to the Rho1p regulatory subunit, making it a first-in-class triterpenoid antifungal [4].

The diagram below illustrates this mechanism and its strategic advantage.

G FungalCell Fungal Cell CellWall Cell Wall Synthesis FungalCell->CellWall GlucanSynthase Enzyme: β-(1,3)-D-glucan Synthase CellWall->GlucanSynthase GlucanPolymer Essential Polymer: β-(1,3)-D-glucan GlucanSynthase->GlucanPolymer Catalyzes BrokenWall Weakened Cell Wall GlucanSynthase->BrokenWall When Inhibited GlucanPolymer->CellWall Strengthens CellLysis Cell Lysis & Fungal Death (Fungicidal) This compound This compound This compound->GlucanSynthase Inhibits (Binds Rho1p subunit) BrokenWall->CellLysis

Place in Therapy and Safety

  • Place in Therapy: this compound is approved for acute VVC and, crucially, is the first oral agent approved to reduce the incidence of recurrent VVC (RVVC) [2]. Real-world evidence suggests it is often used after other antifungals, indicating a role for difficult-to-treat or recurrent cases [5].
  • Safety Profile: this compound is generally well-tolerated. The most common adverse events are gastrointestinal, such as diarrhea, nausea, and abdominal pain, which are typically mild [4] [2]. A meta-analysis confirmed a higher incidence of any treatment-emergent adverse events versus placebo, but few lead to treatment discontinuation [1] [3].

References

Ibrexafungerp spectrum comparison with azoles and echinocandins

Author: Smolecule Technical Support Team. Date: February 2026

Antifungal Agent Comparison at a Glance

Feature Ibrexafungerp Azoles Echinocandins
Drug Class First-in-class triterpenoid ("fungerp") [1] Azoles [2] Echinocandins [3]
Mechanism of Action Inhibits β-(1,3)-D-glucan synthase (non-competitive, binds Rho1p subunit) [2] [1] Inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis [2] [4] Inhibits β-(1,3)-D-glucan synthase (competitive, binds Fks1p catalytic subunit) [3] [1]
Spectrum of Activity Broad-spectrum: Candida spp. (including biofilms), Aspergillus spp., Pneumocystis spp. [3] [1] Broad-spectrum: Candida spp., Aspergillus spp., and others [5] [4] Broad-spectrum: Candida spp., Aspergillus spp. (fungistatic) [3] [5]
Key Resistant Pathogens Mutations in FKS2 (primarily in N. glabrata) [3] [6] Mutations in ERG11/CYP51, efflux pump upregulation [4] [6] Mutations in FKS1/FKS2 hotspot regions [3] [5]
Activity vs. Resistant Strains Retains activity against most azole-resistant and many echinocandin-resistant strains (limited cross-resistance) [3] [1] [6] Varies by specific agent and resistance mechanism [4] Limited activity against echinocandin-resistant strains (target-site mutation) [3] [5]
Administration Oral [3] [7] Oral and IV (agent-dependent) [5] Intravenous only [3] [5]

Detailed Spectrum and Resistance Data

For researchers, a deeper look into the quantitative data and specific activity against resistant pathogens is crucial.

Activity Against Candida Species

This compound demonstrates potent in vitro activity against a wide range of Candida species, including those with resistance to other drug classes [3] [1]. Its activity is particularly valuable against Candida auris and echinocandin-resistant Nakaseomyces glabrata (formerly C. glabrata) [5] [6].

The table below summarizes key Minimum Inhibitory Concentration (MIC90) data for comparison [2].

Pathogen This compound (MIC90 in mg/L) Fluconazole (MIC90 in mg/L) Caspofungin (MIC90 in mg/L)
Candida albicans 0.125 [2] 0.5 [2] 0.125 [2]
Activity Against Aspergillus and Other Pathogens
  • *Aspergillus* spp.: this compound exhibits fungistatic activity against Aspergillus species, similar to echinocandins. It has shown in vivo efficacy in murine models of invasive pulmonary aspergillosis and demonstrates activity against azole-resistant strains [3] [8] [9].
  • Pneumocystis jirovecii: this compound has shown promising results in preventing and treating infections in animal models by targeting the ascus form of the pathogen [3] [1].
  • Other Fungi: It also displays activity against certain other yeasts and molds, though Cryptococcus neoformans is generally resistant due to its unique cell wall structure [3] [1].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the distinct molecular targets of this compound and echinocandins within the glucan synthase enzyme complex, and the genetic basis for resistance.

antifungal_mechanism cluster_enzyme β-(1,3)-D-glucan Synthase Enzyme Complex cluster_resistance Resistance Mechanisms FungalCellWall Fungal Cell Wall Integrity Fks1p Fks1p/Fks2p (Catalytic Subunit) Rho1p Rho1p (Regulatory Subunit) Echinocandins Echinocandins Echinocandins->Fks1p Binds to IBX This compound IBX->Rho1p Binds to Decreased Decreased Drug Drug Susceptibility Susceptibility , fillcolor= , fillcolor= FKS1_Mutation Mutations in FKS1/FKS2 genes Resistance Resistance FKS1_Mutation->Resistance  Leads to FKS2_Mutation Mutations in FKS2 gene (Primary) FKS2_Mutation->Resistance  Leads to

The distinct binding sites explain the limited cross-resistance between this compound and echinocandins. However, resistance can arise from specific mutations:

  • Echinocandin Resistance: Primarily driven by mutations in hotspot regions of FKS1 or FKS2 genes, which code for the catalytic subunit [3] [6].
  • This compound Resistance: Also involves FKS mutations, but is primarily associated with mutations in the FKS2 gene of N. glabrata. Some mutations (e.g., F659del in FKS2) can lead to a dramatic (>121-fold) increase in MIC values [3] [1].

Key Experimental Methodologies

The data supporting these comparisons are derived from standard and advanced microbiological and molecular techniques:

  • In Vitro Susceptibility Testing: The primary method is broth microdilution according to standards from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to determine Minimal Inhibitory Concentrations (MICs) [3] [6].
  • Resistance Mechanism Analysis: Mutations in FKS hotspot regions are identified through DNA sequencing of amplified gene fragments from resistant isolates. The impact of these mutations is confirmed by phenotypic susceptibility testing [3] [1] [6].
  • In Vivo Efficacy Studies: Murine models of invasive candidiasis and aspergillosis are commonly used. Outcomes are assessed by measuring reductions in fungal burden in organs (e.g., kidneys, liver) and animal survival rates [3] [8].

References

Ibrexafungerp safety profile versus other systemic antifungals

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Safety and Efficacy Profile Comparison

The table below summarizes the key characteristics of ibrexafungerp against other common systemic antifungals, based on data from the search results.

Drug Name Drug Class Common Indications Commonly Reported Side Effects Notable Warnings & Interactions MIC90 for *C. albicans* Estimated Cost (AWP)
This compound [1] [2] Triterpenoid (glucan synthase inhibitor) Vulvovaginal candidiasis (VVC), Recurrent VVC (RVVC) [2]. Headache, dizziness, gastrointestinal-related effects (e.g., diarrhea, nausea, abdominal pain) [2]. Primarily metabolized by CYP3A4; use with strong CYP3A4 inducers/inhibitors is not recommended. Verify non-pregnant status prior to administration [2]. 0.125 mg/L [2] $149.63 [2]
Fluconazole [1] [2] Azole Vaginal yeast infections, oropharyngeal candidiasis, cryptococcal meningitis [1]. Gastrointestinal side effects, hepatotoxicity, QTc prolongation [2]. Category D for pregnancy (positive evidence of risk) for most indications [1]. Multiple drug interactions. 0.5 mg/L [2] $13.93 [2]
Caspofungin [2] Echinocandin (glucan synthase inhibitor) Invasive candidiasis, aspergillosis (refractory). Hypotension, peripheral edema, headache, skin rash, anemia, phlebitis [2]. - 0.125 mg/L [2] $112.80 [2]
Micafungin [2] Echinocandin (glucan synthase inhibitor) Candidemia, esophageal candidiasis, prophylaxis. Phlebitis, gastrointestinal side effects, hepatotoxicity [2]. - 0.016 mg/L [2] $179.52 [2]

Mechanism of Action and Signaling Pathway

This compound has a distinct mechanism of action that differentiates it from other major antifungal classes. The following diagram illustrates the key molecular targets.

G cluster_cell_wall Fungal Cell Wall Synthesis cluster_cell_membrane Fungal Cell Membrane Synthesis Antifungals Antifungal Agents Ibrex Ibrex Antifungals->Ibrex This compound Echinocandins Echinocandins Antifungals->Echinocandins Echinocandins Azoles Azoles Antifungals->Azoles Azoles GS β-(1,3)-D-glucan Synthase Fks1p Catalytic Subunit (Fks1p) GS->Fks1p Rho1p Regulatory Subunit (Rho1p) GS->Rho1p Inhibition2 Inhibition Fks1p->Inhibition2 Inhibition1 Inhibition Rho1p->Inhibition1 Ergosterol Ergosterol Biosynthesis Lancsterol Lanosterol Demethylase Inhibition3 Inhibition Lancsterol->Inhibition3 Ibrex->Rho1p Echinocandins->Fks1p Azoles->Lancsterol

Pathway Explanation: As a triterpenoid, This compound inhibits glucan synthase by binding to its Rho1p regulatory subunit [2]. This is a different target site from the echinocandins (e.g., caspofungin, micafungin), which inhibit the catalytic Fks1p subunit of the same enzyme [2]. Both mechanisms disrupt the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis and death. In contrast, azoles (e.g., fluconazole) target ergosterol biosynthesis inside the cell membrane by inhibiting lanosterol demethylase [2]. The fungal cell wall target of this compound is absent in human cells, which contributes to its limited direct toxicity to host cells [2].

Key Clinical Trial Protocols and Efficacy Data

For researchers, the methodology of pivotal trials is critical for evaluating the quality of supporting data. The phase 3 VANISH 303 trial is a key study supporting this compound's approval for VVC.

  • Trial Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled superiority study (NCT03734991) [3].
  • Patient Population: Female patients (≥12 years) with acute VVC, defined by a composite vulvovaginal signs and symptoms (VSS) score of ≥4. Patients with mixed infections or recent antifungal use were excluded [3].
  • Intervention: Patients were randomized 2:1 to receive This compound (300 mg twice daily for 1 day) or a matching placebo [3].
  • Primary Endpoint: The percentage of patients achieving a clinical cure at the Test-of-Cure (TOC) visit (Day 11 ± 3), defined as the complete resolution of all vulvovaginal signs and symptoms (VSS = 0) [3].
  • Key Efficacy Results: this compound was statistically superior to placebo.
    • Clinical Cure: 50.5% (95/188) for this compound vs. 28.6% (28/98) for placebo (P = .001) [3].
    • Mycological Eradication: 49.5% (93/188) for this compound vs. 19.4% (19/98) for placebo (P < .001) [3].
    • Overall Success (clinical cure + mycological eradication): 36.0% (64/178) for this compound vs. 12.6% (12/95) for placebo (P < .001) [3].
  • Safety Assessment: Safety was evaluated via physical exams, vital signs, laboratory tests, and continuous adverse event (AE) monitoring. AEs were primarily gastrointestinal and mild in severity [3].

Key Differentiators and Research Context

  • Overcoming Resistance: this compound's unique mechanism of action and its activity in low pH environments make it a promising candidate for treating azole-resistant and echinocandin-resistant strains of Candida, including C. glabrata and the emerging threat C. auris [2] [4] [5]. Its broad-spectrum, fungicidal activity is maintained against many isolates that are resistant to other drug classes [3].
  • Expanding Indications: While currently approved for VVC and RVVC, this compound is under clinical investigation for more severe invasive fungal infections (IFIs), including invasive candidiasis and invasive aspergillosis. Its potential for both oral and intravenous administration is a significant advantage in hospital settings [2] [5].

References

Ibrexafungerp mycological eradication rates in clinical studies

Author: Smolecule Technical Support Team. Date: February 2026

Mycological Eradication Rates in VVC Clinical Trials

Antifungal Agent Mycological Eradication Rate Study / Reference Notes
Ibrexafungerp 49.5% - 59.6% Systematic Review & Meta-Analysis (4 RCTs) [1] Pooled result from multiple studies.
This compound 57.1% VANISH 303 Trial (Day 10) [2] [1] Statistically significant vs. placebo (29.1%) [2].
This compound 65.3% VANISH 306 Trial (Day 10) [2] Statistically significant vs. placebo (35.2%) [2].
Fluconazole 60.8% Phase 2 Randomized Study [2] Single 150 mg dose; compared to various this compound regimens.
Placebo 29.1% - 35.2% VANISH 303 & 306 Trials [2] Baseline for efficacy comparison in pivotal trials.

Key Clinical Trial Protocols

The efficacy data in the table above is primarily derived from two pivotal Phase 3 randomized, double-blind, placebo-controlled trials. Here are the key methodological details:

  • VANISH 303 (NCT03734991) & VANISH 306 (NCT03253094): These were global, multicenter studies designed to evaluate the efficacy and safety of oral this compound for the treatment of acute VVC [2] [1].
    • Intervention: this compound (300 mg orally, twice daily for one day) versus a matching placebo.
    • Primary Endpoints: The studies assessed both clinical cure (complete resolution of signs and symptoms) and mycological eradication (negative fungal culture for Candida species) at a follow-up time point, typically Day 10 [2] [1].
    • Mycological Assessment: Mycological eradication was determined via potassium hydroxide (KOH) microscopy and fungal culture from vaginal swabs [2].

This compound's Unique Mechanism of Action

This compound is a first-in-class triterpenoid antifungal. Its distinct mechanism is a key differentiator from other drug classes, as illustrated below.

G cluster_fungal_cell Fungal Cell cluster_drugs Antifungal Drug Action CellWall Cell Wall GS_Enzyme β-(1,3)-D-glucan Synthase Enzyme Glucan β-(1,3)-D-glucan Polymer GS_Enzyme->Glucan Synthesizes Ibrex This compound Ibrex->GS_Enzyme Inhibits Echinocandins Echinocandins Echinocandins->GS_Enzyme Also Inhibits (Different Site) Azoles Azoles (e.g., Fluconazole) Ergosterol Ergosterol (Cell Membrane) Azoles->Ergosterol Inhibits Synthesis

The diagram shows that this compound inhibits the fungal enzyme β-(1,3)-D-glucan synthase, which is crucial for synthesizing β-(1,3)-D-glucan, an essential polymer in the fungal cell wall [2]. This leads to cell wall disruption and fungal death.

  • Key Differentiator: While echinocandins also target this enzyme, they bind to the catalytic subunit (Fks1p). This compound binds to a different part of the enzyme complex, the regulatory subunit (Rho1p) [2]. This unique binding site is significant because it means This compound is a fungicidal oral agent with potential activity against some strains resistant to other drug classes [2] [1].

Interpretation for Research and Development

  • Positioning: The clinical data supports this compound as an effective oral treatment for VVC, with mycological eradication rates that are statistically superior to placebo and comparable to fluconazole [2] [1].
  • Clinical Context: Real-world evidence suggests that since its approval, this compound is often used as a subsequent-line treatment for patients who have previously received other antifungals like fluconazole, indicating a role in managing more difficult-to-treat or recurrent cases [3].
  • Research Gaps: The available comparative data in the public domain for VVC is largely versus placebo or fluconazole. There is a lack of direct head-to-head clinical trial data comparing its mycological eradication rates against echinocandins for invasive infections, which is an area of ongoing research [2].

References

Ibrexafungerp tissue penetration compared to other antifungal agents

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Tissue Penetration of Antifungal Agents

The table below summarizes the key characteristics of different antifungal classes regarding their administration and tissue distribution, based on the available data.

Antifungal Agent/Class Route of Administration Key Tissue Distribution Findings Supporting Evidence
Ibrexafungerp Oral [1] [2] Excellent penetration in lungs, liver, and skin; distributes well to vaginal tissue [1] [3] [2]. Preclinical animal models; PK studies in humans [1].

| Echinocandins (e.g., Caspofungin, Micafungin) | Intravenous (IV) only [4] [1] | Information on specific tissue concentrations in the search results is limited. Their use is constrained by the IV-only route [4]. | N/A | | Azoles (e.g., Fluconazole, Voriconazole) | Oral and IV [3] [5] | The search results confirm use for systemic infections but do not provide specific comparative tissue concentration data for the scope of this guide. | N/A | | Polyenes (e.g., Amphotericin B) | IV [5] [6] | Information on specific tissue concentrations in the search results is limited. | N/A |

A critical differentiator for this compound is its oral bioavailability, which allows for systemic distribution to deep tissues, unlike echinocandins which require intravenous administration [4] [1]. Its volume of distribution at steady state (Vdss) is approximately 600 L, indicating extensive distribution into tissues [2].

Experimental Data and Protocols

  • Key Experimental Findings: Research highlighted that this compound has a "very favorable pharmacokinetic profile for the treatment of fungal infections with excellent tissue penetration in organs targeted by molds, such as the lungs, liver, and skin" [1]. Furthermore, animal studies have shown that it "distributes well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis" [2].
  • Detailed Experimental Protocol: The typical methodology involves:
    • Dosing: Administration of this compound to animal models (e.g., mice, rats) via oral gavage at specified doses (e.g., mg/kg) [1].
    • Sample Collection: At predetermined time points post-dose, animals are euthanized, and tissue samples (e.g., lung, liver, kidney, vaginal) and blood are collected [1].
    • Bioanalysis: Drug concentrations in homogenized tissues and plasma are quantified using a validated method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity [1].
    • Data Calculation: Tissue-to-plasma concentration ratios (Kp) are calculated to assess the extent of tissue penetration and accumulation.

The following diagram illustrates the workflow for these tissue distribution studies:

Start Study Start Dose Oral Administration of This compound Start->Dose Collect Sample Collection (Tissue & Plasma) Dose->Collect Analyze LC-MS/MS Analysis Collect->Analyze Calculate Calculate Tissue-to-Plasma Ratio (Kp) Analyze->Calculate Result Profile Tissue Penetration Calculate->Result

This compound's Mechanism and Differentiation

This compound's ability to reach target tissues is underpinned by its unique chemical structure and mechanism.

  • Mechanism of Action: Like echinocandins, this compound inhibits (1→3)-β-D-glucan synthase, a key enzyme for fungal cell wall synthesis, leading to cell lysis and death [4] [1] [3]. This target is absent in human cells, which reduces the risk of off-target toxicity [1].
  • Structural and Binding Differences: this compound is a triterpenoid and a semi-synthetic derivative of enfumafungin [1] [3]. While echinocandins bind to the catalytic subunit Fks1p, this compound binds to a different site, the Rho1p regulatory subunit [3]. This distinct binding is responsible for its activity against some echinocandin-resistant strains and contributes to its unique pharmacokinetic properties, including oral bioavailability [1] [3].

The diagram below outlines this distinct mechanism of action.

IBR This compound RHO1 Binds to Rho1p (Regulatory Subunit) IBR->RHO1 ECH Echinocandins FKS1 Binds to Fks1p (Catalytic Subunit) ECH->FKS1 ENZYME Inhibition of β-(1,3)-D-glucan Synthase RHO1->ENZYME FKS1->ENZYME EFFECT Disrupted Cell Wall Synthesis → Fungal Cell Death ENZYME->EFFECT

Key Differentiation Summary

For researchers and drug development professionals, the core advantages of this compound's tissue penetration are:

  • Oral Bioavailability: Provides a crucial outpatient and step-down therapy option for invasive fungal infections, unlike IV-only echinocandins [4] [1].
  • Favorable Tissue Distribution: Preclinical data confirm effective delivery to the lungs, liver, and skin, which are critical target sites for invasive mold infections [1].
  • Unique Chemical and Target Profile: As a first-in-class triterpenoid with a distinct binding site on glucan synthase, it offers a valuable tool to combat resistance and expands the antifungal arsenal [1] [3].

References

Ibrexafungerp in vitro activity against multidrug-resistant Candida auris

Author: Smolecule Technical Support Team. Date: February 2026

In Vitro Susceptibility of Ibrexafungerp Against Candida Species

The following table summarizes key in vitro activity data for this compound against various Candida species, including C. auris, from European multicenter studies. The Minimum Inhibitory Concentration (MIC) is a key metric, with lower values indicating greater potency [1] [2].

Species Number of Isolates Tested Modal MIC / MIC₅₀ (mg/L) MIC Range (mg/L) Geometric Mean MIC (mg/L)
Candida auris 22 0.5 0.25 - 1 -
Candida albicans 163 0.125 / 0.06 0.016 - 0.5 0.062
Candida glabrata 60 0.25 / 0.25 0.125 - 0.5 -
Candida parapsilosis 108 0.5 / 0.5 0.125 - ≥8 -
Candida tropicalis 40 0.5 / 0.5 0.06 - ≥8 0.517

A separate large-scale study of 1,965 contemporary Danish yeast isolates confirmed these findings, reporting a consistent modal MIC of 0.5 mg/L for C. auris* and aligning with the MIC profiles for other species [2]. The activity against *C. auris is particularly significant as this pathogen is often multidrug-resistant.

Activity Against Resistant Isolates

This compound's novel mechanism offers a potential advantage against resistant infections.

  • Activity vs. Azole-Resistant Isolates: this compound has demonstrated potent in vitro activity against fluconazole-resistant isolates of various Candida species [1]. This is crucial for C. auris, given that over 90% of clinical strains are resistant to fluconazole [3] [4].
  • Activity vs. Echinocandin-Resistant Isolates: While both this compound and echinocandins (e.g., caspofungin) target glucan synthase, they bind to different subunits of the enzyme. This results in very limited cross-resistance [5] [1]. This compound remains active against some Candida isolates that have developed echinocandin resistance due to specific mutations in the Fks1 protein [2].

Detailed Experimental Methodology

The quantitative data presented above was generated using standardized, reproducible protocols.

  • Reference Method: The data was obtained using the EUCAST broth microdilution method (E.Def 7.3.2), which is a globally recognized standard for antifungal susceptibility testing [1] [2].
  • Procedure Overview:
    • Inoculum Preparation: Isolates are cultured on agar to ensure purity and viability. A standardized suspension of yeast cells is prepared in a saline solution [1].
    • Drug Dilution: A stock solution of this compound is serially diluted two-fold in a liquid medium (RPMI) within microtiter plates to create a range of concentrations (e.g., 0.008–8 mg/L) [2].
    • Inoculation and Incubation: Each well of the plate is inoculated with the yeast suspension and incubated at 35°C for 24 hours [1] [2].
    • MIC Determination: The MIC is determined as the lowest drug concentration that produces a 50% visual reduction in fungal growth compared to the drug-free control well [1] [2].
  • Quality Control: The following quality control strains are included to ensure the reliability of each test run: C. krusei ATCC 6258 and C. parapsilosis ATCC 22019 [1] [2].

Mechanism of Action and Cross-Resistance

The distinct mechanism of this compound underpins its activity against resistant pathogens. The diagram below illustrates its target and the basis for its lack of cross-resistance with echinocandins.

G This compound vs. Echinocandin Binding Sites GS β-(1,3)-D-glucan Synthase Enzyme Complex Fks1 Catalytic Subunit (Fks1p) GS->Fks1 Rho1 Regulatory Subunit (Rho1p) GS->Rho1 Echinocandin Echinocandins (e.g., Caspofungin) Echinocandin->Fks1 Binds to This compound This compound This compound->Rho1 Binds to

This compound is a triterpenoid antifungal that inhibits the synthesis of β-(1,3)-D-glucan, a key polymer essential for fungal cell wall integrity. This action leads to osmotic instability, cell lysis, and death [5].

  • Novel Binding Site: While both this compound and echinocandins inhibit the same enzyme, they bind to different subunits. Echinocandins target the catalytic Fks1p subunit, whereas this compound targets the regulatory Rho1p subunit [5].
  • Therapeutic Implication: This difference in binding sites is the molecular reason for the limited cross-resistance between this compound and echinocandins. A fungal strain resistant to echinocandins due to a mutation in the FKS1 gene may still remain susceptible to this compound [1] [2].

Research Implications Summary

For researchers and drug development professionals, the data indicates that this compound is a promising candidate, particularly due to its:

  • Potent In Vitro Activity: Demonstrated efficacy against a wide range of Candida species, including multidrug-resistant C. auris.
  • Oral Availability: As an oral agent, it addresses a significant gap in the treatment of invasive fungal infections, which are currently dominated by intravenous drugs [5] [1].
  • Potential for Combination Therapy: Its unique mechanism and activity against resistant strains make it a strong candidate for future combination antifungal regimens [6] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

729.51930564 g/mol

Monoisotopic Mass

729.51930564 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A92JFM5XNU

Drug Indication

Ibrexafungerp is indicated in the treatment of vulvovaginal candidiasis in post-menarchal patients. It is also indicated for the reduction in the incidence of recurrent vulvovaginal candidiasis.
Prevention of recurrent vulvovaginal candidiasis, Treatment of vulvovaginal candidiasis

Mechanism of Action

β-1,3-glucan synthase is composed of a catalytic subunit, FKS1 or FKS2, and a GTP-binding regulatory subunit, Rho1. This synthase is involved in the synthesis of β-1,3-glucan, a fungal cell wall component. Ibrexafungerp acts similarly to the echinocandin antifungals, by inhibiting the synthesis of β-1,3-glucan synthase. While echinocandins bind to the FKS1 domain of β-1,3-glucan synthase, enfumafungin and its derivatives bind at an alternate site which allows them to maintain their activity against fungal infections that are resistant to echinocandins. Ibrexafungerp has been shown in animal studies to distribute well to vaginal tissue, making it a favourable treatment for vulvovaginal candidiasis.

Absorption Distribution and Excretion

Ibrexafungerp given at a dose of 300 mg twice daily reaches a Cmax of 435 ng/mL, with a Tmax of 4-6 hours, and an AUC0-24 of 6832 h\*ng/mL.
90% of a radiolabelled oral dose of ibrexafungerp is recovered in the feces, with 51% as the unchanged parent drug. 1% of a radiolabelled oral dose is recovered in the urine.
The volume of distribution at steady state is approximately 600 L.
Clearance values of 53.6 L/h and 56.1 L/h have been reported.

Metabolism Metabolites

Ibrexafungerp is hydroxylated by CYP3A4 before glucuronide or sulfate conjugation of the hydroxyl group before elimination.

Wikipedia

Ibrexafungerp
Potassium_hexafluorozirconate

FDA Medication Guides

Brexafemme
Ibrexafungerp
TABLET;ORAL
SCYNEXIS
11/30/2022

Biological Half Life

The elimination half life of ibrexafungerp is approximately 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 02-18-2024
1: Lepak AJ, Marchillo K, Andes DR. Pharmacodynamic target evaluation of a novel oral glucan synthase inhibitor, SCY-078 (MK-3118), using an in vivo murine invasive candidiasis model. Antimicrob Agents Chemother. 2015 Feb;59(2):1265-72. doi: 10.1128/AAC.04445-14. PubMed PMID: 25512406; PubMed Central PMCID: PMC4335824.
2: Jiménez-Ortigosa C, Paderu P, Motyl MR, Perlin DS. Enfumafungin derivative MK-3118 shows increased in vitro potency against clinical echinocandin-resistant Candida Species and Aspergillus species isolates. Antimicrob Agents Chemother. 2014;58(2):1248-51. doi: 10.1128/AAC.02145-13. PubMed PMID: 24323472; PubMed Central PMCID: PMC3910825.
3: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. Activity of MK-3118, a new oral glucan synthase inhibitor, tested against Candida spp. by two international methods (CLSI and EUCAST). J Antimicrob Chemother. 2013 Apr;68(4):858-63. doi: 10.1093/jac/dks466. PubMed PMID: 23190764.
4: Pfaller MA, Messer SA, Motyl MR, Jones RN, Castanheira M. In vitro activity of a new oral glucan synthase inhibitor (MK-3118) tested against Aspergillus spp. by CLSI and EUCAST broth microdilution methods. Antimicrob Agents Chemother. 2013 Feb;57(2):1065-8. doi: 10.1128/AAC.01588-12. PubMed PMID: 23229479; PubMed Central PMCID: PMC3553681.
5: Lamoth F, Alexander BD. Antifungal activities of SCY-078 (MK-3118) and standard antifungal agents against clinical non-Aspergillus mold isolates. Antimicrob Agents Chemother. 2015 Jul;59(7):4308-11. doi: 10.1128/AAC.00234-15. PubMed PMID: 25896696; PubMed Central PMCID: PMC4468689.
6: Hector RF, Bierer DE. New β-glucan inhibitors as antifungal drugs. Expert Opin Ther Pat. 2011 Oct;21(10):1597-610. doi: 10.1517/13543776.2011.603899. Review. PubMed PMID: 21787240.
7: Wring SA, Randolph R, Park S, Abruzzo G, Chen Q, Flattery A, Garrett G, Peel M, Outcalt R, Powell K, Trucksis M, Angulo D, Borroto-Esoda K. SCY-078 A First in Class Orally Active Antifungal Glucan Synthesis Inhibitor: Pre-Clinical Pharmacokinetics and Pharmacodynamic Target in Murine Models of Disseminated Candidiasis. Antimicrob Agents Chemother. 2017 Jan 30. pii: AAC.02068-16. doi: 10.1128/AAC.02068-16. [Epub ahead of print] PubMed PMID: 28137806.
8: Walker K. Interscience Conference on Antimicrobial Agents and Chemotherapy - 50th Annual Meeting - Research on Promising New Agents: Part 2. IDrugs. 2010 Nov;13(11):746-8. PubMed PMID: 21046516.

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